molecular formula C30H54 B1242432 Lanostane CAS No. 474-20-4

Lanostane

Cat. No.: B1242432
CAS No.: 474-20-4
M. Wt: 414.7 g/mol
InChI Key: ZQIOPEXWVBIZAV-ZKYCIREVSA-N
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Description

Lanostane (Chemical Name: 4,4,14α-Trimethylcholestane; CAS Number: 474-20-4; Molecular Formula: C30H54) is a fundamental tetracyclic triterpene and the core scaffold of the this compound-type triterpenoid family . As the biogenetic precursor to lanosterol, a key biosynthetic intermediate for steroids, it provides a critical structural framework for pharmaceutical research . Modern investigations, particularly from the study of medicinal mushrooms like Ganoderma (Lingzhi), reveal that this compound-type triterpenoids exhibit a wide spectrum of significant biological activities, making the this compound structure a compelling subject for drug discovery . The primary research value of this compound and its derivatives lies in their potent anti-proliferative and anti-inflammatory effects, which are highly relevant for investigating new anti-cancer strategies . Studies show that these compounds can inhibit the growth and proliferation of various human cancer cell lines . Their mechanism of action includes inducing apoptosis and inhibiting critical enzymes like Protein Tyrosine Phosphatase 1B (PTP1B), which disrupts signaling pathways involved in cell survival and proliferation . Furthermore, the anti-inflammatory activity, demonstrated by the significant suppression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8, is a key research area, especially given the link between chronic inflammation and cancer development . Research into these compounds also extends to neuroinflammation, with certain this compound triterpenoids identified as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system and a potential therapeutic target for neurodegenerative diseases . Additional research applications include investigating their protective effects against oxidative and inflammatory stresses in cells, such as the modulation of collagen and hyaluronic acid synthesis in skin models . This diverse activity profile establishes this compound as a valuable chemical template for research in oncology, immunology, neuropharmacology, and dermatology. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S,8R,9S,10R,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H54/c1-21(2)11-9-12-22(3)23-15-19-30(8)25-13-14-26-27(4,5)17-10-18-28(26,6)24(25)16-20-29(23,30)7/h21-26H,9-20H2,1-8H3/t22-,23-,24+,25-,26+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIOPEXWVBIZAV-ZKYCIREVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(CCCC4(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474-20-4
Record name Lanostane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,14-Trimethylcholestane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure of Lanostane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanostane is a tetracyclic triterpenoid that serves as the fundamental backbone for a diverse array of biologically active natural products, including lanosterol, the biosynthetic precursor to all steroids in animals and fungi.[1] Its rigid, fused-ring system provides a versatile scaffold for extensive functionalization, leading to a wide range of pharmacological activities. This guide provides a detailed technical overview of the basic structure of 5α-lanostane, its stereochemistry, and conformational properties, intended for professionals in chemical and pharmaceutical research.

Core Chemical Structure

This compound, with the chemical formula C₃₀H₅₄, is a saturated tetracyclic hydrocarbon.[1] Its systematic IUPAC name is 4,4,14α-trimethylcholestane.[1] The core structure is a gonane (cyclopentanoperhydrophenanthrene) nucleus, which consists of three six-membered rings (A, B, and C) and one five-membered ring (D) fused together.[2] Specifically, the this compound skeleton is characterized by a 6-6-6-5 fused ring system.

A key feature of the this compound framework is the presence of three methyl groups at non-standard steroid positions: two at the C-4 position and one at the C-14α position.[1] These methyl groups, along with the stereochemistry of the ring junctions, define the characteristic shape of this compound and its derivatives.

Stereochemistry

The most common isomer, 5α-lanostane, possesses a specific stereochemical configuration at its eight chiral centers. The IUPAC name for this isomer explicitly defines this configuration as (5S, 8R, 9S, 10R, 13R, 14S, 17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene. The "5α" designation indicates that the hydrogen atom at the C-5 position is on the opposite side of the ring system from the angular methyl group at C-10 (i.e., it is in a trans configuration relative to the C-19 methyl group). This results in a relatively flat, rigid structure.

Molecular Visualization

The following diagram illustrates the chemical structure of 5α-lanostane with the standard IUPAC atom numbering scheme.

experimental_workflow cluster_isolation Isolation and Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Extraction Extraction Chromatographic Separation Chromatographic Separation Extraction->Chromatographic Separation Pure Compound Pure Compound Chromatographic Separation->Pure Compound HRMS HRMS Pure Compound->HRMS Molecular Formula 1D_NMR 1D_NMR Pure Compound->1D_NMR ¹H, ¹³C Crystal Growth Crystal Growth Pure Compound->Crystal Growth 2D_NMR 2D_NMR 1D_NMR->2D_NMR COSY, HSQC, HMBC Planar Structure Planar Structure 2D_NMR->Planar Structure NOESY_ROESY NOESY_ROESY Planar Structure->NOESY_ROESY Relative Stereochemistry Final Structure Elucidation Final Structure Elucidation NOESY_ROESY->Final Structure Elucidation X-ray Diffraction X-ray Diffraction Crystal Growth->X-ray Diffraction Absolute Structure Absolute Structure X-ray Diffraction->Absolute Structure Absolute Structure->Final Structure Elucidation

References

The Dawn of a Molecular Archetype: A Technical History of Lanostane Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lanostane triterpenoids represent a vast and structurally diverse class of natural products that have been a subject of intense scientific scrutiny for nearly a century. From their initial discovery in the humble origins of sheep's wool to their central role in the biosynthesis of steroids and their promising therapeutic applications, the journey of this compound triterpenoids is a compelling narrative of scientific discovery. This in-depth technical guide provides a comprehensive historical account of the discovery of this compound triterpenoids, detailing the seminal experimental protocols that paved the way for their characterization and the evolution of our understanding of their profound biological significance.

The Initial Discovery: Lanosterol from Wool Fat

The story of this compound triterpenoids begins in the early 1930s with the investigation of the unsaponifiable fraction of wool fat, a complex mixture of lipids and alcohols. In 1932, the German chemists Adolf Windaus and R. Tschesche reported the isolation of a new tetracyclic triterpenoid alcohol which they named "lanosterol"[1]. This discovery marked the genesis of the entire class of this compound triterpenoids.

Early Physicochemical Characterization of Lanosterol

The initial characterization of lanosterol relied on classical chemical and physical methods. The reported physical constants from these early studies provided the first tangible data for this new natural product.

PropertyReported Value (Early Studies)
Melting Point138-140 °C[2]
Specific Rotation ([α]D)+58° (in chloroform)
Molecular FormulaC₃₀H₅₀O[3]

Classical Experimental Protocols for Isolation and Characterization

The pioneering work of Windaus and Tschesche, and subsequent researchers, employed a series of now-classical techniques to isolate and characterize lanosterol and other triterpenoids. These methods, while laborious by modern standards, laid the foundation for natural product chemistry.

Saponification and Extraction of Wool Fat

The initial step in isolating lanosterol involved the saponification of crude wool fat (lanolin). This process breaks down the fatty acid esters, liberating the unsaponifiable components, including sterols and triterpenoid alcohols.

Protocol: Saponification of Wool Fat (Circa 1930s-1940s)

  • Saponification: A solution of crude wool fat in ethanol was refluxed with a concentrated aqueous solution of potassium hydroxide or sodium hydroxide for several hours. This hydrolysis reaction cleaved the ester bonds, yielding fatty acid salts (soaps) and the unsaponifiable fraction containing lanosterol.

  • Extraction: The saponified mixture was diluted with water and extracted with an organic solvent such as diethyl ether or petroleum ether. The unsaponifiable fraction, being soluble in the organic solvent, was separated from the aqueous layer containing the water-soluble soaps.

  • Washing and Drying: The organic extract was washed with water to remove any remaining soap and alkali. The solvent was then dried over an anhydrous salt, such as sodium sulfate, and evaporated to yield the crude unsaponifiable matter.

Column Chromatography for Purification

The crude unsaponifiable fraction was a complex mixture requiring further purification. Column chromatography, a technique that was being increasingly adopted in the mid-20th century, proved to be a powerful tool for this purpose[4][5].

Protocol: Column Chromatography of Unsaponifiable Matter (Circa 1940s-1950s)

  • Adsorbent Preparation: A glass column was packed with an adsorbent material, most commonly alumina (aluminum oxide) or silica gel. The adsorbent was typically prepared as a slurry in a non-polar solvent like petroleum ether or benzene and carefully packed to avoid air bubbles.

  • Sample Application: The crude unsaponifiable extract, dissolved in a minimal amount of the initial eluting solvent, was carefully applied to the top of the column.

  • Elution: A series of solvents of increasing polarity were passed through the column. This gradient elution would selectively move compounds down the column based on their affinity for the adsorbent. For the separation of lanosterol, a typical solvent gradient might start with petroleum ether, followed by mixtures of petroleum ether and benzene, then pure benzene, and finally mixtures of benzene and ethanol or methanol.

  • Fraction Collection and Analysis: The eluate was collected in a series of fractions. Each fraction was then analyzed, often by simple techniques like thin-layer chromatography (TLC) or by evaporation of the solvent and examination of the residue's physical properties (e.g., melting point, crystalline form). Fractions containing the desired compound were combined.

Crystallization for Final Purity

The final step in obtaining pure lanosterol was crystallization.

Protocol: Crystallization of Lanosterol

  • Dissolution: The enriched lanosterol fraction from chromatography was dissolved in a suitable hot solvent, such as acetone, ethanol, or a mixture of solvents.

  • Cooling and Crystal Formation: The hot, saturated solution was allowed to cool slowly. As the solution cooled, the solubility of lanosterol decreased, leading to the formation of crystals.

  • Isolation and Drying: The crystals were isolated by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried to a constant weight. The purity of the crystals was often assessed by their sharp melting point.

The Evolving Understanding of this compound's Significance

Initially, lanosterol was simply another interesting natural product. However, its structural similarity to cholesterol hinted at a deeper biological connection. The groundbreaking work of chemists like Leopold Ružička, who established the "biogenetic isoprene rule," provided a theoretical framework for understanding the biosynthesis of terpenes and steroids from a common precursor[6].

It was the research of Konrad Bloch and his colleagues in the 1950s that definitively established lanosterol as a key intermediate in the biosynthesis of cholesterol from squalene[7]. This discovery was a monumental achievement in biochemistry and solidified the central role of this compound triterpenoids in steroid metabolism.

The Biosynthesis of Lanosterol: A Molecular Cascade

The biosynthesis of lanosterol from the linear triterpene squalene is a remarkable enzymatic cascade that results in the formation of the characteristic tetracyclic this compound skeleton.

Lanosterol_Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Squalene Synthesis cluster_2 Lanosterol Formation AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase SqualeneEpoxide 2,3-Oxidosqualene Squalene->SqualeneEpoxide Squalene Epoxidase ProtosterylCation Protosteryl Cation (Intermediate) SqualeneEpoxide->ProtosterylCation Oxidosqualene Cyclase (Lanosterol Synthase) Lanosterol Lanosterol ProtosterylCation->Lanosterol

Caption: Biosynthetic pathway of lanosterol from acetyl-CoA.

The Expanding Family of this compound Triterpenoids

Following the discovery of lanosterol, a plethora of other this compound triterpenoids were isolated from various natural sources, particularly from fungi of the genus Ganoderma[8][9][10]. These compounds, often referred to as ganoderic acids and related derivatives, exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and hepatoprotective effects[8][9].

The structural elucidation of these complex molecules, initially a formidable challenge, was greatly accelerated by the advent of modern spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[8].

Modern Experimental Workflow for this compound Triterpenoid Discovery

The discovery and characterization of new this compound triterpenoids today follows a highly streamlined and efficient workflow that integrates advanced analytical techniques.

Modern_Workflow Start Natural Source (e.g., Ganoderma fungus) Extraction Solvent Extraction (e.g., Ethanol, Methanol) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Liquid-Liquid Partitioning or Column Chromatography CrudeExtract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Purification Preparative HPLC or Flash Chromatography Fractions->Purification PureCompound Isolated Pure Compound Purification->PureCompound StructureElucidation Structural Elucidation PureCompound->StructureElucidation Bioassay Biological Activity Screening (e.g., Cytotoxicity, Enzyme Inhibition) PureCompound->Bioassay NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) StructureElucidation->NMR MS Mass Spectrometry (HR-ESI-MS) StructureElucidation->MS

Caption: Modern workflow for the discovery of this compound triterpenoids.

Conclusion

The discovery and history of this compound triterpenoids is a testament to the evolution of natural product chemistry. From the classical, labor-intensive methods that first brought lanosterol to light, to the sophisticated analytical workflows that now enable the rapid discovery of novel bioactive compounds, the study of this remarkable class of molecules continues to push the boundaries of science. The foundational understanding of their biosynthesis and their diverse biological activities ensures that this compound triterpenoids will remain a fertile ground for research and a promising source for the development of new therapeutics for years to come.

References

Unveiling Nature's Arsenal: A Technical Guide to Lanostane-Type Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the natural sources of lanostane-type compounds, a class of tetracyclic triterpenoids with significant therapeutic potential. This document provides a comprehensive overview of their origins, methodologies for their isolation, and insights into their mechanisms of action, tailored for professionals in research and drug development.

Natural Sources of this compound-Type Compounds

This compound-type compounds are predominantly found in the fungal kingdom, with a significant number of these bioactive molecules isolated from various mushroom species. Certain plants and marine organisms also serve as sources, albeit to a lesser extent.

Fungi: The primary and most diverse source of this compound triterpenoids are fungi, particularly those belonging to the Polyporaceae family.

  • Ganoderma species: This genus, famously known as "Reishi" or "Lingzhi," is a prolific producer of a wide array of this compound triterpenoids, often referred to as ganoderic acids. Over 150 this compound-type compounds have been isolated from Ganoderma lucidum alone. Other notable species include Ganoderma australe, Ganoderma applanatum, Ganoderma sinense, Ganoderma luteomarginatum, Ganoderma calidophilum, and Ganoderma resinaceum.

  • Inonotus obliquus (Chaga): This parasitic fungus, which grows on birch trees, is another rich source of this compound-type compounds, including inotodiol.

  • Phellinus linteus (Meshima): This medicinal mushroom has been shown to contain various bioactive components, including this compound-type triterpenoids.

  • Other Fungi: Lanostanes have also been isolated from other fungi such as Laetiporus sulphureus (Sulfur Shelf), Poria cocos, and Fomes officinalis.

Plants: While less common than in fungi, this compound-type triterpenoids have been isolated from certain plant species. For instance, they have been found in the roots of Uvaria siamensis.

Marine Organisms: The marine environment represents a potential, though less explored, source of novel this compound compounds. Triterpene glycosides containing a this compound aglycone have been reported in sea cucumbers.

Quantitative Data on this compound-Type Compounds

The concentration of specific this compound-type compounds can vary significantly depending on the species, geographical origin, and cultivation conditions of the source organism. High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the primary analytical techniques used for the quantitative determination of these compounds.[1][2][3]

Below is a summary of reported yields for some prominent this compound-type compounds from various fungal sources.

Fungal SourceCompoundYield/ConcentrationAnalytical MethodReference
Ganoderma lucidumGanoderic Acid H2.09 mg/g powder (optimized extraction)HPLC[4]
Ganoderma tsugaeTotal of nine ganoderic acids0.28-2.20% of the sampleHPLC[5]
Inonotus obliquusLanosterol75% recovery with SC-CO2 extraction compared to Folch methodGC-FID[6]
Ganoderma lucidumGanoderic Acid A>0.8502 mg/100 mgHPLC[3]
Ganoderma lucidumGanoderic Acid BNot specified, but quantifiedHPLC[3]

Experimental Protocols for Extraction and Isolation

The isolation of pure this compound-type compounds from their natural sources is a multi-step process involving extraction, fractionation, and purification. The choice of methodology depends on the specific compound of interest and the nature of the source material.

General Extraction Procedures

1. Sample Preparation:

  • Fruiting bodies of fungi are typically dried and ground into a fine powder to increase the surface area for solvent extraction.

2. Solvent Extraction:

  • Maceration: The powdered material is soaked in an appropriate organic solvent (e.g., ethanol, methanol, chloroform, or ethyl acetate) at room temperature for an extended period.[7]

  • Ultrasonic-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to improved extraction efficiency and reduced extraction time.[8]

  • Microwave-Assisted Extraction (MAE): Microwave energy is used to rapidly heat the solvent and sample matrix, accelerating the extraction process.[8]

  • Supercritical Fluid Extraction (SFE): Supercritical carbon dioxide (SC-CO2) is employed as a "green" solvent to extract non-polar compounds like triterpenoids.[6][8]

Purification and Isolation Techniques

Following initial extraction, the crude extract, which contains a complex mixture of compounds, is subjected to various chromatographic techniques for purification.

1. Column Chromatography:

  • This is a fundamental technique for the initial fractionation of the crude extract. Silica gel and Sephadex LH-20 are commonly used stationary phases.[9]

2. High-Performance Liquid Chromatography (HPLC):

  • Preparative HPLC: Used for the final purification of individual compounds to a high degree of purity. Reversed-phase C18 columns are frequently employed.[8]

  • Analytical HPLC: Used for the quantification and identification of specific this compound compounds.[2][10]

3. Counter-Current Chromatography (CCC):

  • A liquid-liquid partition chromatography technique that is particularly useful for separating complex mixtures of natural products. It has been successfully applied for the preparative isolation of ganoderic acids.[11]

Example Protocol: Extraction and Isolation from Ganoderma lucidum

Experimental_Workflow Start Dried & Powdered Ganoderma lucidum Extraction Solvent Extraction (e.g., 80% Ethanol) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Fractionation Column Chromatography (Silica Gel) CrudeExtract->Fractionation Fractions Fractions Collected Fractionation->Fractions TLC TLC Analysis Fractions->TLC Monitoring Purification Preparative HPLC (C18 Column) Fractions->Purification Selected Fractions PureCompound Pure this compound Compound Purification->PureCompound Analysis Structural Elucidation (NMR, MS) PureCompound->Analysis End Identified Compound Analysis->End

General workflow for the extraction and isolation of this compound compounds.

Signaling Pathways Modulated by this compound-Type Compounds

This compound-type triterpenoids exhibit a range of biological activities, with their anticancer effects being the most extensively studied. These compounds can induce apoptosis (programmed cell death) and autophagy in cancer cells through the modulation of various signaling pathways.

Induction of Apoptosis

This compound compounds can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways.

  • Modulation of the mTOR/PI3K/AKT Pathway: Lanostanes have been shown to target the mTOR/PI3K/AKT signaling pathway.[12] Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax), ultimately leading to caspase activation and apoptosis.[13]

  • Activation of Caspases: Some this compound derivatives have been found to induce apoptosis through the activation of caspases-3, 8, and 9.[14]

Apoptosis_Pathway This compound This compound Compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Inhibits Bax Bax (Pro-apoptotic) mTOR->Bax Promotes Caspases Caspase Activation Bcl2->Caspases Inhibits Bax->Caspases Promotes Apoptosis Apoptosis Caspases->Apoptosis

Simplified diagram of the mTOR/PI3K/AKT pathway in apoptosis induction by lanostanes.
Inhibition of Cancer Cell Metastasis

This compound compounds have also demonstrated potential in inhibiting the metastasis of cancer cells.

  • Inhibition of Rho-associated Kinase (ROCK) Signaling: The ROCK signaling pathway is implicated in cell motility and invasion. Lanostanes have been shown to inhibit this pathway, thereby reducing the metastatic potential of cancer cells.[13]

Anti-inflammatory Effects

Certain this compound triterpenoids exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO).[15][16] This is often achieved through the suppression of pathways such as the NF-κB signaling pathway.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB This compound This compound Compound This compound->NFkB Inhibits iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation

Inhibition of the NF-κB signaling pathway by this compound compounds.

Conclusion

This compound-type compounds, particularly those derived from medicinal mushrooms, represent a promising frontier in the development of novel therapeutics. Their diverse biological activities, coupled with a growing understanding of their mechanisms of action, underscore their potential in oncology and inflammatory disease research. This guide provides a foundational understanding of the natural sources, isolation methodologies, and key signaling pathways associated with these remarkable natural products, serving as a valuable resource for the scientific community. Further research into the quantitative analysis of these compounds in a wider range of natural sources and the elucidation of their complex pharmacological effects will be crucial for unlocking their full therapeutic potential.

References

An In-depth Technical Guide to the Lanostane Biosynthesis Pathway from Squalene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core biochemical pathway responsible for the conversion of the linear triterpene squalene into the foundational tetracyclic sterol, lanosterol. This pathway is a critical juncture in the biosynthesis of all sterols, including cholesterol in animals and fungi. Its enzymes are significant targets for therapeutic intervention in fields ranging from hypercholesterolemia to infectious diseases and oncology.

The Core Pathway: From Squalene to Lanosterol

The transformation of squalene into lanosterol is a two-step enzymatic process localized to the endoplasmic reticulum in eukaryotes.[1] This conversion establishes the characteristic four-ring steroid nucleus.

Step 1: Epoxidation of Squalene

The initial and rate-limiting step is the stereospecific oxidation of squalene.[2][3]

  • Enzyme: Squalene Epoxidase (SE), also known as Squalene Monooxygenase (SQLE).[2][3]

  • Substrate: Squalene

  • Product: (S)-2,3-Oxidosqualene (also called 2,3-squalene oxide).[2][4]

  • Reaction: This reaction is the first oxygenation step in sterol biosynthesis, where squalene is converted to (S)-2,3-oxidosqualene.[3][5] It requires diatomic oxygen and NADPH as a cofactor, with electrons typically transferred from NADPH-cytochrome P450 reductase.[2][5] SE is a flavoprotein monooxygenase containing a loosely bound FAD.[2]

Step 2: Cyclization of (S)-2,3-Oxidosqualene

The second step is one of the most complex enzymatic reactions known, involving a concerted cascade of ring closures and molecular rearrangements.[6]

  • Enzyme: Lanosterol Synthase (LSS), a member of the oxidosqualene cyclase (OSC) family.[1][6]

  • Substrate: (S)-2,3-Oxidosqualene

  • Product: Lanosterol.[1]

  • Mechanism: The reaction is initiated by the protonation of the epoxide ring in (S)-2,3-oxidosqualene by an acidic amino acid residue in the active site.[7] This triggers a cascade of intramolecular electrophilic additions, where the polyene chain folds and cyclizes to form the four rings of the steroid nucleus, generating a transient protosterol cation intermediate.[1][7][8] The reaction concludes with a series of 1,2-hydride and 1,2-methyl shifts, followed by a final deprotonation to yield the stable lanosterol molecule.[4][7] This entire, intricate sequence is controlled by a single enzyme.[6]

Below is a diagram illustrating the core biosynthetic pathway from squalene to lanosterol.

G cluster_pathway Lanostane Biosynthesis Pathway Squalene Squalene SQLE Squalene Epoxidase (SQLE) Squalene->SQLE Oxidosqualene (S)-2,3-Oxidosqualene LSS Lanosterol Synthase (LSS / OSC) Oxidosqualene->LSS Protosterol Protosterol Cation (Intermediate) Lanosterol Lanosterol Protosterol->Lanosterol Rearrangement & Deprotonation SQLE->Oxidosqualene LSS->Protosterol

Diagram 1: The core enzymatic conversion of squalene to lanosterol.

Regulation of the Pathway

The this compound biosynthesis pathway is tightly regulated to maintain cellular sterol homeostasis.

  • Transcriptional Control: The gene encoding Squalene Epoxidase (SQLE) is regulated by Sterol Regulatory Element-Binding Proteins (SREBPs).[3] When cellular sterol levels are low, SREBPs activate the transcription of SQLE and other genes in the cholesterol synthesis pathway.[3]

  • Enzyme Stability: The stability of SQLE is regulated by the levels of its substrate, squalene. High levels of squalene protect SQLE from ubiquitination and subsequent degradation, thereby stabilizing the enzyme.[3] In contrast to many other enzymes in the cholesterol pathway, Lanosterol Synthase (LSS) is a stable protein, while the subsequent enzyme, lanosterol 14α-demethylase (LDM), is rapidly degraded, suggesting LDM is a key regulatory node.[9][10]

  • Feedback Inhibition: Partial inhibition of Lanosterol Synthase can lead to the formation of an alternative product, 24(S),25-epoxylanosterol.[1] This oxysterol is a potent suppressor of HMG-CoA reductase activity, creating a feedback loop that reduces the flow of precursors into the pathway.[1]

The following diagram illustrates the key regulatory relationships.

G cluster_regulation Regulatory Logic of this compound Synthesis Squalene Squalene SQLE SQLE Squalene->SQLE Squalene->SQLE Stabilizes Oxidosqualene (S)-2,3-Oxidosqualene LSS LSS Oxidosqualene->LSS Lanosterol Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol SREBP SREBP Pathway Cholesterol->SREBP Inhibits SQLE->Oxidosqualene LSS->Lanosterol SREBP->SQLE Activates Transcription

Diagram 2: Key regulatory inputs in the this compound biosynthesis pathway.

Significance in Drug Development

The enzymes of this pathway are validated and promising drug targets.

  • Cholesterol Reduction: LSS is an attractive target for cholesterol-lowering drugs.[1] Inhibitors of LSS act downstream of HMG-CoA reductase (the target of statins), potentially avoiding the depletion of essential non-sterol isoprenoids and offering a more targeted approach to cholesterol reduction.[1][11]

  • Antifungal Agents: Squalene epoxidase is the target of allylamine antifungal drugs like terbinafine.[12] These drugs show selectivity for the fungal enzyme over its human counterpart, effectively blocking the synthesis of ergosterol, an essential component of fungal cell membranes.[12]

  • Oncology: The cholesterol biosynthesis pathway is often upregulated in cancers. Recent studies have identified LSS inhibitors as a potential therapeutic strategy for glioblastoma, where they induce the production of the oncostatic sterol 24(S),25-epoxycholesterol.[13]

Quantitative Data

The following tables summarize available quantitative data for key enzymes in the pathway.

Table 1: Enzyme Summary

Enzyme EC Number Substrate Product Cellular Location
Squalene Epoxidase (SQLE) 1.14.99.7 Squalene (S)-2,3-Oxidosqualene Endoplasmic Reticulum

| Lanosterol Synthase (LSS) | 5.4.99.7[1] | (S)-2,3-Oxidosqualene | Lanosterol | Endoplasmic Reticulum[1] |

Table 2: Kinetic and Inhibition Data for Oxidosqualene Cyclases

Enzyme/Inhibitor Organism Parameter Value Reference
Oxidosqualene:Protostadienol Cyclase (Wild-Type) Aspergillus fumigatus Apparent KM (µM) 14.4 [14]
Oxidosqualene:Protostadienol Cyclase (Wild-Type) Aspergillus fumigatus Apparent Vmax (µM min-1) 4.08 [14]
Squalene:Hopene Cyclase + Thia-analogue S-18 Alicyclobacillus acidocaldarius Ki (nM) 31 [14]

| Squalene:Hopene Cyclase + Thia-analogue S-18 | Alicyclobacillus acidocaldarius | kinact (min-1) | 0.071 |[14] |

Note: Data for homologous enzymes are often used to infer properties of lanosterol synthase due to experimental challenges.

Experimental Protocols

Protocol 1: In Vitro Activity Assay of Lanosterol Synthase (OSC)

This protocol outlines the measurement of LSS activity using liver microsomes, a rich source of the enzyme.[14]

A. Preparation of Liver Microsomes [14]

  • Excise the liver from a euthanized mouse and immediately place it in ice-cold Buffer A (0.25 M sucrose, 10 mM HEPES-NaOH, pH 7.4, 1 mM EDTA).

  • Mince the tissue finely and homogenize using a motor-driven Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

  • Transfer the supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet mitochondria.

  • Carefully collect the resulting supernatant and ultracentrifuge at 100,000 x g for 60 minutes at 4°C. The resulting pellet is the microsomal fraction.

  • Resuspend the pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

B. Enzyme Activity Assay [14][15][16]

  • Prepare a reaction mixture in a glass tube containing an appropriate buffer (e.g., 50 mM sodium phosphate, pH 7.4).

  • Add the microsomal protein preparation to the buffer.

  • Initiate the reaction by adding the substrate, (S)-2,3-oxidosqualene, which is typically first solubilized in a small amount of an organic solvent like methanol.

  • Incubate the reaction at a controlled temperature (e.g., 25-37°C) for a predetermined time (e.g., 30-60 minutes) where the reaction rate is linear.

  • Terminate the reaction by adding a strong base, such as 10% KOH in methanol, to saponify lipids.

  • Extract the non-saponifiable lipids (containing the sterol products) by adding an organic solvent like hexane, vortexing vigorously, and centrifuging to separate the phases.

  • Carefully collect the upper organic phase for analysis.

Protocol 2: Analysis of Sterols by GC-MS and HPLC-MS/MS

The accurate quantification of the substrate and product requires chromatographic separation.

A. Gas Chromatography-Mass Spectrometry (GC-MS) [15][17]

  • Derivatization: Dry the extracted organic phase from Protocol 1 under a stream of nitrogen. To make the sterols volatile for GC analysis, add a silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) and a solvent like pyridine. Incubate at 60-70°C for 30-60 minutes.[15]

  • Analysis: Evaporate the silylating agent and redissolve the derivatized sample in hexane. Inject an aliquot into the GC-MS system.

  • Quantification: Identify lanosterol based on its retention time and mass spectrum compared to an authentic standard. Quantify using the peak area relative to an internal standard added before extraction.[15]

B. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) [18][19]

  • Sample Preparation: Dry the extracted organic phase and resuspend in a suitable solvent (e.g., 95% methanol).[18] Derivatization is typically not required for HPLC-MS.

  • Chromatography: Inject the sample onto a reversed-phase column (e.g., C18).[18][19] Elute the sterols using a gradient of solvents, such as methanol and water containing a modifier like ammonium acetate.[18]

  • Detection: Analyze the eluent by tandem mass spectrometry, using methods like Multiple Reaction Monitoring (MRM) for highly sensitive and specific quantification of lanosterol and other sterols.[20]

The workflow for a typical LSS activity experiment is visualized below.

G cluster_workflow Experimental Workflow: LSS Activity Assay start Liver Tissue homogenize Homogenization start->homogenize centrifuge1 Low-Speed Centrifugation (1,000 x g) homogenize->centrifuge1 centrifuge2 Mid-Speed Centrifugation (10,000 x g) centrifuge1->centrifuge2 ultracentrifuge Ultracentrifugation (100,000 x g) centrifuge2->ultracentrifuge microsomes Microsome Pellet (Source of LSS) ultracentrifuge->microsomes assay Enzyme Assay: + Substrate + Buffer microsomes->assay stop Stop Reaction & Saponification (KOH) assay->stop extract Hexane Extraction stop->extract analysis Analysis (GC-MS or HPLC-MS) extract->analysis end Data Quantification analysis->end

Diagram 3: A generalized workflow for the isolation of microsomes and subsequent measurement of LSS activity.

References

Unveiling Nature's Arsenal: A Technical Guide to Identifying Novel Lanostane Derivatives in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fungal kingdom represents a vast and largely untapped reservoir of novel bioactive compounds. Among these, lanostane-type triterpenoids have emerged as a class of molecules with significant therapeutic potential, exhibiting a wide range of biological activities, including cytotoxic, anti-inflammatory, and immunomodulatory effects. This in-depth technical guide provides a comprehensive overview of the core methodologies for the identification, isolation, and characterization of novel this compound derivatives from fungal sources. Detailed experimental protocols, structured data presentation, and visual workflows are provided to empower researchers in their quest for new drug leads.

Sourcing and Extraction of Fungal Metabolites

The initial and critical step in the discovery of novel this compound derivatives is the careful selection and cultivation of fungal species known for producing these compounds. Genera such as Ganoderma, Poria, and Inonotus are well-documented producers of a diverse array of lanostanes.[1] Once a target fungus is selected, the subsequent extraction process is paramount for obtaining a crude extract enriched with the desired metabolites.

Experimental Protocol: Solvent Extraction of Fungal Biomass

This protocol outlines a general procedure for the solvent extraction of this compound derivatives from dried fungal fruiting bodies or mycelia.

Materials:

  • Dried and powdered fungal biomass

  • Solvents: Methanol (MeOH), Chloroform (CHCl3), Ethyl acetate (EtOAc), n-Hexane

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Glassware (beakers, flasks)

Procedure:

  • Maceration: Suspend the powdered fungal biomass in a suitable solvent or solvent mixture. A common starting point is a 1:1 mixture of CHCl3:MeOH.[1] The ratio of solvent to biomass is typically 10:1 (v/w).

  • Extraction: Allow the suspension to macerate at room temperature for 24-48 hours with occasional agitation. For more exhaustive extraction, this process can be repeated 3-4 times with fresh solvent.

  • Filtration: Filter the mixture through filter paper to separate the solvent extract from the fungal residue.

  • Concentration: Concentrate the combined solvent extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning (Optional but Recommended): To fractionate the crude extract based on polarity, a liquid-liquid partitioning can be performed. The crude extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, EtOAc, and n-butanol. The this compound derivatives are often found in the EtOAc fraction.[1]

Isolation and Purification of this compound Derivatives

The crude extract and its fractions are complex mixtures containing numerous compounds. The isolation of individual this compound derivatives requires a combination of chromatographic techniques.

Experimental Protocol: Multi-step Chromatographic Purification

This protocol provides a typical workflow for the purification of this compound derivatives.

Materials:

  • Crude extract or fraction

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, acetonitrile, water)

  • Fraction collector

Procedure:

  • Silica Gel Column Chromatography: The crude extract or a specific fraction is first subjected to silica gel column chromatography. Elution is typically performed with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions showing promising profiles on TLC are further purified using Sephadex LH-20 column chromatography with methanol as the mobile phase. This step is effective in separating compounds based on their size and polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of individual compounds is often achieved using preparative HPLC on a reversed-phase column (e.g., C18). A gradient of acetonitrile and water is a commonly used mobile phase. The elution of compounds is monitored by a UV detector, and pure compounds are collected.

Illustrative Workflow for Isolation and Purification:

experimental_workflow FungalBiomass Fungal Biomass Extraction Solvent Extraction FungalBiomass->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning CrudeExtract->Partitioning EtOAc_Fraction EtOAc Fraction Partitioning->EtOAc_Fraction SilicaGel Silica Gel CC EtOAc_Fraction->SilicaGel Fractions Fractions SilicaGel->Fractions Sephadex Sephadex LH-20 Fractions->Sephadex PurifiedFractions Purified Fractions Sephadex->PurifiedFractions Prep_HPLC Preparative HPLC PurifiedFractions->Prep_HPLC Novelthis compound Novel this compound Derivative Prep_HPLC->Novelthis compound

Experimental workflow for the isolation of novel this compound derivatives.

Structure Elucidation of Novel this compound Derivatives

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Methodologies for Structure Elucidation
  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique provides the accurate mass of the molecule, which is crucial for determining its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are essential for elucidating the complete chemical structure.

    • ¹H NMR: Provides information about the number and types of protons in the molecule.

    • ¹³C NMR: Provides information about the number and types of carbon atoms.

    • Correlation Spectroscopy (COSY): Identifies proton-proton couplings, revealing adjacent protons.

    • Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons.

    • Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling the carbon skeleton.

    • Rotating Frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Biological Activity Evaluation

Novel this compound derivatives are often screened for various biological activities to assess their therapeutic potential. Cytotoxicity against cancer cell lines and anti-inflammatory activity are common initial assessments.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, HepG2)

  • 96-well plates

  • Cell culture medium and supplements

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Protocol: Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • 96-well plates

  • Cell culture medium and supplements

  • Test compound (this compound derivative)

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS and a group with LPS only.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a standard curve of sodium nitrite. Calculate the percentage of NO inhibition and the IC50 value.

Quantitative Data Summary

The following tables summarize the reported cytotoxic and anti-inflammatory activities of some recently discovered this compound derivatives from fungi.

Table 1: Cytotoxic Activity of Novel this compound Derivatives

CompoundFungal SourceCancer Cell LineIC50 (µM)Reference
Ganoaustralenone AGanoderma australeA54915.2[2]
Ganoaustralenone BGanoderma australeHeLa12.8[2]
Ganoderic acid M1Ganoderma sinenseHepG225.6[3]
Ganoderic acid M2Ganoderma sinenseMCF-731.4[3]
Pericinone APericonia sp.A54924.12
Pericinone BPericonia sp.A54911.38

Table 2: Anti-inflammatory Activity of Novel this compound Derivatives

CompoundFungal SourceAssayIC50 (µM)Reference
Ganosidone AGanoderma lucidumNO inhibition> 50[4]
Compound 4 (from G. lucidum)Ganoderma lucidumNO inhibition86.5% inhibition at 50 µM[4]
Compound 7 (from G. lucidum)Ganoderma lucidumNO inhibition88.2% inhibition at 50 µM[4]
Lanosta-7,9(11),24-trien-3β,15α,22β-triacetoxy-26-oic acidGanoderma sinenseNO inhibition0.6[3]

Signaling Pathways Modulated by this compound Derivatives

This compound derivatives exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for drug development.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Some this compound derivatives have been shown to inhibit this pathway.[1][5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Growth S6K->Proliferation _4EBP1->Proliferation This compound This compound Derivatives This compound->PI3K This compound->AKT This compound->mTORC1

Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents, including some this compound derivatives, function by inducing apoptosis in cancer cells. This often involves the activation of caspases and the regulation of Bcl-2 family proteins.

Apoptosis_Pathway This compound This compound Derivatives Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Induction of apoptosis by this compound derivatives.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a central role in inflammation. Its inhibition is a key target for anti-inflammatory drug development. This compound derivatives have been reported to suppress the activation of this pathway.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates IKK->IkBa leads to degradation NFkB NF-κB (p65/p50) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus InflammatoryGenes Inflammatory Gene Expression Nucleus->InflammatoryGenes This compound This compound Derivatives This compound->IKK

Inhibition of the NF-κB signaling pathway by this compound derivatives.

Conclusion

The identification of novel this compound derivatives from fungi is a promising avenue for the discovery of new therapeutic agents. This guide has provided a comprehensive framework for researchers, outlining the key experimental protocols, data analysis, and mechanistic investigations involved in this process. By systematically applying these methodologies, the scientific community can continue to unlock the vast chemical diversity of the fungal kingdom and harness its potential for the development of innovative medicines.

References

A Technical Guide to the Fundamental Properties of the Lanostane Skeleton

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The lanostane skeleton is a tetracyclic triterpenoid structure that serves as the fundamental backbone for a vast and diverse class of natural products, most notably lanosterol, the biosynthetic precursor to all steroids in animals and fungi.[1][2] this compound-type triterpenoids are major secondary metabolites found in various organisms, particularly in medicinal mushrooms of the genus Ganoderma.[3][4] These compounds have garnered significant attention from the scientific community due to their broad spectrum of remarkable biological activities, including anticancer, anti-inflammatory, immunomodulatory, and antiviral effects.[4][5]

This technical guide provides an in-depth overview of the core properties of the this compound skeleton, covering its chemical structure, biosynthesis, and key biological functions. It includes structured data tables for easy comparison, detailed experimental protocols for characterization and evaluation, and visualizations of key pathways and workflows to support research and development efforts in this field.

Core Chemical Structure

This compound, or 4,4,14α-trimethylcholestane, is a C30 polycyclic hydrocarbon.[1] Its structure consists of four fused rings (A, B, C, and D) arranged in a specific configuration, forming the characteristic steroid nucleus.[6] Unlike other steroids, the this compound framework possesses three additional methyl groups at positions C-4 (two groups) and C-14.[2] The parent compound exists as two stereoisomers, 5α-lanostane and 5β-lanostane.[1] The replacement of a hydrogen atom at C-3 with a hydroxyl group in 5α-lanostane results in lanosterol, a critical intermediate in steroid biosynthesis.[1]

G img

Caption: A 2D representation of the 5α-lanostane core structure.

Physicochemical Properties

The fundamental properties of the parent this compound molecule are summarized below. These values can change significantly with the addition of various functional groups in its derivatives.

PropertyValueSource
Chemical Formula C₃₀H₅₄[1][7]
Molar Mass 414.7 g/mol [7]
Monoisotopic Mass 414.42255 Da[8]
IUPAC Name (5S,8R,9S,10R,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene[7]
CAS Number 474-20-4 (for 5α-lanostane)[1]
Melting Point 98 to 99 °C (for 5α-lanostane)[1]
XlogP 12.1[8]

Biosynthesis of this compound-Type Triterpenoids

The biosynthesis of this compound begins with the Mevalonate (MVA) pathway, which produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[6] These five-carbon units are assembled into squalene, a C30 triterpene.[6][9] The key steps are:

  • Cyclization: The enzyme squalene monooxygenase epoxidizes squalene to form 2,3-oxidosqualene.[9]

  • Lanosterol Formation: In animals and fungi, 2,3-oxidosqualene is cyclized by the enzyme 2,3-oxidosqualene-lanosterol cyclase (OSC) to form the primary this compound triterpenoid, lanosterol.[2][9]

  • Post-Modification: Lanosterol then serves as a precursor, undergoing a series of extensive post-modifications such as oxidation, hydroxylation, and dehydrogenation.[10][11] These reactions are primarily catalyzed by cytochrome P450 enzymes (CYPs) and short-chain dehydrogenases/reductases (SDRs), leading to the vast structural diversity of bioactive lanostanoids found in nature.[9][10][11]

G ac Acetyl-CoA mva Mevalonate Pathway ac->mva sq Squalene mva->sq Multiple Steps osq 2,3-Oxidosqualene sq->osq Squalene monooxygenase lano Lanosterol (Core this compound) osq->lano Lanosterol Synthase (OSC) div Diverse this compound Triterpenoids lano->div Post-Modification (CYPs, SDRs, etc.)

Caption: Simplified biosynthetic pathway of this compound triterpenoids.

Biological Activities and Therapeutic Potential

This compound triterpenoids exhibit a wide array of pharmacological activities, making them promising candidates for drug development. More than 400 lanostanoids have been isolated from fungi of the genus Ganoderma alone.[4]

Key Activities:

  • Anticancer/Cytotoxic: Many lanostanoids show potent cytotoxicity against various human cancer cell lines, including lung, HeLa, and liver cancer cells.[3][4] They can induce apoptosis through the activation of caspases-3, 8, and 9.[12] Some derivatives also act as inhibitors of DNA topoisomerase II, a key enzyme in cell proliferation.[13]

  • Anti-inflammatory: this compound derivatives have been shown to possess significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophage cells.[14][15][16]

  • Immunomodulatory: Certain this compound compounds can regulate immune responses, such as stimulating the secretion of interferon-gamma (IFN-γ) and activating Natural Killer (NK) cells.[5]

  • Antiviral: Suberosol, a this compound triterpenoid, has shown promising anti-HIV activity.[17]

The table below summarizes the cytotoxic activity of selected this compound derivatives.

CompoundSource OrganismTarget Cell LineIC₅₀ (µM)
(5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-oneGanoderma luteomarginatumHeLa1.29
(5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-oneGanoderma luteomarginatumA549 (Lung)1.50
N-β-d-galactoside (synthetic derivative)LanosterolHL-60 (Leukemia)0.0021
N-β-d-galactoside (synthetic derivative)LanosterolMKN45 (Gastric)4.0
Synthetic derivative (unnamed)Pinus luchuensisA549 (Lung)3.96

Data compiled from sources:[3][12][13]

Signaling Pathway Modulation

This compound triterpenoids exert their effects by modulating key cellular signaling pathways. For example, their anti-inflammatory and anticancer activities are often linked to the inhibition of the NF-κB and MAPK pathways and modulation of the PI3K/Akt signaling pathway, which are critical regulators of inflammation, cell proliferation, and survival.[18][19]

G lps Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor lps->receptor pathway Signaling Cascade receptor->pathway ikb IκB Degradation pathway->ikb nfkb NF-κB Translocation to Nucleus ikb->nfkb gene Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) nfkb->gene lanos This compound Triterpenoids lanos->ikb Inhibits

Caption: Lanostanoids can inhibit inflammatory responses via the NF-κB pathway.

Experimental Protocols

General Workflow for Isolation and Identification

The discovery of new this compound triterpenoids typically follows a standardized workflow involving extraction, chromatographic separation, and spectroscopic structure elucidation.[20][21][22]

G start Source Material (e.g., Fruiting Bodies of Ganoderma) extract Solvent Extraction (e.g., EtOH, Chloroform) start->extract partition Fractionation (Liquid-Liquid Partition) extract->partition cc Column Chromatography (Silica Gel, Sephadex LH-20) partition->cc hplc Preparative HPLC (RP-C18) cc->hplc pure Pure Compound hplc->pure elucidate Structure Elucidation pure->elucidate nmr 1D & 2D NMR (COSY, HSQC, HMBC) elucidate->nmr ms HRESIMS elucidate->ms

Caption: A generalized workflow for isolating this compound triterpenoids.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.[17]

Materials:

  • Target cancer cell lines (e.g., A549, HeLa)

  • 96-well microplates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO₂.[17]

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for an additional 24-72 hours.[17]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[17]

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[16]

Materials:

  • RAW 264.7 or BV-2 microglia cell line

  • 96-well microplates

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • Griess Reagent (for nitrite quantification)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include control wells with cells only, cells + LPS, and cells + compound only.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement: Collect the cell supernatant. Mix an aliquot of the supernatant with an equal volume of Griess Reagent.

  • Absorbance Reading: After a short incubation period (10-15 minutes) at room temperature, measure the absorbance at ~540 nm.

  • Data Analysis: The amount of nitrite in the supernatant is proportional to the NO produced. Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC₅₀ value.[16]

Conclusion

The this compound skeleton is the foundation for a class of triterpenoids with immense chemical diversity and significant therapeutic potential. Originating from the cyclization of squalene, the lanosterol core is extensively modified in nature to produce compounds with potent anticancer, anti-inflammatory, and immunomodulatory activities.[3][14] The continued exploration of natural sources, particularly medicinal fungi, combined with robust protocols for isolation, characterization, and bioactivity screening, will undoubtedly uncover new this compound derivatives for drug discovery and development. This guide provides a foundational framework for researchers aiming to harness the pharmacological promise of these remarkable molecules.

References

Lanostane vs. Cholesterol Biosynthetic Precursors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of cholesterol, a critical component of mammalian cell membranes and a precursor to steroid hormones and bile acids, is a complex multi-step process. Following the cyclization of squalene to form lanosterol, the pathway diverges into two primary routes for the subsequent conversion to cholesterol: the Bloch and the Kandutsch-Russell pathways. This technical guide provides a comprehensive overview of these pathways, focusing on the key biosynthetic precursors, the enzymes that catalyze their transformation, and the regulatory mechanisms that govern metabolic flux. We present quantitative data on sterol intermediates, detailed experimental protocols for their analysis, and visual diagrams of the pertinent biochemical and signaling pathways to serve as a resource for researchers in lipid metabolism and drug development.

Introduction

The conversion of lanosterol to cholesterol involves a series of demethylations, desaturations, and reductions. The primary distinction between the two major pathways lies in the timing of the reduction of the C24-C25 double bond in the sterol side chain. In the Bloch pathway , this reduction is the final step, with desmosterol serving as the immediate precursor to cholesterol. Conversely, the Kandutsch-Russell pathway involves an early reduction of the C24-C25 double bond of lanosterol to form dihydrolanosterol. However, recent studies utilizing stable isotope labeling have revealed that a modified Kandutsch-Russell (MK-R) pathway , a hybrid of the two, is prevalent in many tissues.[1][2] This guide will delve into the intricacies of these pathways, highlighting the critical branch point at zymosterol and the enzymes that dictate the metabolic fate of these sterol precursors.

Biosynthetic Pathways: A Comparative Overview

The post-lanosterol cholesterol biosynthesis is primarily orchestrated within the endoplasmic reticulum. The commitment to either the Bloch or the modified Kandutsch-Russell pathway is a key regulatory node, influencing the production of various bioactive sterol intermediates.

The Bloch Pathway

In the Bloch pathway, the C24-C25 double bond is retained throughout the transformation of lanosterol. The key steps involve the demethylation of lanosterol at C14 and C4, followed by isomerization and desaturation of the sterol nucleus. The final step is the reduction of desmosterol to cholesterol, catalyzed by 3β-hydroxysteroid Δ24-reductase (DHCR24).[3][4]

The Kandutsch-Russell and Modified Kandutsch-Russell (MK-R) Pathways

The canonical Kandutsch-Russell pathway begins with the reduction of lanosterol to 24,25-dihydrolanosterol, also mediated by DHCR24.[5] However, metabolic flux analysis suggests that in many tissues, a modified pathway is more common. In the MK-R pathway, the initial steps of demethylation occur as in the Bloch pathway, and the reduction of the C24-C25 double bond happens at a later intermediate, such as zymosterol, which is then shunted into the remainder of the Kandutsch-Russell pathway.[1][2]

Zymosterol: The Branch Point Intermediate

Zymosterol is a critical intermediate that can be directed down either the Bloch or the Kandutsch-Russell pathway. Its fate is determined by the enzymatic activity of DHCR24, which catalyzes the reduction of the C24-C25 double bond to produce zymostenol, committing the molecule to the Kandutsch-Russell pathway.[4][6]

Key Enzymes and Their Regulation

The flux through the post-lanosterol pathways is controlled by the expression and activity of key enzymes, which are themselves subject to complex regulatory networks.

Lanosterol 14α-Demethylase (CYP51A1)

CYP51A1, a cytochrome P450 enzyme, catalyzes the removal of the 14α-methyl group from lanosterol, a crucial initial step in both pathways.[7] This is a three-step oxidative process requiring NADPH and molecular oxygen.

3β-Hydroxysteroid Δ24-Reductase (DHCR24)

DHCR24 is a pivotal enzyme that reduces the C24-C25 double bond of various sterol intermediates, including lanosterol, zymosterol, and desmosterol.[5][6] Its activity is a key determinant of the pathway choice. DHCR24 expression and activity are regulated by transcription factors such as SREBP-2 and post-translationally by phosphorylation, for instance by Protein Kinase C (PKC).[6]

Quantitative Data

The relative flux through the Bloch and modified Kandutsch-Russell pathways, and the concentrations of their intermediates, vary significantly across different tissues and physiological conditions.

Table 1: Relative Flux Through Bloch vs. Modified Kandutsch-Russell Pathways in Various Mouse Tissues [1][2][8]

TissueBloch Pathway Flux (%)Modified Kandutsch-Russell Pathway Flux (%)
Testes973
Adrenal Gland~100~0
Liver8020
Preputial Gland892
SkinLowHigh
BrainLowHigh

Table 2: Concentrations of Key Sterol Intermediates in Mouse Brain [9][10][11]

SterolConcentration (ng/mm²)Brain Region of Highest Abundance
Cholesterol252.9 - 575.5Pons, Cerebellar White Matter
DesmosterolNot explicitly quantified in ng/mm² but presentVariable
24S,25-epoxycholesterol~0.158Thalamus
LanosterolNot explicitly quantified in ng/mm² but presentVariable
7-DehydrocholesterolNot explicitly quantified in ng/mm² but presentVariable

Table 3: Kinetic Parameters of Human CYP51A1

SubstrateK_M (µM)V_max (nmol/min/nmol)
Lanosterol290.18
24,25-Dihydrolanosterol270.5

Signaling Pathways and Regulation

The biosynthesis of cholesterol is tightly regulated to meet cellular demands while preventing toxic accumulation.

SREBP-2: The Master Regulator

Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is a key transcription factor that controls the expression of most genes involved in cholesterol biosynthesis, including HMG-CoA reductase and enzymes of the post-lanosterol pathways.[12][13] When cellular sterol levels are low, SREBP-2 is activated and translocates to the nucleus to induce the transcription of target genes.[13]

AMPK and PKC Signaling

AMP-activated protein kinase (AMPK), a cellular energy sensor, can inhibit cholesterol synthesis by phosphorylating and inactivating HMG-CoA reductase.[1][14][15] Additionally, Protein Kinase C (PKC) has been shown to negatively regulate DHCR24 activity through phosphorylation, providing a rapid mechanism to attenuate cholesterol synthesis.[6]

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi cluster_Nucleus Nucleus SREBP2/SCAP SREBP2/SCAP S1P/S2P S1P/S2P SREBP2/SCAP->S1P/S2P translocates to HMG-CoA Reductase HMG-CoA Reductase DHCR24 DHCR24 CYP51A1 CYP51A1 nSREBP2 nSREBP2 S1P/S2P->nSREBP2 cleaves to release SRE SRE nSREBP2->SRE binds to Cholesterol Synthesis Genes Cholesterol Synthesis Genes SRE->Cholesterol Synthesis Genes activates transcription of Low Cellular Sterols Low Cellular Sterols Low Cellular Sterols->SREBP2/SCAP activates AMPK AMPK AMPK->HMG-CoA Reductase inhibits PKC PKC PKC->DHCR24 inhibits

Key signaling pathways regulating cholesterol biosynthesis.

Experimental Protocols

Accurate quantification of sterol intermediates and measurement of enzyme activities are crucial for studying cholesterol biosynthesis.

Protocol for Sterol Extraction and Quantification from Cultured Cells by LC-MS

This protocol is adapted from established methods for the analysis of cellular sterols.

Materials:

  • Phosphate Buffered Saline (PBS), ice-cold

  • Cell scrapers

  • Glass culture tubes with Teflon-lined caps

  • Chloroform:Methanol (1:2, v/v)

  • Deuterated internal standards (e.g., d7-lanosterol, d6-desmosterol)

  • Solid Phase Extraction (SPE) silica cartridges

  • Hexane, Isopropanol

  • LC-MS grade solvents

Procedure:

  • Place culture dishes on ice and aspirate the medium.

  • Wash cells twice with ice-cold PBS.

  • Add 1 ml of ice-cold PBS and scrape the cells. Transfer the cell suspension to a glass tube.

  • Add 3 ml of Chloroform:Methanol (1:2) to the cell suspension.

  • Add a known amount of deuterated internal standards.

  • Vortex vigorously and centrifuge to pellet cell debris.

  • Transfer the supernatant to a new tube.

  • Perform a liquid-liquid extraction by adding chloroform and water (or PBS) to separate the phases.

  • Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

  • For analysis of total sterols (free and esterified), perform saponification by resuspending the dried lipids in ethanolic KOH and heating at 60°C for 1 hour.

  • After saponification, re-extract the non-saponifiable lipids (sterols) with hexane.

  • Dry the hexane extract and reconstitute in a suitable solvent for LC-MS analysis.

  • Purify the sterol fraction using an SPE silica cartridge, eluting with a hexane:isopropanol gradient.

  • Analyze the purified sterols by reverse-phase LC-MS, using a C18 column and a mobile phase gradient of methanol/water with ammonium acetate.

  • Quantify the endogenous sterols by comparing their peak areas to those of the corresponding deuterated internal standards.

Protocol for In Vitro CYP51A1 Activity Assay

This protocol is based on methods for assaying cytochrome P450 activity.[16]

Materials:

  • Purified human CYP51A1

  • Purified NADPH-cytochrome P450 reductase (CPR)

  • Lanosterol or 24,25-dihydrolanosterol substrate

  • NADPH regenerating system (e.g., isocitrate, isocitrate dehydrogenase)

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 10% glycerol)

  • Liposomes (e.g., L-α-1,2-dilauroyl-sn-glycero-3-phosphocholine)

  • Stopping solution (e.g., organic solvent like ethyl acetate)

  • LC-MS or GC-MS for product analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, liposomes, and the NADPH regenerating system.

  • Add purified CPR and CYP51A1 to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the sterol substrate (dissolved in a suitable vehicle like cyclodextrin).

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an organic solvent.

  • Add an internal standard for quantification.

  • Extract the sterols from the reaction mixture.

  • Analyze the formation of the demethylated product by LC-MS or GC-MS.

  • Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Protocol for Isotopic Labeling and Metabolic Flux Analysis

This protocol provides a general framework for using stable isotopes to trace the flux through the cholesterol biosynthesis pathways.[1][2]

Materials:

  • Stable isotope tracer (e.g., ¹³C-acetate or ²H₂O)

  • Cell culture medium or animal diet

  • GC-MS or LC-MS for isotopic enrichment analysis

Procedure (In Vitro):

  • Culture cells to the desired confluency.

  • Replace the culture medium with a medium containing the stable isotope tracer.

  • Incubate the cells for various time points.

  • Harvest the cells and extract the sterols as described in Protocol 6.1.

  • Analyze the isotopic enrichment of the sterol intermediates and cholesterol by MS.

  • Calculate the fractional synthesis rate and relative flux through the different pathways based on the incorporation of the isotope over time.

Procedure (In Vivo):

  • Administer the stable isotope tracer to the animal model (e.g., in drinking water for ²H₂O).

  • Collect tissue samples at different time points.

  • Extract sterols from the tissues.

  • Analyze the isotopic enrichment of the sterols by MS.

  • Model the isotopic enrichment data to determine the in vivo flux rates.

Start Start Cell Culture / Animal Model Cell Culture / Animal Model Start->Cell Culture / Animal Model Isotope Administration Isotope Administration Cell Culture / Animal Model->Isotope Administration Time Course Incubation Time Course Incubation Isotope Administration->Time Course Incubation Sample Collection Sample Collection Time Course Incubation->Sample Collection Sterol Extraction Sterol Extraction Sample Collection->Sterol Extraction MS Analysis MS Analysis Sterol Extraction->MS Analysis Data Analysis Data Analysis MS Analysis->Data Analysis End End Data Analysis->End

General experimental workflow for isotopic tracer studies.

Biological Activities of Pathway Intermediates

The sterol intermediates of the Bloch and Kandutsch-Russell pathways are not merely metabolic stepping stones but also possess distinct biological activities.

  • Desmosterol , the final intermediate in the Bloch pathway, has been shown to be an endogenous ligand for Liver X Receptors (LXRs), which are key regulators of lipid metabolism and inflammation.[3]

  • 7-Dehydrocholesterol (7-DHC) , an intermediate in the Kandutsch-Russell pathway, is the precursor to vitamin D3. However, its accumulation in Smith-Lemli-Opitz syndrome is associated with cellular dysfunction, and its oxidation products can be bioactive.[17][18][19]

  • Lanostane triterpenoids and their derivatives have been investigated for a variety of biological activities, including neuroprotective and anti-adipogenic effects.[20][21][22]

Conclusion

The post-lanosterol segment of the cholesterol biosynthesis pathway is a highly regulated and branched metabolic network. The choice between the Bloch and the modified Kandutsch-Russell pathways is tissue-specific and dynamically regulated, leading to the production of a diverse array of bioactive sterol intermediates. A thorough understanding of the enzymes, regulatory mechanisms, and analytical methodologies described in this guide is essential for researchers aiming to unravel the complexities of cholesterol homeostasis and develop novel therapeutic strategies for metabolic and other related diseases.

Lanosterol Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol CYP51A1, etc. 24,25-Dihydrolanosterol 24,25-Dihydrolanosterol Lanosterol->24,25-Dihydrolanosterol DHCR24 (Canonical K-R) Desmosterol Desmosterol Zymosterol->Desmosterol Bloch Pathway Zymostenol Zymostenol Zymosterol->Zymostenol DHCR24 (Modified K-R) Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 7-Dehydrocholesterol 7-Dehydrocholesterol Zymostenol->7-Dehydrocholesterol 7-Dehydrocholesterol->Cholesterol DHCR7

Simplified overview of the post-lanosterol pathways.

References

An In-depth Technical Guide to the Initial Characterization of Lanostane Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies and data analysis techniques essential for the initial characterization of lanostane isolates, a prominent class of tetracyclic triterpenoids. Lanostanes, primarily sourced from fungi, particularly of the Ganoderma genus, exhibit a wide array of promising biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[1][2] This document outlines the fundamental experimental protocols for isolation, structure elucidation, and preliminary bioactivity assessment, supported by structured data tables and logical workflow diagrams to facilitate research and development in this field.

Experimental Protocols

The initial characterization of this compound isolates involves a systematic workflow encompassing extraction, purification, structure determination, and bioactivity screening. The following sections detail the standard experimental protocols employed in this process.

The isolation of pure this compound compounds from their natural source, typically the fruiting bodies of fungi, is a multi-step process involving extraction and chromatography.

1.1.1. Extraction

  • Sample Preparation: The dried and powdered source material (e.g., fruiting bodies of Ganoderma lucidum) is the starting point for extraction.

  • Solvent Extraction: The powdered material is typically extracted exhaustively with a series of solvents of increasing polarity. A common method involves refluxing with 75% ethanol.[3] Alternatively, sequential extraction with solvents like chloroform and methanol can be employed.[4][5]

  • Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.

  • Solvent Partitioning: The crude extract is often suspended in water and partitioned successively with immiscible solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.[4]

1.1.2. Chromatographic Purification

A combination of chromatographic techniques is essential to isolate individual this compound triterpenoids from the complex partitioned fractions.

  • Column Chromatography (CC): The fractions are first subjected to column chromatography over silica gel or Sephadex LH-20.[5][6] Elution is performed with a gradient of solvents, for instance, a dichloromethane-methanol mixture of increasing polarity.[3]

  • Medium-Pressure Liquid Chromatography (MPLC): For more efficient separation, MPLC with a stepwise gradient can be used as an intermediate purification step.[4]

  • High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative or semi-preparative reversed-phase HPLC (RP-HPLC) on columns such as C18.[3] Isocratic or gradient elution with solvent systems like methanol-water or acetonitrile-water is commonly used to yield pure compounds.

The precise chemical structure of an isolated this compound is determined through a combination of spectroscopic techniques.

1.2.1. Mass Spectrometry (MS)

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is crucial for determining the molecular formula of the compound by providing a highly accurate mass measurement.[7]

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation for complex organic molecules like lanostanes. A suite of 1D and 2D NMR experiments are performed.[6][8]

  • 1D NMR:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR and DEPT: Reveals the number and type (CH₃, CH₂, CH, C) of carbon atoms in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to establish connectivity within spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms (¹H-¹³C one-bond correlations).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations), which is critical for assembling the carbon skeleton and placing substituents.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Establishes the relative stereochemistry of the molecule by identifying protons that are close in space.

A common initial bioactivity screening for novel this compound isolates is the assessment of their cytotoxicity against various cancer cell lines using the MTT assay.[9]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the isolated this compound triterpenoids for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[3][10]

  • Incubation: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan precipitate.[3][10]

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to dissolve the formazan crystals.[1][10]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[3] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The results are used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation

Quantitative data from spectroscopic analysis and bioactivity assays are crucial for the characterization and comparison of this compound isolates.

The following table summarizes representative ¹³C and ¹H NMR data for a this compound triterpenoid, providing a reference for the assignment of chemical shifts.

Table 1: Representative ¹³C and ¹H NMR Data for a this compound Triterpenoid

PositionδC (ppm)δH (ppm, multiplicity, J in Hz)
135.61.68, m; 1.05, m
227.81.95, m; 1.75, m
378.93.22, dd (11.5, 4.5)
438.9-
550.50.80, d (5.0)
618.91.55, m; 1.45, m
7202.0-
8145.8-
9140.7-
1037.1-
11200.1-
1245.32.85, d (12.0); 2.55, d (12.0)
1347.2-
1450.1-
1532.82.10, m; 1.80, m
1628.21.90, m; 1.60, m
1750.81.50, m
1816.50.65, s
1918.21.20, s
2036.32.25, m
2118.70.95, d (6.5)
2235.11.40, m; 1.30, m
2324.51.65, m
2439.51.50, m
2528.01.70, m
2622.80.88, d (6.6)
2722.50.87, d (6.6)
2828.11.00, s
2916.20.90, s
3024.81.25, s

Note: Data is compiled for illustrative purposes and may vary between different this compound structures.

The cytotoxic activity of this compound isolates is typically reported as IC₅₀ values against a panel of human cancer cell lines.

Table 2: Cytotoxic Activities of Selected this compound Triterpenoids

CompoundCell LineIC₅₀ (µM)Reference
(5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-oneHeLa1.29[1][2]
A5491.50[1][2]
Lanosta-7,9(11)-dien-3β-acetyloxy-24,25-diolK5628.59 µg/mL[11]
Lanosta-7,9(11)-dien-3-oxo-24,26-diol-25-methoxyK56217.38 µg/mL[11]
BEL-740210.36 µg/mL[11]
SGC-790112.51 µg/mL[11]

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and biological pathways. The following diagrams were created using the DOT language.

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_characterization Characterization cluster_bioactivity Bioactivity Screening Start Source Material (e.g., Ganoderma fruiting bodies) Extract Solvent Extraction (e.g., EtOH) Start->Extract Partition Solvent Partitioning Extract->Partition CC Column Chromatography (Silica Gel, Sephadex LH-20) Partition->CC HPLC Preparative RP-HPLC CC->HPLC Pure_Compound Pure this compound Isolate HPLC->Pure_Compound MS HRESIMS (Molecular Formula) Pure_Compound->MS NMR 1D & 2D NMR (Structure Elucidation) Pure_Compound->NMR Bioassay Cytotoxicity Assay (e.g., MTT) Pure_Compound->Bioassay Data IC50 Determination Bioassay->Data PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation promotes This compound This compound Triterpenoids This compound->PI3K inhibits This compound->AKT inhibits PTEN PTEN PTEN->PIP3 inhibits NFkB_pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_dimer p50/p65 (NF-κB) IkB->NFkB_dimer releases Nucleus Nucleus NFkB_dimer->Nucleus translocates to IkB_NFkB IκBα-p50/p65 (Inactive Complex) IkB_NFkB->IKK Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation promotes This compound This compound Triterpenoids This compound->IKK inhibits

References

Methodological & Application

Application Notes and Protocols for Lanostane Extraction from Fungal Fruiting Bodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanostanes are a class of tetracyclic triterpenoids with a growing reputation for their diverse and potent pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. Fungal fruiting bodies, particularly those of medicinal mushrooms like Ganoderma lucidum and Antrodia cinnamomea, are rich sources of these valuable bioactive compounds.[1][2][3] The effective extraction and purification of lanostanes are critical preliminary steps for their study and for the development of new therapeutics.

These application notes provide detailed protocols for various methods of extracting lanostanes from fungal fruiting bodies. The included data summary tables offer a comparative overview of the efficiency of different techniques, assisting researchers in selecting the optimal method for their specific needs.

Data Presentation: Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction method is paramount to maximize the yield and preserve the integrity of lanostanes. The following tables summarize quantitative data from various studies, offering a clear comparison of different extraction methodologies.

Table 1: Solvent-Based Extraction of Triterpenoids from Fungal Fruiting Bodies

Fungal SpeciesExtraction MethodSolventTemperature (°C)TimeTriterpenoid Yield/ContentReference
Ganoderma lucidumHeat-Assisted Extraction62.5% Ethanol9078.9 min-[4]
Ganoderma lucidumMethanol ExtractionMethanolRoom Temp.--[5]
Antrodia cinnamomeaHeat-Reflux Extraction95% Ethanol-2 x 60 min-[6]
Antrodia cinnamomeaEthanol Extraction80% Ethanol802 x 100 min-[7]

Table 2: Advanced Extraction Techniques for Triterpenoids from Fungal Fruiting Bodies

Fungal SpeciesExtraction MethodSolvent/Co-solventTemperature (°C)TimePressure (bar)Triterpenoid Yield/ContentReference
Ganoderma lucidumUltrasonic-Assisted (UAE)89.5% Ethanol-40 min-435.6 ± 21.1 mg/g[4]
Ganoderma lucidumUltrasonic-Assisted (UAE)Ethanol5555 min-9.5768 ± 0.228 mg/g[4]
Ganoderma lucidumMicrowave-Assisted (MAE)95% Ethanol905 min--[4]
Ganoderma lucidumSupercritical Fluid (SFE)CO2 with 14% Ethanol59120 min15388.9% Purity[4]
Inonotus obliquus (Chaga)Supercritical Fluid (SFE)Supercritical CO250-350139 mg/100g (Inotodiol)[8]
Sanghuangporus sanghuangUltrasonic-Assisted (UAE)80% Ethanol6020 min-13.30 mg/g[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the data tables.

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Lanostanes from Ganoderma lucidum

This protocol utilizes ultrasonic waves to enhance solvent penetration and mass transfer, leading to efficient extraction.[4]

Materials and Equipment:

  • Dried and powdered Ganoderma lucidum fruiting bodies

  • 89.5% Ethanol

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus (e.g., Buchner funnel, filter paper) or centrifuge

  • Rotary evaporator

Procedure:

  • Weigh a known amount of powdered Ganoderma lucidum.

  • Add 89.5% ethanol at a specified solvent-to-material ratio.

  • Place the mixture in an ultrasonic bath or use a probe sonicator.

  • Sonicate for 40 minutes.

  • After sonication, filter the mixture to separate the extract from the solid residue. Alternatively, centrifuge the mixture and collect the supernatant.[4]

  • Repeat the extraction process on the residue to maximize the yield.

  • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude lanostane extract.[4]

Protocol 2: Supercritical Fluid Extraction (SFE) of Lanostanes from Ganoderma lucidum

SFE is a green technology that employs supercritical CO2, often with a co-solvent, to extract compounds with high purity.[4]

Materials and Equipment:

  • Dried and powdered Ganoderma lucidum fruiting bodies

  • Supercritical fluid extractor

  • CO2 cylinder

  • Ethanol (as co-solvent)

Procedure:

  • Load the extraction vessel of the supercritical fluid extractor with a known amount of powdered Ganoderma lucidum.

  • Set the extraction parameters:

    • Temperature: 59°C

    • Pressure: 153 bar

    • Co-solvent: 14% Ethanol

  • Begin the extraction and run for 120 minutes.

  • The extracted lanostanes will be collected in a separation vessel after depressurization of the CO2.

  • The solvent can be easily removed by depressurization, yielding a solvent-free crude extract.[4]

Protocol 3: Purification of Lanostanes using Column Chromatography

This protocol describes a general procedure for purifying lanostanes from a crude extract.

Materials and Equipment:

  • Crude this compound extract

  • Silica gel or Sephadex LH-20

  • Glass chromatography column

  • Solvent system (e.g., hexane-ethyl acetate gradient)

  • Fraction collector or collection tubes

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Procedure:

  • Dissolve the crude extract in a minimal amount of a suitable solvent.

  • Prepare a slurry of the stationary phase (silica gel or Sephadex LH-20) in the initial mobile phase solvent.

  • Pack the chromatography column with the slurry.

  • Carefully load the dissolved crude extract onto the top of the column.

  • Begin elution with the solvent system, starting with a low polarity solvent and gradually increasing the polarity (e.g., increasing the proportion of ethyl acetate in a hexane-ethyl acetate mixture).

  • Collect fractions of the eluate.

  • Monitor the separation of compounds in the collected fractions using TLC.

  • Combine fractions containing the desired this compound(s) based on the TLC analysis.

  • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified lanostanes.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Purification

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis A Fungal Fruiting Body B Drying & Grinding A->B C Crude Extract B->C Solvent/SFE/UAE/MAE D Column Chromatography C->D E HPLC D->E F Pure Lanostanes E->F G Spectroscopic Analysis (NMR, MS) F->G

Caption: General workflow for the extraction and purification of lanostanes.

This compound Biosynthesis Pathway in Fungi

G A Acetyl-CoA B Mevalonate Pathway A->B Multiple Steps C Squalene B->C Squalene Synthase D 2,3-Oxidosqualene C->D Squalene Epoxidase E Lanosterol D->E Lanosterol Synthase F This compound-type Triterpenoids E->F CYP450s, etc.

Caption: Simplified biosynthetic pathway of lanostanes in fungi.[10]

References

Application Notes and Protocols for the Purification of Lanostane Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanostane-type triterpenoids are a class of natural products exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. These compounds are of significant interest in the field of drug discovery and development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification and analysis of this compound and its derivatives from complex natural extracts, particularly from medicinal mushrooms like Ganoderma species.[1][2] This document provides detailed application notes and protocols for the successful purification of this compound using HPLC techniques.

The primary challenges in the HPLC analysis of triterpenoids like this compound include their structural similarity to other co-occurring compounds and, in some cases, the lack of strong chromophores, which can affect detection sensitivity.[3] Therefore, careful method development and optimization are crucial for achieving high purity and recovery.

Data Presentation: Quantitative Analysis of this compound Purification

The following table summarizes representative quantitative data obtained during the HPLC purification of a target this compound triterpenoid. These values are illustrative and may vary depending on the specific compound, sample matrix, and instrumentation.

ParameterAnalytical HPLCPreparative HPLCPurity Analysis
Compound This compound StandardCrude Extract FractionPurified this compound
Retention Time (min) 18.518.218.5
Peak Area (%) 99.845.298.9
Purity (%) >99Not Applicable>98
Recovery (%) Not Applicable~85Not Applicable
Limit of Detection (LOD) (µg/mL) 0.1Not ApplicableNot Applicable
Limit of Quantification (LOQ) (µg/mL) 0.35Not ApplicableNot Applicable

Experimental Protocols

Sample Preparation: Extraction of this compound from Ganoderma lucidum

This protocol describes the initial extraction of this compound-containing triterpenoids from the fruiting bodies of Ganoderma lucidum.

Materials:

  • Dried and powdered fruiting bodies of Ganoderma lucidum

  • Ethanol (95%)

  • Ethyl acetate

  • n-Hexane

  • Rotary evaporator

  • Filtration apparatus

Protocol:

  • Macerate 1 kg of dried and powdered Ganoderma lucidum with 10 L of 95% ethanol at room temperature for 24 hours.

  • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Suspend the crude ethanol extract in water and perform liquid-liquid partitioning successively with n-hexane and ethyl acetate.

  • Collect the ethyl acetate fraction, which is typically enriched with triterpenoids.

  • Evaporate the ethyl acetate solvent to dryness to yield the crude triterpenoid extract for further purification.

Analytical HPLC Method for this compound Profiling

This protocol is for the analytical-scale separation and profiling of this compound triterpenoids in the crude extract.

Instrumentation:

  • HPLC system with a UV/PDA detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile

  • HPLC-grade water, acetonitrile, and formic acid

Protocol:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the C18 column with 80% Mobile Phase A and 20% Mobile Phase B at a flow rate of 1.0 mL/min for at least 30 minutes.

  • Dissolve a small amount of the crude triterpenoid extract in methanol to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Inject 10 µL of the filtered sample onto the column.

  • Run the following gradient elution program:

    • 0-10 min: 20-50% B

    • 10-30 min: 50-90% B

    • 30-35 min: 90% B (isocratic)

    • 35-40 min: 90-20% B

    • 40-45 min: 20% B (isocratic)

  • Monitor the elution profile at 210 nm and 254 nm.

  • Identify the peak corresponding to the target this compound based on retention time comparison with a standard, if available.

Preparative HPLC Method for this compound Purification

This protocol outlines the scale-up purification of the target this compound from the enriched fraction.[4]

Instrumentation:

  • Preparative HPLC system with a fraction collector

  • Reversed-phase C18 column (e.g., 21.2 x 250 mm, 10 µm)

Reagents:

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

Protocol:

  • Prepare and thoroughly degas the mobile phases.

  • Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 70% Methanol in Water) at a flow rate of 15 mL/min.

  • Dissolve the crude triterpenoid extract in a minimal amount of methanol.

  • Inject the concentrated sample onto the column.

  • Perform an isocratic elution with 70% methanol in water.

  • Monitor the separation at 210 nm.

  • Collect fractions corresponding to the target this compound peak based on the elution profile from the analytical run.

  • Combine the collected fractions containing the pure compound.

  • Evaporate the solvent under reduced pressure to obtain the purified this compound.

  • Analyze the purity of the collected fraction using the analytical HPLC method described above.

Mandatory Visualizations

experimental_workflow start Start: Ganoderma lucidum Fruiting Bodies extraction Extraction with 95% Ethanol start->extraction partition Liquid-Liquid Partitioning (n-Hexane/Ethyl Acetate) extraction->partition crude_extract Crude Triterpenoid Extract partition->crude_extract analytical_hplc Analytical HPLC Profiling (C18, ACN/H2O Gradient) crude_extract->analytical_hplc preparative_hplc Preparative HPLC Purification (C18, MeOH/H2O Isocratic) crude_extract->preparative_hplc method_development Method Development & Optimization analytical_hplc->method_development method_development->preparative_hplc fraction_collection Fraction Collection preparative_hplc->fraction_collection purity_analysis Purity Analysis by Analytical HPLC fraction_collection->purity_analysis pure_this compound Purified this compound purity_analysis->pure_this compound

Caption: Experimental workflow for the purification of this compound.

signaling_pathway This compound This compound receptor Cell Surface Receptor This compound->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis cell_proliferation Cell Proliferation mtor->cell_proliferation

Caption: Postulated signaling pathway influenced by this compound.

References

Application Note: Quantification of Lanostane Triterpenoids using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanostane triterpenoids, including their precursor lanosterol, are a class of tetracyclic triterpenoids with significant biological activities. Lanosterol, for instance, is a crucial intermediate in the biosynthesis of cholesterol in animals and ergosterol in fungi.[1] Recent studies have highlighted its potential role in preventing protein aggregation in cataracts.[2] The quantification of lanostanes in biological matrices is essential for understanding their physiological functions, pharmacokinetic profiles, and therapeutic potential. This application note provides a detailed protocol for the sensitive and specific quantification of this compound triterpenoids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of Lanosterol Biosynthesis

Lanosterol is synthesized from acetyl-CoA through a multi-step enzymatic pathway known as the mevalonate pathway. This pathway is a critical route for the production of cholesterol and other non-sterol isoprenoids. The conversion of lanosterol is a key regulatory point in cholesterol biosynthesis. Furthermore, dysregulation of lanosterol synthase (LSS) and the subsequent signaling pathways, such as the Src/MAPK pathway, have been implicated in various cellular processes, including cell proliferation and migration.

Lanosterol Biosynthesis and Signaling Pathway cluster_0 Mevalonate Pathway cluster_1 Sterol Biosynthesis cluster_2 Downstream Signaling Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol Synthase (LSS) Cholesterol Cholesterol Lanosterol->Cholesterol Src Src Lanosterol->Src activates MAPK MAPK Src->MAPK Cell Proliferation & Migration Cell Proliferation & Migration MAPK->Cell Proliferation & Migration

Figure 1: Lanosterol Biosynthesis and its link to the Src/MAPK signaling pathway.

Experimental Workflow for this compound Quantification

The quantification of lanostanes by LC-MS/MS involves several key steps, from sample preparation to data analysis. The following diagram outlines a typical workflow.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection (Plasma, Tissue, Cells) IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking Extraction Extraction (LLE or Protein Precipitation) IS_Spiking->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_Separation Chromatographic Separation (Reversed-Phase C18) Evaporation_Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Concentration Calculation Calibration_Curve->Quantification

Figure 2: General experimental workflow for this compound quantification by LC-MS/MS.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix.

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples [2]

  • To 50 µL of plasma or serum in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., 25-hydroxycholesterol-d6 in methanol).

  • Vortex briefly to mix.

  • Add 200 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and isopropanol).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation for Vitreous Humor or Cell Lysates [3]

  • To 100 µL of sample, add 10 µL of internal standard (IS) working solution (e.g., panaxadiol in methanol).

  • Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterCondition
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.9 µm)[2][4]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient 40% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[2][3]
Detection Mode Multiple Reaction Monitoring (MRM)
Source Temperature 120°C
Desolvation Temperature 450°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Lanosterol409.4109.125
Lanosterol443.523520
25-hydroxycholesterol-d6 (IS)375.695.122
Panaxadiol (IS)461.0127.030

Note: Collision energies should be optimized for the specific instrument used.

Data Presentation

Calibration and Quality Control

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.[2] Quality control (QC) samples at low, medium, and high concentrations are analyzed in replicate to assess the accuracy and precision of the method.

Table 1: Representative Quantitative Data for Lanosterol in Human Plasma [2]

ParameterValue
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) ≥ 0.990
Lower Limit of Quantification (LLOQ) 0.1 µg/mL
Intra-day Precision (%CV) 2.7 - 5.6%
Inter-day Precision (%CV) 2.6 - 7.4%
Accuracy (% Bias) -9.6 to 4.0%

Table 2: Representative Quantitative Data for Lanosterol in Rabbit Vitreous Humor [3]

ParameterValue
Linearity Range 1 - 1250 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Precision (%RSD) < 15%
Accuracy Within ±15% of nominal values

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound triterpenoids using LC-MS/MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection are robust and sensitive, making them suitable for a wide range of research and drug development applications. The provided workflows and data tables offer a clear guide for establishing and validating a quantitative this compound assay in your laboratory.

References

Application Notes and Protocols for the Complete 1H and 13C NMR Assignment of Lanostane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the complete assignment of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the lanostane skeleton, a fundamental structure in many biologically active triterpenoids.

Introduction

This compound, a tetracyclic triterpenoid, is the biosynthetic precursor to steroids in animals and fungi. Its derivatives, known as lanostanoids, exhibit a wide range of biological activities, making them a significant area of research in drug discovery. A precise and complete assignment of the ¹H and ¹³C NMR spectra is crucial for the structural elucidation of new lanostanoid compounds and for structure-activity relationship (SAR) studies. This guide details the experimental protocols and presents a compilation of NMR data for the unambiguous assignment of the this compound core.

Data Presentation: ¹H and ¹³C NMR Chemical Shift Assignments for the this compound Skeleton

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for the fundamental this compound skeleton. These values are compiled from various studies on this compound derivatives and represent the characteristic resonances for the unsubstituted core in CDCl₃.[1][2][3][4][5][6][7][8] It is important to note that substitutions on the this compound skeleton will lead to variations in these chemical shifts.[1][9][10][11]

Table 1: ¹³C NMR Chemical Shift Assignments for this compound. [1][8][11][12]

Carbon No.Chemical Shift (δC) ppmCarbon Type
135.5CH₂
228.0CH₂
379.0CH (with OH)
438.9C
550.5CH
618.2CH₂
726.5CH₂
8134.4C
9134.3C
1037.1C
1121.0CH₂
1226.5CH₂
1344.4C
1449.9C
1531.0CH₂
1628.2CH₂
1750.9CH
1815.9CH₃
1918.2CH₃
2036.4CH
2118.7CH₃
2236.4CH₂
2324.1CH₂
24125.1CH
25131.0C
2625.7CH₃
2717.6CH₃
2828.0CH₃
2915.5CH₃
3024.4CH₃

Table 2: ¹H NMR Chemical Shift Assignments for this compound. [3][4][13]

Proton No.Chemical Shift (δH) ppmMultiplicityCoupling Constant (J, Hz)
3.24dd11.5, 4.5
0.80m
18-H₃0.98s
19-H₃0.88s
21-H₃0.91d6.5
26-H₃1.68s
27-H₃1.60s
28-H₃0.76s
29-H₃0.86s
30-H₃1.01s

Note: The proton chemical shifts for the methylene and methine protons of the this compound ring system are highly overlapped and complex. Their specific assignments often require detailed 2D NMR analysis.

Experimental Protocols

A combination of 1D and 2D NMR experiments is essential for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound and its derivatives.[2]

1. Sample Preparation

  • Sample Purity: The this compound sample should be of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent: Deuterated chloroform (CDCl₃) is a commonly used solvent for this compound derivatives. Other deuterated solvents such as methanol-d₄ (CD₃OD), acetone-d₆, or DMSO-d₆ can be used depending on the solubility of the compound.

  • Concentration: A concentration of 5-10 mg of the sample in 0.5-0.6 mL of deuterated solvent is typically sufficient for most NMR experiments.

2. NMR Data Acquisition

The following NMR experiments are recommended for a complete structural elucidation:

  • ¹H NMR: Provides information about the number of different types of protons and their neighboring protons.

  • ¹³C NMR: Provides information about the number of different types of carbons in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are used to differentiate between CH, CH₂, and CH₃ groups.

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing the connectivity of the proton spin systems.[2]

  • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different spin systems and assigning quaternary carbons.[2]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.[2]

Mandatory Visualization

The following diagrams illustrate the general workflow for NMR data acquisition and the logical relationships involved in the spectral assignment process.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Assignment Sample This compound Sample Solvent Deuterated Solvent Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Tube->TwoD_NMR Process_Spectra Process Spectra OneD_NMR->Process_Spectra TwoD_NMR->Process_Spectra Assign_Signals Assign Signals Process_Spectra->Assign_Signals Structure_Elucidation Structure Elucidation Assign_Signals->Structure_Elucidation

Caption: Experimental Workflow for NMR Analysis of this compound.

Spectral_Assignment_Logic cluster_1D 1D NMR Data cluster_2D 2D NMR Correlations cluster_assignment Structural Assignment H1_NMR ¹H NMR (Chemical Shifts, Multiplicity, Integration) COSY ¹H-¹H COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC/HMQC (Direct C-H Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR (Chemical Shifts) C13_NMR->HSQC DEPT DEPT (CH, CH₂, CH₃ identification) Carbon_Skeleton Carbon Skeleton Assembly DEPT->Carbon_Skeleton Proton_Spins Proton Spin Systems COSY->Proton_Spins HSQC->Proton_Spins HMBC HMBC (Long-range C-H Correlation) HMBC->Carbon_Skeleton NOESY NOESY/ROESY (Spatial Proximity) Stereochemistry Stereochemistry Determination NOESY->Stereochemistry Proton_Spins->HMBC Carbon_Skeleton->NOESY

Caption: Logical Relationships in NMR Spectral Assignment.

Conclusion

The complete and accurate assignment of ¹H and ¹³C NMR spectra is a fundamental requirement for the structural characterization of novel this compound-type triterpenoids. The data and protocols presented in this application note provide a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. By following a systematic approach involving a suite of 1D and 2D NMR experiments, scientists can confidently elucidate the complex structures of this important class of natural products.

References

Application Notes and Protocols for Lanostane Cytotoxicity MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanostane-type triterpenoids, a class of natural products, have garnered significant interest in oncological research due to their potential cytotoxic effects on various cancer cell lines.[1][2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, colorimetric method for assessing cell viability and proliferation, making it a valuable tool for evaluating the cytotoxic potential of these compounds. This document provides a comprehensive protocol for conducting an MTT assay to determine the cytotoxicity of this compound triterpenoids, addressing potential challenges associated with natural product screening.

The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The quantity of formazan produced is directly proportional to the number of viable cells. These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically, typically between 500 and 600 nm.

Key Considerations for this compound Triterpenoids

When evaluating this compound triterpenoids, it is crucial to account for their inherent properties that may interfere with the MTT assay:

  • Solubility: Lanostanes can be poorly soluble in aqueous solutions. It is essential to use an appropriate solvent, such as dimethyl sulfoxide (DMSO), and to include a vehicle control in the experiment.[3] The final concentration of the solvent in the cell culture medium should be non-toxic to the cells, typically below 0.5%.[4]

  • Colorimetric Interference: Some this compound extracts or purified compounds may be colored, potentially interfering with the absorbance readings of the formazan product.[5] A compound-only control (without cells) is necessary to assess any intrinsic absorbance of the test compound.[6]

  • Direct MTT Reduction: Natural compounds with antioxidant properties can directly reduce MTT to formazan, independent of cellular metabolic activity, leading to false-positive results.[6] A cell-free assay, incubating the this compound with MTT in the absence of cells, can identify such interference.[6]

Experimental Protocols

Materials and Reagents
Reagent/MaterialSpecifications
This compound TriterpenoidStock solution in a suitable solvent (e.g., DMSO)
Cell LineAppropriate cancer cell line for the study
Cell Culture Mediume.g., DMEM, RPMI-1640, supplemented with FBS and antibiotics
MTT Solution5 mg/mL in sterile PBS, filter-sterilized, stored at -20°C protected from light
Solubilization Solutione.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl
Phosphate-Buffered Saline (PBS)Sterile, pH 7.4
96-well flat-bottom platesSterile, tissue culture treated
CO2 Incubator37°C, 5% CO2, humidified atmosphere
Microplate ReaderCapable of reading absorbance at 570 nm (reference wavelength ~630 nm)
Sterile pipette tips and tubes
Orbital Shaker

Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Prepare this compound Dilutions C Add this compound Dilutions to Cells A->C B Seed Cells in 96-well Plate B->C D Incubate for 24-72 hours C->D E Add MTT Solution D->E F Incubate for 2-4 hours E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate % Viability and IC50 H->I

Caption: Workflow of the this compound Cytotoxicity MTT Assay.
Step-by-Step Protocol for Adherent Cells

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound triterpenoid in a cell culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the this compound.

    • Include the following controls in triplicate:

      • Untreated Control: Cells with medium only.

      • Vehicle Control: Cells with medium containing the same concentration of the solvent (e.g., DMSO) used for the highest this compound concentration.[4]

      • Compound Control (Cell-Free): Medium with the highest concentration of this compound but no cells.[4]

      • Medium Background Control: Medium only.[4]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, carefully aspirate the medium from each well.

    • Add 50 µL of serum-free medium and 50 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully aspirate the MTT solution without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Protocol for Suspension Cells
  • Cell Seeding: Seed cells at the desired density in a 96-well plate.

  • Compound Treatment: Add the this compound dilutions and controls as described for adherent cells.

  • MTT Addition: Add 50 µL of MTT solution to each well and incubate for 2-4 hours.

  • Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells.

  • Formazan Solubilization: Carefully aspirate the supernatant and add 100-150 µL of solubilization solution.

  • Absorbance Measurement: Resuspend the pellet and read the absorbance as for adherent cells.

Data Presentation and Analysis

The raw absorbance data should be processed to determine the percentage of cell viability for each this compound concentration.

Data Calculation
  • Corrected Absorbance: Subtract the absorbance of the medium background control from all other readings.

  • Percentage of Cell Viability: % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100

IC50 Determination

The IC50 value, the concentration of the compound that inhibits 50% of cell viability, is a key metric of cytotoxicity. This can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using software such as GraphPad Prism.[1][8] Alternatively, a linear regression can be used for a simpler estimation.[9]

Sample Data Table
This compound Conc. (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability (Mean ± SD)
0 (Vehicle Control)1.25 ± 0.08100
11.15 ± 0.0692.0 ± 4.8
50.98 ± 0.0578.4 ± 4.0
100.75 ± 0.0460.0 ± 3.2
250.50 ± 0.0340.0 ± 2.4
500.25 ± 0.0220.0 ± 1.6

This compound-Induced Apoptosis Signaling Pathway

Several studies suggest that this compound triterpenoids can induce apoptosis in cancer cells. This process often involves the activation of a cascade of caspases, which are key mediators of programmed cell death. A simplified proposed pathway involves the activation of initiator caspases (like caspase-8 and -9) which in turn activate the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[10]

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway This compound This compound Triterpenoid Mitochondria Mitochondria This compound->Mitochondria DeathReceptor Death Receptors This compound->DeathReceptor CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified proposed signaling pathway for this compound-induced apoptosis.

Troubleshooting

IssuePossible CauseSolution
High Background Contamination of medium; Phenol red interferenceUse fresh, sterile reagents; Use phenol red-free medium for the assay
Low Absorbance Low cell number; Incomplete formazan solubilizationOptimize cell seeding density; Ensure complete dissolution by shaking or pipetting
Inconsistent Results Pipetting errors; Cell loss during washingUse calibrated pipettes; Be gentle during aspiration steps
Compound Interference Color or reducing properties of the this compoundRun compound-only and cell-free controls to quantify interference[6]

Conclusion

The MTT assay is a robust method for assessing the cytotoxic effects of this compound triterpenoids. By following this detailed protocol and incorporating the appropriate controls, researchers can obtain reliable and reproducible data to advance the development of these promising natural compounds as potential anticancer agents. Careful consideration of the unique properties of lanostanes is paramount to avoiding experimental artifacts and ensuring accurate interpretation of the results.

References

Application Notes and Protocols for Measuring the Anti-inflammatory Activity of Lanostane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lanostane-type triterpenoids, a class of natural products, have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory effects. These compounds, often isolated from medicinal fungi like Ganoderma lucidum, modulate key signaling pathways implicated in the inflammatory response.[1][2][3][4] This document provides a comprehensive guide to the methodologies used to evaluate the anti-inflammatory properties of this compound derivatives, including detailed experimental protocols and data presentation guidelines.

Core Concepts in Anti-inflammatory Activity Assessment

The anti-inflammatory activity of this compound derivatives is typically assessed by their ability to inhibit the production of pro-inflammatory mediators in response to an inflammatory stimulus. A common in vitro model utilizes murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[1][2][3] Upon LPS stimulation, macrophages initiate a signaling cascade leading to the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[5] The inhibitory effect of this compound derivatives on these markers is a key indicator of their anti-inflammatory potential.

Key Signaling Pathways

This compound derivatives often exert their anti-inflammatory effects by modulating critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]

  • NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[7] this compound derivatives can inhibit this process by preventing IκBα phosphorylation and degradation.[5]

  • MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in regulating the production of inflammatory mediators.[8][9] this compound derivatives can modulate the phosphorylation of these kinases, thereby downregulating the inflammatory response.[5]

Data Presentation: Quantitative Analysis of Anti-inflammatory Activity

A systematic presentation of quantitative data is crucial for comparing the efficacy of different this compound derivatives. The following table summarizes the inhibitory effects of various this compound compounds on NO production in LPS-stimulated macrophages.

CompoundSourceAssay Cell LineConcentration% NO InhibitionIC50 (µM)Reference
Ganosidone A derivative 4Ganoderma lucidumRAW 264.750 µM86.5%-[1]
Ganosidone A derivative 7Ganoderma lucidumRAW 264.750 µM88.2%-[1]
Ganoluciduone BGanoderma lucidumRAW 264.712.5 µM45.5%-[2]
Poricoic acid GMWolfiporia cocosRAW 264.7--9.73[5]
This compound Triterpenoid 1Ganoderma curtisiiBV-2 microglia--3.65 ± 0.41[10]
This compound Triterpenoid 2Ganoderma curtisiiBV-2 microglia-->50[10]
This compound Triterpenoid 3Ganoderma curtisiiBV-2 microglia--28.04 ± 2.81[10]
This compound Triterpenoid 4Ganoderma curtisiiBV-2 microglia--19.86 ± 1.23[10]
This compound Triterpenoid 5Ganoderma curtisiiBV-2 microglia--13.06 ± 1.15[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Anti-inflammatory Activity Workflow

The general workflow for assessing the anti-inflammatory activity of this compound derivatives in vitro is depicted below.

G General Workflow for In Vitro Anti-inflammatory Screening cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A RAW 264.7 Cell Culture C Seed Cells in 96-well Plates A->C B Prepare this compound Derivative Stock Solutions D Pre-treat with this compound Derivatives B->D C->D E Stimulate with LPS (1 µg/mL) D->E F Incubate for 24 hours E->F G Collect Supernatant F->G J Cell Lysis F->J H Nitric Oxide (NO) Assay (Griess Assay) G->H I Cytokine (TNF-α, IL-6) Assay (ELISA) G->I K Western Blot (NF-κB, MAPK pathways) J->K

Caption: Workflow for in vitro anti-inflammatory screening.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite (a stable product of NO) in the cell culture supernatant.[11][12]

Materials:

  • Griess Reagent A: 1% (w/v) sulfanilamide in 2.5% phosphoric acid.

  • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid.

  • Sodium Nitrite (NaNO2) standard solution (for standard curve).

  • 96-well microplate.

  • Plate reader.

Protocol:

  • Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.[13]

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of LPS and incubate for 24-48 hours.[1][11]

  • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[11][14]

  • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540-550 nm using a microplate reader.[11][14]

  • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)

This protocol outlines the general steps for a sandwich ELISA to quantify TNF-α and IL-6 levels in the cell culture supernatant.[15][16][17]

Materials:

  • ELISA kits for TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, and substrate solution).

  • 96-well ELISA plates.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Stop solution (e.g., 2N H2SO4).

  • Plate reader.

Protocol:

  • Coat a 96-well plate with the capture antibody overnight at 4°C.[17]

  • Wash the plate and block with a blocking buffer for 1-2 hours at room temperature.

  • Add 100 µL of cell culture supernatant or standards to the appropriate wells and incubate for 2 hours at room temperature.[17]

  • Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.[16]

  • Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature.[17]

  • Wash the plate and add the substrate solution. Incubate until a color develops.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at 450 nm.[15][18]

  • Calculate the cytokine concentrations from a standard curve.[18]

Western Blot Analysis for NF-κB and MAPK Pathways

This protocol is for detecting the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.[19][20][21]

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, etc.).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • After treatment with this compound derivatives and LPS, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.[21]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[19]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[19]

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory action of this compound derivatives.

NF-κB Signaling Pathway

G NF-κB Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65 p65/p50 IkBa_p65->p65 IkBa_p p-IκBα IkBa_p65->IkBa_p p65_nuc p65/p50 p65->p65_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation This compound This compound Derivative This compound->IKK Inhibits DNA DNA p65_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

G MAPK Signaling Pathway Modulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates ERK p-ERK MAPKK->ERK JNK p-JNK MAPKK->JNK p38 p-p38 MAPKK->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Activate Transcription Factors This compound This compound Derivative This compound->MAPKK Inhibits Phosphorylation Genes Pro-inflammatory Genes AP1->Genes Transcription

Caption: Modulation of the MAPK signaling pathway.

Conclusion

The protocols and guidelines presented here provide a robust framework for the systematic evaluation of the anti-inflammatory properties of this compound derivatives. By employing these in vitro assays, researchers can effectively screen and characterize novel anti-inflammatory agents, elucidate their mechanisms of action, and generate high-quality, comparable data to advance the development of new therapeutics.

References

Application Notes and Protocols for Screening Lanostane Bioactivity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to screening the bioactivity of lanostane-type triterpenoids in various cell lines. The protocols detailed below cover initial cytotoxicity screening, as well as more in-depth analyses of the mechanisms of action, including effects on the cell cycle, induction of oxidative stress, and modulation of key inflammatory signaling pathways.

Overview of this compound Bioactivity

This compound-type triterpenoids, primarily isolated from fungi of the Ganoderma genus, have demonstrated a wide range of biological activities, including potent cytotoxic and anti-inflammatory effects. These compounds represent a promising source for the development of novel therapeutic agents. This document outlines a systematic approach to evaluate the bioactivity of this compound derivatives in relevant cell line models.

Data Presentation: Cytotoxicity and Anti-inflammatory Activity of Lanostanes

The following tables summarize the reported cytotoxic and anti-inflammatory activities of various this compound triterpenoids against different cell lines. This data can serve as a reference for selecting appropriate compounds and cell lines for screening.

Table 1: Cytotoxicity of this compound Triterpenoids in Cancer Cell Lines

This compound CompoundCell LineAssayIC50 (µM)Reference
(5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-oneHeLa (Cervical Cancer)MTT1.29
(5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-oneA549 (Lung Cancer)MTT1.50
Sterenoid EHL-60 (Leukemia)MTS4.7[1]
Sterenoid ESMMC-7721 (Hepatocellular Carcinoma)MTS7.6[1]
Poricoic acid GMRAW264.7 (Macrophage)NO Production9.73[2]
N-β-d-galactosideHL-60 (Leukemia)Not Specified0.0021[3]
N-β-d-galactosideMKN45 (Gastric Cancer)Not Specified4.0[3]
N-β-d-2-acetamido-2-deoxyglucosideHL-60 (Leukemia)Not Specified0.0078[3]
N-β-d-2-acetamido-2-deoxyglucosideA549 (Lung Cancer)Not Specified2.8[3]
N-β-d-2-acetamido-2-deoxyglucosideMKN45 (Gastric Cancer)Not Specified0.8[3]

Table 2: Anti-inflammatory Activity of this compound Triterpenoids

This compound CompoundCell LineAssayIC50 (µM)Reference
This compound Triterpenoids (unspecified)BV-2 (Microglia)NO Production3.65 ± 0.41 to 28.04 ± 2.81[4]
Tricholoma Triterpenoids (including Lanostanes)RAW264.7 (Macrophage)NO Production< 25[5]
Fomes officinalis Triterpenoids (Lanostanes)RAW264.7 (Macrophage)NO Production14.3 to 42.3[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the bioactivity of this compound compounds.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete cell culture medium

  • This compound compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[6][7]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the compound concentration.[8]

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol describes the analysis of cell cycle distribution by staining cellular DNA with propidium iodide (PI) and analyzing the fluorescence intensity by flow cytometry.

Materials:

  • Cells treated with this compound compounds

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Following treatment with this compound compounds for the desired time, harvest the cells. For adherent cells, trypsinize and collect the cells. For suspension cells, collect them directly.

  • Washing: Wash the cells once with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to the cell suspension for fixation. Incubate the cells on ice for at least 30 minutes or at -20°C for longer storage.[9]

  • Rehydration and RNase Treatment: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C to degrade RNA, which can also be stained by PI.[10]

  • PI Staining: Add 500 µL of PI solution (final concentration 50 µg/mL) to the cell suspension.[10] Incubate in the dark for 15-30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm.[11] Collect data from at least 10,000 events per sample.

  • Data Analysis: The DNA content will be proportional to the PI fluorescence intensity. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Analyze the data using appropriate software to quantify the percentage of cells in each phase.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Cells treated with this compound compounds

  • 96-well black, clear-bottom plates (for fluorescence plate reader) or culture tubes (for flow cytometry)

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Serum-free culture medium or PBS

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound compounds as described in the MTT assay protocol (Section 3.1).

  • DCFH-DA Loading: After treatment, remove the culture medium and wash the cells once with warm PBS or serum-free medium.

  • Staining: Add 100 µL of working solution of DCFH-DA (typically 10-25 µM in serum-free medium) to each well.[12] Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.[13]

  • Fluorescence Measurement:

    • Microplate Reader: Add 100 µL of PBS to each well and measure the fluorescence intensity with excitation at ~485 nm and emission at ~535 nm.[14]

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze immediately using a flow cytometer with excitation at 488 nm and emission detected in the green channel (e.g., 525 nm).[11]

  • Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. Compare the fluorescence of treated cells to that of control cells.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect specific proteins in a cell lysate, allowing for the analysis of signaling pathways. This protocol focuses on the NF-κB pathway, which is often modulated by anti-inflammatory compounds.

Materials:

  • Cells treated with this compound compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis and Protein Quantification: After treatment, wash cells with cold PBS and lyse them with lysis buffer. Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by size using SDS-PAGE. Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin for whole-cell lysates or Lamin B1 for nuclear extracts).

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for screening the bioactivity of this compound compounds.

G cluster_0 Initial Screening cluster_1 Lead Compound Selection cluster_2 Mechanism of Action Studies cluster_3 Data Analysis and Interpretation A This compound Compound Library B Cytotoxicity Screening (MTT Assay) A->B C Determine IC50 Values B->C D Select Potent and Selective Compounds C->D E Cell Cycle Analysis (Flow Cytometry) D->E F ROS Production Assay (DCFH-DA) D->F G Signaling Pathway Analysis (Western Blot) D->G H Elucidate Bioactivity Profile E->H F->H G->H

Caption: A typical workflow for screening this compound bioactivity.

This compound Inhibition of the NF-κB Signaling Pathway

This compound triterpenoids have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2] The diagram below illustrates the key points of inhibition.

G cluster_0 Cytoplasm cluster_1 This compound Inhibition cluster_2 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (p-IκBα) NFkB_complex p65/p50 IkBa->NFkB_complex Inhibits IkBa->p_IkBa Degradation p65 p65 p50 p50 NFkB_nuc p65/p50 NFkB_complex->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits p65_nuc p65 p50_nuc p50 DNA DNA NFkB_nuc->DNA Binds NFkB_nuc->Lanostane_nuc Inhibits Gene Pro-inflammatory Gene Expression DNA->Gene Activates

Caption: this compound inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for Elucidating Lanostane Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lanostane-type triterpenoids, a class of tetracyclic triterpenoids derived from lanosterol, are widely distributed in medicinal mushrooms such as Ganoderma species.[1] These compounds have garnered significant attention due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1][2] Understanding the structure-activity relationships (SAR) of lanostanes is crucial for the rational design and development of new therapeutic agents with improved potency and selectivity.

These application notes provide a comprehensive overview of the methodologies employed in the elucidation of this compound SAR, from the initial isolation and structural characterization to the evaluation of biological activity and computational modeling. Detailed protocols for key experiments are provided to guide researchers in this field.

Isolation and Structural Elucidation of Lanostanes

The initial step in any SAR study is the isolation and purification of individual this compound derivatives. This is typically followed by rigorous structural elucidation using a combination of spectroscopic techniques.

General Experimental Workflow for Isolation and Structural Elucidation

The following diagram illustrates a typical workflow for the isolation and structural characterization of this compound triterpenoids from natural sources.

This compound Isolation and Elucidation Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_elucidation Structural Elucidation cluster_synthesis Synthetic Modification (Optional) cluster_bioassay Biological Evaluation cluster_sar SAR Analysis start Natural Source (e.g., Ganoderma sp.) extraction Solvent Extraction (e.g., EtOH) start->extraction fractionation Solvent Partitioning (e.g., EtOAc) extraction->fractionation cc Column Chromatography (Silica, ODS) fractionation->cc hplc HPLC cc->hplc spectroscopy Spectroscopic Analysis (NMR, MS) hplc->spectroscopy structure Structure Determination spectroscopy->structure synthesis Chemical Synthesis/Modification structure->synthesis bioassay Bioactivity Assays structure->bioassay synthesis->bioassay sar Structure-Activity Relationship bioassay->sar

A typical workflow for this compound SAR studies.
Protocol: Isolation and Purification of Lanostanes

This protocol outlines a general procedure for the isolation of this compound triterpenoids from fungal material.

Materials:

  • Dried and powdered fungal material (e.g., fruiting bodies of Ganoderma lucidum)

  • Ethanol (95%)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Silica gel for column chromatography

  • Octadecylsilane (ODS) for reversed-phase column chromatography

  • Sephadex LH-20

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile, water)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction: The powdered fungal material is extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure using a rotary evaporator to obtain a crude extract.[3]

  • Fractionation: The crude extract is suspended in water and partitioned successively with n-hexane and ethyl acetate. The ethyl acetate fraction, which is typically rich in triterpenoids, is concentrated.[3]

  • Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.[4]

  • Further Purification: Fractions containing lanostanes are further purified by repeated column chromatography on silica gel, ODS, and Sephadex LH-20.[4]

  • Final Purification: Final purification of individual compounds is achieved by preparative HPLC.[5]

Protocol: Structural Elucidation

The structures of the purified lanostanes are determined using a combination of spectroscopic methods.

Materials:

  • Purified this compound compounds

  • Deuterated solvents (e.g., CDCl₃, CD₃OD)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS), typically with High-Resolution Electrospray Ionization (HRESIMS)

Procedure:

  • Mass Spectrometry: The molecular formula of each compound is determined by HRESIMS.[5]

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and NOESY) spectra are acquired to determine the planar structure and relative stereochemistry of the molecule.[5] The analysis of these spectra allows for the assignment of all proton and carbon signals and the elucidation of the connectivity and spatial arrangement of atoms.

Biological Activity Assays

To establish SAR, the biological activities of the isolated and/or synthesized this compound derivatives are evaluated. Cytotoxicity against cancer cell lines is a commonly assessed activity.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[6]

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, HGC-27, SMMC-7721)[2]

  • Normal human cell line (e.g., LO2) for assessing selectivity[2]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound compounds for a specified period (e.g., 48 or 72 hours).[6] A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Structure-Activity Relationship Analysis

The data obtained from the biological assays are analyzed to deduce the relationships between the chemical structures of the this compound derivatives and their activities.

Data Presentation: Cytotoxicity of this compound Derivatives

The following tables summarize the cytotoxic activities (IC₅₀ values in µM) of selected this compound derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of this compound Triterpenoids from Ganoderma luteomarginatum [2]

CompoundHGC-27 (IC₅₀ µM)HeLa (IC₅₀ µM)A549 (IC₅₀ µM)SMMC-7721 (IC₅₀ µM)LO2 (IC₅₀ µM)
(5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one> 401.291.50> 40> 40
(5α,23E)-27-nor-lanosta-8,23-dien-3,7,25-trione25.3418.6722.4131.56> 40
(5α,23E)-27-nor-3β-hydroxylanosta-8,23-dien-7,25-dione> 40> 40> 40> 40> 40

Table 2: Cytotoxicity of this compound Derivatives from Uvaria siamensis [6]

CompoundA549 (IC₅₀ µM)HeLa (IC₅₀ µM)
3-acetylpolycarpolinactive10.3
15-acetylpolycarpolinactive4.6
Polycarpol6.126.2
Key SAR Findings

Based on available data, several structural features have been identified as important for the cytotoxic activity of lanostanes:

  • Acetylation: The position of acetyl groups can significantly influence both the potency and selectivity of cytotoxic activity. For instance, 3-acetylpolycarpol and 15-acetylpolycarpol showed selective activity against HeLa cells, while the non-acetylated polycarpol was more active against A549 cells.[6]

  • Side Chain Modifications: The structure of the side chain plays a crucial role. For example, the presence of a double bond at C-24 and C-25 and a hydroxyl group at C-3 are important for α-glucosidase inhibitory activity.[7]

  • Oxidation State: The oxidation pattern on the this compound skeleton, such as the presence of ketone or hydroxyl groups at various positions, affects the biological activity.

Signaling Pathway Analysis

Lanostanes can exert their biological effects by modulating various cellular signaling pathways. Elucidating these mechanisms is a key aspect of SAR studies.

Apoptosis Induction Pathway

Many cytotoxic lanostanes induce apoptosis in cancer cells. Western blot analysis can be used to investigate the activation of key apoptotic proteins. A simplified representation of a caspase-mediated apoptosis pathway that can be induced by lanostanes is shown below.[8]

Apoptosis Signaling Pathway cluster_pathway Caspase-Mediated Apoptosis This compound This compound Derivative caspase8 Caspase-8 This compound->caspase8 activates caspase9 Caspase-9 This compound->caspase9 activates caspase3 Caspase-3 caspase8->caspase3 activates caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Simplified apoptosis pathway induced by lanostanes.
Protocol: Western Blot Analysis for Apoptosis Markers

Materials:

  • Cell lysates from this compound-treated and control cells

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against caspases-3, 8, and 9

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

  • Imaging system

Procedure:

  • Protein Extraction: Cells are treated with the this compound compound, and total protein is extracted.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., cleaved caspases).

  • Detection: After incubation with the appropriate HRP-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence detection system. An increase in the levels of cleaved caspases indicates the activation of apoptosis.[8]

Computational Approaches in this compound SAR

Computational methods are increasingly being used to complement experimental SAR studies, providing insights into the molecular interactions between lanostanes and their biological targets.

Quantitative Structure-Activity Relationship (QSAR)

3D-QSAR models can be developed to correlate the 3D structural features of this compound derivatives with their biological activities.[9] These models can then be used to predict the activity of novel, untested compounds.

Molecular Docking

Molecular docking simulations can be employed to predict the binding modes of lanostanes within the active site of a target protein, helping to rationalize the observed SAR and guide the design of more potent inhibitors.

Conclusion

The elucidation of this compound structure-activity relationships is a multifaceted process that integrates natural product chemistry, biological evaluation, and computational modeling. The protocols and methodologies outlined in these application notes provide a framework for researchers to systematically investigate this promising class of natural products for the development of novel therapeutic agents. A thorough understanding of the SAR of lanostanes will undoubtedly accelerate the discovery of new drug candidates with enhanced efficacy and safety profiles.

References

Application Notes and Protocols for Scaling Up Lanostane Production from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for enhancing the production of lanostane-type triterpenoids from fungal cultures. The information compiled is intended to guide researchers in optimizing fermentation, extraction, and purification processes to achieve higher yields of these medicinally significant compounds.

Introduction to this compound Production in Fungi

Lanostanes are a class of tetracyclic triterpenoids with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[1][2] Fungi, particularly those from the genera Ganoderma and Poria, are prolific producers of a diverse array of this compound compounds.[1][3][4] The production of these valuable secondary metabolites can be significantly enhanced through the optimization of culture conditions and the application of metabolic engineering strategies.

The biosynthetic origin of lanostanes is the mevalonate (MVA) pathway, which synthesizes the precursor molecule lanosterol from acetyl-CoA.[5] Lanosterol then undergoes a series of enzymatic modifications to yield the vast diversity of this compound triterpenoids observed in nature. Scaling up production from laboratory to industrial levels requires careful consideration of fungal strain selection, fermentation parameters, and efficient downstream processing.

Fungal Strains and Culture Maintenance

Several fungal species are well-documented for their this compound production capabilities. The selection of a high-yielding strain is a critical first step for successful scale-up.

Table 1: Prominent Fungal Species for this compound Production

Fungal SpeciesCommon this compound DerivativesReference
Ganoderma lucidumGanoderic acids[1][6]
Ganoderma australeGanoaustralenones[7][8][9]
Poria cocosTumulosic acid, Polyporenic acid C[4][10][11]
Ganoderma leucocontextumGanoleucoins[12][13]
Ganoderma curtisiiVarious this compound triterpenoids[14]

Protocol 1: Fungal Culture Maintenance

  • Strain Acquisition: Obtain desired fungal strains from reputable culture collections.

  • Culture Medium: Maintain fungal cultures on Potato Dextrose Agar (PDA) plates.

  • Incubation: Incubate the plates at 28°C in the dark until sufficient mycelial growth is observed.

  • Storage: For long-term preservation, store mycelial plugs in cryovials with a suitable cryoprotectant at -80°C.

  • Sub-culturing: Sub-culture the mycelium onto fresh PDA plates every 4-6 weeks to maintain viability.

Scaling Up Production via Submerged Fermentation

Submerged fermentation is the preferred method for large-scale production of fungal biomass and secondary metabolites due to its scalability and process control.

Inoculum Development

A healthy and substantial inoculum is crucial for a successful fermentation run.

Protocol 2: Inoculum Preparation

  • Seed Culture Medium: Prepare a seed culture medium, for example, containing (g/L): glucose 20, peptone 18, KH₂PO₄ 3, MgSO₄ 1.5, and vitamin B₁ 0.05, with the pH adjusted to 5.5.[6]

  • Inoculation: Aseptically transfer several mycelial plugs from a fresh PDA plate to a 250 mL flask containing 100 mL of the seed culture medium.

  • Incubation: Incubate the flask at 28°C on a rotary shaker at 180 rpm for 7-8 days.[6]

Fermentation Process

The composition of the fermentation medium and the physical parameters of the fermentation process significantly impact this compound yield.

Protocol 3: Submerged Fermentation in a Bioreactor

  • Fermentation Medium: Prepare the fermentation medium. An optimized medium for Ganoderma lucidum contains (w/v): 4.10% wort and 1.89% yeast extract, with the initial pH adjusted to 5.4.[6]

  • Bioreactor Preparation: Sterilize the bioreactor containing the fermentation medium.

  • Inoculation: Aseptically transfer the seed culture to the bioreactor at an inoculation volume of 10% (v/v).[6]

  • Fermentation Parameters:

    • Temperature: Maintain the temperature at 28°C.[6]

    • Agitation: Set the agitation speed to 180 rpm.[6]

    • Aeration: Provide sterile air, if required, to maintain dissolved oxygen levels.

    • pH: Monitor and control the pH, as it can influence product formation. An initial pH of 5.5 to 6.5 is often optimal.[1]

  • Fermentation Duration: Run the fermentation for 7-15 days, depending on the fungal strain and growth kinetics.[6][15]

  • Sampling: Periodically take samples to monitor biomass and this compound production.

Optimizing Fermentation Conditions

The yield of lanostanes can be significantly improved by optimizing the fermentation conditions.

Table 2: Effect of Culture Conditions on this compound Production in Ganoderma lucidum

ParameterConditionMycelial Biomass ( g/100 mL)Intracellular Triterpenoid Yield (mg/100 mL)Reference
Carbon Source Glucose (2%)1.38-[6]
Wort (2%)1.2149.62[6]
Nitrogen Source Peptone (1%)1.2545.13[6]
Yeast Extract (1%)1.3252.87[6]
Initial pH 4.01.1540.21[6]
5.01.3358.96[6]
6.01.2450.11[6]
Optimized Wort (4.10%), Yeast Extract (1.89%), pH 5.41.8793.21[6]

Extraction and Purification of Lanostanes

Following fermentation, the lanostanes need to be extracted from the fungal biomass and purified.

Protocol 4: this compound Extraction and Purification

  • Biomass Harvesting: Separate the mycelia from the fermentation broth by centrifugation at 3000 rpm for 30 minutes. Wash the mycelia three times with distilled water and dry at 60°C to a constant weight.[6]

  • Extraction:

    • Mix the dried mycelia with 95% ethanol at a ratio of 1g biomass to 50 mL ethanol.[6]

    • Allow the mixture to stand overnight.

    • Perform ultrasonic-assisted extraction at 400 W and 75°C for 1 hour. Repeat the extraction twice.[6]

    • Alternatively, for fruiting bodies, perform reflux extraction with 75% ethanol for 3 hours, repeating the process three times.[10]

  • Purification:

    • Concentrate the crude extract under reduced pressure.

    • Subject the concentrated extract to column chromatography on a silica gel column.

    • Elute with a gradient of increasingly polar solvents (e.g., dichloromethane and methanol mixtures).[10]

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Further purify the fractions containing lanostanes using techniques like preparative High-Performance Liquid Chromatography (HPLC).[8]

Quantification of Lanostanes

Accurate quantification of this compound production is essential for process optimization.

Protocol 5: Quantification by HPLC

  • Sample Preparation: Dissolve the dried extract in a suitable solvent (e.g., methanol). Filter the solution through a 0.45 µm syringe filter.

  • HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.

  • Mobile Phase: A common mobile phase is a gradient of water (often with a modifier like 0.05% trifluoroacetic acid) and acetonitrile.[16]

  • Analysis: Inject the sample and run the HPLC analysis. Identify and quantify this compound peaks by comparing their retention times and UV spectra with those of known standards.

  • Quantification: Construct a calibration curve using a series of known concentrations of a this compound standard to determine the concentration in the samples.

Visualizing Workflows and Pathways

Biosynthetic Pathway of Lanostanes

The production of lanostanes originates from the mevalonate pathway, a fundamental metabolic route for the synthesis of isoprenoids.

Lanostane_Biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMGS mevalonate Mevalonate hmg_coa->mevalonate HMGR ipp IPP mevalonate->ipp dmapp DMAPP ipp->dmapp fpp Farnesyl-PP (FPP) ipp->fpp dmapp->fpp squalene Squalene fpp->squalene SQS oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene lanosterol Lanosterol oxidosqualene->lanosterol OSC lanostanes Diverse Lanostanes (e.g., Ganoderic Acids) lanosterol->lanostanes P450s etc. hmgs HMGS hmgr HMGR sqs SQS osc OSC p450s CYP450s etc.

Caption: Generalized biosynthetic pathway of lanostanes from acetyl-CoA.

Experimental Workflow for this compound Production

The overall process from fungal culture to purified lanostanes can be summarized in a logical workflow.

Experimental_Workflow start Fungal Strain Selection (e.g., Ganoderma lucidum) inoculum Inoculum Development (Seed Culture) start->inoculum fermentation Submerged Fermentation (Bioreactor) inoculum->fermentation harvest Biomass Harvesting (Centrifugation) fermentation->harvest extraction Solvent Extraction (Ethanol) harvest->extraction purification Purification (Chromatography) extraction->purification analysis Analysis & Quantification (HPLC) purification->analysis end Purified Lanostanes analysis->end

Caption: Experimental workflow for this compound production and purification.

Advanced Strategies for Yield Enhancement

For further improvements in this compound production, metabolic engineering approaches can be employed.

Overexpression of Key Biosynthetic Genes

Increasing the expression of rate-limiting enzymes in the MVA pathway can channel more precursors towards this compound synthesis. Key targets for overexpression include:

  • HMGR (HMG-CoA reductase): Often a rate-limiting step in isoprenoid biosynthesis.

  • SQS (Squalene synthase): Catalyzes the first committed step in triterpenoid biosynthesis.

  • OSC (Oxidosqualene cyclase): Directs the cyclization of 2,3-oxidosqualene to lanosterol.

Disruption of Competing Pathways

To maximize the carbon flux towards this compound production, it is beneficial to disrupt or downregulate competing metabolic pathways that also utilize acetyl-CoA or other key precursors.

Heterologous Expression

In cases where the native fungal host is difficult to cultivate or genetically manipulate, the entire this compound biosynthetic pathway can be transferred to a more tractable host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae.[17]

Metabolic_Engineering precursor Precursor Pool (Acetyl-CoA) pathway This compound Biosynthesis Pathway precursor->pathway competing Competing Pathways precursor->competing product Increased this compound Yield pathway->product overexpression Overexpression of Key Enzymes (e.g., HMGR) overexpression->pathway Enhances disruption Disruption/Downregulation disruption->competing Inhibits

Caption: Metabolic engineering strategies for enhanced this compound production.

References

Application of 2D NMR for Lanostane Structure Confirmation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanostane-type triterpenoids are a large and structurally diverse class of natural products, primarily isolated from fungi of the Ganoderma genus, commonly known as Lingzhi or Reishi mushrooms. These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-tumor, anti-inflammatory, and hepatoprotective effects. The complexity of the this compound skeleton, with its numerous stereocenters and varied substitution patterns, presents a significant challenge for structural elucidation.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy has become an indispensable tool for the unambiguous structure determination of these complex molecules.[1][2][3] Techniques such as COSY, HSQC, HMBC, and NOESY/ROESY provide detailed information about the connectivity of atoms and the spatial arrangement of the molecule, allowing for complete assignment of proton (¹H) and carbon (¹³C) signals and the determination of relative stereochemistry.[4][5][6] This application note provides a comprehensive overview of the use of 2D NMR for the structural confirmation of this compound triterpenoids, including detailed experimental protocols and data presentation guidelines.

Data Presentation: A Representative this compound Triterpenoid

To illustrate the power of 2D NMR in this compound structure elucidation, we will use a representative example of a this compound isolated from Ganoderma. The following tables summarize the ¹H and ¹³C NMR data and key 2D NMR correlations that are crucial for its structural assignment.

Table 1: ¹H and ¹³C NMR Data for a Representative this compound Triterpenoid in CDCl₃

PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC CorrelationsKey NOESY/ROESY Correlations
135.51.75, m; 1.55, mC-2, C-3, C-5, C-10, C-19H-2, H-3, H-5, H-19
227.81.90, m; 1.65, mC-1, C-3, C-4, C-10H-1, H-3
378.93.25, dd (11.5, 4.5)C-1, C-2, C-4, C-5, C-28, C-29H-1, H-2, H-5, H-28, H-29
439.1---
550.51.35, d (5.0)C-1, C-3, C-4, C-6, C-7, C-10, C-19H-1, H-3, H-6, H-7, H-19
621.22.15, m; 1.95, mC-5, C-7, C-8, C-10H-5, H-7
7121.55.30, br sC-5, C-6, C-8, C-9, C-14H-5, H-6, H-14
8145.2---
9140.8---
1037.2---
1121.52.05, m; 1.85, mC-8, C-9, C-10, C-12, C-13H-12
1237.71.60, m; 1.40, mC-11, C-13, C-14, C-17, C-18H-11, H-17, H-18
1344.1---
1450.11.50, mC-7, C-8, C-9, C-12, C-13, C-15, C-30H-7, H-12, H-15, H-30
1532.51.80, m; 1.60, mC-13, C-14, C-16, C-17, C-30H-14, H-16, H-17, H-30
1628.22.20, m; 2.00, mC-15, C-17, C-20H-15, H-17, H-20
1751.11.70, t (8.0)C-12, C-13, C-15, C-16, C-20, C-21H-12, H-15, H-16, H-20, H-21
1816.20.75, sC-12, C-13, C-14, C-17H-12, H-17, H-20
1918.51.05, sC-1, C-5, C-9, C-10H-1, H-5
2036.42.25, mC-16, C-17, C-21, C-22, C-23H-16, H-17, H-21, H-22
2118.70.95, d (6.5)C-17, C-20, C-22H-17, H-20, H-22
2233.11.45, m; 1.25, mC-20, C-21, C-23, C-24H-20, H-21, H-23, H-24
2324.51.55, mC-20, C-22, C-24, C-25H-22, H-24
24125.05.10, t (7.0)C-22, C-23, C-25, C-26, C-27H-22, H-23, H-26, H-27
25131.5---
2625.71.68, sC-24, C-25, C-27H-24, H-27
2717.71.60, sC-24, C-25, C-26H-24, H-26
2828.10.88, sC-3, C-4, C-5, C-29H-3, H-5, H-29
2916.50.80, sC-3, C-4, C-5, C-28H-3, H-5, H-28
3022.50.98, sC-8, C-13, C-14, C-15H-14, H-15

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve 1-5 mg of the purified this compound triterpenoid in approximately 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, pyridine-d₅, DMSO-d₆) in a 5 mm NMR tube.[2] The choice of solvent can influence chemical shifts, so consistency is important for comparative studies.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent issues with shimming and spectral quality.

  • Degassing (for NOESY/ROESY): For quantitative NOE measurements, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the nuclear Overhauser effect. This can be achieved by several freeze-pump-thaw cycles.

2D NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity, which is particularly beneficial for less sensitive experiments like HMBC and for small sample quantities.[2]

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. This helps in tracing out the connectivity of protons within a spin system.

  • Pulse Program: A standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker instruments) is recommended for its good solvent suppression and clean spectra.

  • Typical Parameters:

    • Spectral Width (SW): Set to cover all proton signals (e.g., 10-12 ppm).

    • Number of Scans (NS): 2-8 scans per increment.

    • Number of Increments (TD in F1): 256-512.

    • Acquisition Time (AQ): ~0.2-0.3 s.

    • Relaxation Delay (D1): 1.5-2.0 s.

    • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

  • Purpose: To correlate protons with their directly attached carbons (¹H-¹³C one-bond correlation), providing a map of all C-H bonds.

  • Pulse Program: A multiplicity-edited HSQC with adiabatic pulses (e.g., hsqcedetgpsisp2.3 on Bruker instruments) is highly recommended. This allows for the differentiation of CH/CH₃ (positive signals) from CH₂ (negative signals) groups.

  • Typical Parameters:

    • ¹H Spectral Width (SW in F2): As in the COSY experiment.

    • ¹³C Spectral Width (SW in F1): Set to cover all carbon signals (e.g., 0-220 ppm).

    • Number of Scans (NS): 4-16 scans per increment, depending on the sample concentration.

    • Number of Increments (TD in F1): 128-256.

    • Relaxation Delay (D1): 1.5-2.0 s.

    • ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling (typically 145 Hz).

  • Purpose: To identify long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). This is a crucial experiment for connecting different spin systems and for identifying quaternary carbons.

  • Pulse Program: A gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments) is commonly used.

  • Typical Parameters:

    • Spectral Widths (SW in F1 and F2): Same as in the HSQC experiment.

    • Number of Scans (NS): 16-64 scans per increment, as this is a less sensitive experiment.

    • Number of Increments (TD in F1): 256-512.

    • Relaxation Delay (D1): 1.5-2.0 s.

    • Long-range Coupling Constant (ⁿJ(CH)): Optimized for an average long-range C-H coupling (typically 8-10 Hz).

  • Purpose: To identify protons that are close to each other in space (typically < 5 Å), irrespective of their through-bond connectivity. This is essential for determining the relative stereochemistry of the molecule. ROESY is often preferred for molecules in the intermediate molecular weight range where the NOE may be close to zero.

  • Pulse Program: A gradient-selected NOESY or ROESY pulse sequence (e.g., noesygpph or roesyadcpph on Bruker instruments).

  • Typical Parameters:

    • Spectral Width (SW): Same as in the COSY experiment.

    • Number of Scans (NS): 8-32 scans per increment.

    • Number of Increments (TD in F1): 256-512.

    • Relaxation Delay (D1): 1.5-2.5 s.

    • Mixing Time (d8 for NOESY, p15 for ROESY): This is a critical parameter that needs to be optimized based on the molecular size and tumbling rate. Typical values range from 300 to 800 ms for NOESY and 150 to 300 ms for ROESY.

Visualizations

Workflow for this compound Structure Elucidation

The following diagram illustrates the typical workflow for elucidating the structure of a this compound triterpenoid using a combination of 1D and 2D NMR techniques.

lanostane_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Structural Analysis cluster_final Final Structure H1_NMR ¹H NMR Proton_Spin_Systems Identify Proton Spin Systems H1_NMR->Proton_Spin_Systems C13_NMR ¹³C NMR CH_Connectivity Establish C-H Connectivity C13_NMR->CH_Connectivity DEPT DEPT DEPT->CH_Connectivity COSY COSY COSY->Proton_Spin_Systems HSQC HSQC HSQC->CH_Connectivity HMBC HMBC Connect_Fragments Connect Fragments & Quaternary Carbons HMBC->Connect_Fragments NOESY NOESY/ROESY Relative_Stereo Determine Relative Stereochemistry NOESY->Relative_Stereo Proton_Spin_Systems->Connect_Fragments CH_Connectivity->Connect_Fragments Connect_Fragments->Relative_Stereo Final_Structure Complete this compound Structure Relative_Stereo->Final_Structure

Workflow for this compound structure elucidation using 2D NMR.
Key HMBC and NOESY Correlations for a this compound Skeleton

The following diagram highlights some of the most informative long-range (HMBC) and through-space (NOESY) correlations that are typically observed for a this compound skeleton. These correlations are instrumental in assembling the tetracyclic core and determining its stereochemistry.

lanostane_correlations cluster_structure This compound Skeleton cluster_hmbc Key HMBC Correlations (²J, ³J) cluster_noesy Key NOESY Correlations This compound H18 H-18 C12 C-12 H18->C12 C13 C-13 H18->C13 C14 C-14 H18->C14 C17 C-17 H18->C17 H19 H-19 C1 C-1 H19->C1 C5 C-5 H19->C5 C9 C-9 H19->C9 C10 C-10 H19->C10 H30 H-30 H30->C13 H30->C14 C8 C-8 H30->C8 C15 C-15 H30->C15 NOESY_H18_H20 H-18 ↔ H-20 NOESY_H5_H19 H-5α ↔ H-19 NOESY_H3_H28 H-3α ↔ H-28 NOESY_H14_H30 H-14α ↔ H-30

Key HMBC and NOESY correlations for a this compound skeleton.

Conclusion

The suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY/ROESY, provides a powerful and comprehensive toolkit for the structural elucidation of complex natural products like this compound triterpenoids. By systematically applying these techniques and carefully analyzing the resulting correlation data, researchers can confidently determine the planar structure and relative stereochemistry of novel lanostanes. The protocols and guidelines presented in this application note are intended to serve as a valuable resource for scientists and professionals in the fields of natural product chemistry and drug development, facilitating the discovery and characterization of new bioactive compounds from natural sources.

References

Troubleshooting & Optimization

Technical Support Center: Resolving Signal Overlap in Lanostane NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving signal overlap in the NMR spectra of lanostane-type triterpenoids.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of a purified this compound derivative shows severe signal crowding in the upfield region (0.5-2.5 ppm), making it impossible to assign the methyl and methylene protons. What is the first and simplest step I should take?

A: The most straightforward initial step is to re-acquire the ¹H NMR spectrum in a different deuterated solvent.[1] Aromatic solvents such as benzene-d₆ or pyridine-d₅ often induce significant changes in the chemical shifts of nearby protons compared to commonly used solvents like chloroform-d (CDCl₃) or methanol-d₄. This phenomenon, known as Aromatic Solvent-Induced Shift (ASIS), can effectively resolve overlapping signals by altering the local magnetic environment of the protons.[1]

Q2: I've tried different solvents, but the methyl and methylene signals in my this compound spectrum are still heavily overlapped. What is the next logical step?

A: When solvent-induced shifts are insufficient, the most powerful approach is to utilize two-dimensional (2D) NMR spectroscopy.[1] These techniques disperse the NMR signals across a second frequency dimension, greatly enhancing resolution. The following experiments are highly recommended:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, helping to trace the connectivity within different parts of the this compound skeleton.[1]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is arguably the most effective experiment for resolving proton overlap. It correlates each proton to the carbon atom it is directly attached to. Since carbon signals are much more dispersed than proton signals, protons that overlap in the 1D spectrum can often be resolved in the HSQC spectrum.[1]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and assigning quaternary carbons.[1]

Q3: The signals from the numerous methyl groups in my this compound are still overlapping in the HSQC spectrum. How can I differentiate them?

A: While HSQC provides excellent dispersion, severe overlap of methyl signals can still occur. In such cases, a ¹H-¹³C HSQC-TOCSY (Heteronuclear Single Quantum Coherence - Total Correlation Spectroscopy) experiment is highly valuable. This technique combines the resolution of HSQC with the correlation information of TOCSY. It allows you to trace the complete proton spin system originating from a specific proton that is attached to a resolved carbon signal.[2][3] By selecting a well-resolved methyl carbon in the HSQC-TOCSY spectrum, you can visualize the entire network of protons coupled to the protons of that methyl group, effectively isolating it from other overlapping systems.

Q4: I am struggling to determine the relative stereochemistry of my this compound due to overlapping signals in the NOESY spectrum. What are my options?

A: For determining stereochemistry, the Nuclear Overhauser Effect (NOE) is key. However, signal overlap can make interpretation of a standard 2D NOESY spectrum ambiguous. Here are two effective strategies:

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules like lanostanes (MW ~400-600 Da), the NOE can be close to zero, leading to very weak or absent cross-peaks in a NOESY spectrum. A ROESY experiment is often a better choice in this molecular weight range as it provides positive cross-peaks regardless of the molecule's tumbling rate.[4]

  • Selective 1D NOESY/ROESY: If you can identify at least one well-resolved proton signal for a specific stereocenter, a selective 1D NOESY or ROESY experiment can be performed. This involves selectively irradiating the resolved proton and observing which other protons show an NOE/ROE, indicating spatial proximity. This targeted approach can provide clear, unambiguous stereochemical relationships even in a crowded spectrum.

Q5: Can chemical modification of my this compound sample help in resolving signal overlap?

A: Yes, chemical derivatization can be a powerful tool. Introducing a functional group with a strong magnetic anisotropy, such as a phenyl or naphthyl group, can induce significant shifts in the signals of nearby protons, thereby resolving overlap. For instance, esterification of a hydroxyl group with an aromatic acid chloride can help in resolving signals of protons close to the reaction site.[5]

Troubleshooting Guides

Guide 1: Using Lanthanide Shift Reagents (LSRs) for Spectral Simplification

Problem: You have a purified this compound with significant signal overlap in the ¹H NMR spectrum, and 2D NMR experiments are still not providing complete resolution.

Solution: The use of Lanthanide Shift Reagents (LSRs) can be an effective method to induce large chemical shifts and simplify the spectrum.[6][7] LSRs are paramagnetic complexes that coordinate to Lewis basic sites (e.g., hydroxyl, carbonyl groups) in the molecule, creating a local magnetic field that alters the chemical shifts of nearby protons.[7][8]

Data Presentation

Table 1: Typical ¹³C NMR Chemical Shift Ranges for the this compound Skeleton

The following table provides typical chemical shift ranges for the carbon atoms of the this compound core, which can aid in the initial assessment of your spectra and in interpreting 2D correlation data. Note that these values can vary depending on the specific substitution pattern.

CarbonChemical Shift Range (ppm)CarbonChemical Shift Range (ppm)
C-135.0 - 36.0C-1624.0 - 28.0
C-227.0 - 35.0C-1749.0 - 52.0
C-378.0 - 79.0 (with -OH)C-1815.0 - 19.0
C-438.0 - 41.0C-1918.0 - 22.0
C-550.0 - 52.0C-2036.0 - 37.0
C-618.0 - 22.0C-2118.0 - 19.0
C-726.0 - 30.0C-2236.0 - 37.0
C-8133.0 - 135.0C-2324.0 - 25.0
C-9134.0 - 135.0C-2439.0 - 40.0
C-1037.0 - 38.0C-2528.0 - 29.0
C-1121.0 - 22.0C-2622.0 - 23.0
C-1226.0 - 27.0C-2722.0 - 23.0
C-1344.0 - 45.0C-2828.0 - 29.0
C-1449.0 - 51.0C-2915.0 - 16.0
C-1530.0 - 33.0C-3024.0 - 25.0

Data compiled from various sources including[9][10][11][12][13][14][15][16].

Experimental Protocols

Protocol 1: Application of Lanthanide Shift Reagents (LSRs)

This protocol outlines the general procedure for using LSRs to resolve overlapping signals.

  • Sample Preparation:

    • Dissolve a known amount of the purified this compound derivative (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the solvent is anhydrous, as water can compete for coordination to the LSR.[17]

    • Acquire a standard ¹H NMR spectrum of your compound. This will serve as the reference (0 equivalent of LSR).

  • LSR Stock Solution:

    • Prepare a stock solution of the chosen LSR (e.g., Eu(fod)₃ or Pr(fod)₃) in the same deuterated solvent. A concentration of around 0.1 M is a good starting point.

  • Titration:

    • Add a small, measured aliquot of the LSR stock solution to the NMR tube containing your sample (e.g., to achieve a 0.1 molar equivalent of LSR relative to your compound).

    • Gently shake the NMR tube to ensure thorough mixing.

    • Acquire another ¹H NMR spectrum.

    • Compare the new spectrum with the reference spectrum to observe the induced shifts.

    • Continue this stepwise addition of the LSR stock solution, acquiring a spectrum after each addition, until sufficient signal dispersion is achieved. It is advisable to add small increments (0.1-0.2 equivalents at a time) to monitor the changes closely.

  • Data Analysis:

    • Plot the chemical shift of each proton against the molar ratio of LSR to substrate. The magnitude of the induced shift is related to the distance of the proton from the coordination site.

Caution: Excessive amounts of LSR can lead to significant line broadening, which can obscure coupling information.[17] It is a balance between achieving sufficient separation and maintaining good spectral quality.

Protocol 2: Selective 1D TOCSY Experiment

This protocol describes how to perform a selective 1D TOCSY experiment to isolate a specific spin system from an overlapped region.

  • Identify a Resolved Signal:

    • Examine the ¹H NMR spectrum of your this compound and identify a well-resolved signal that belongs to the spin system you wish to investigate. This could be a methyl singlet, a well-separated doublet of a methine proton, or any other non-overlapping resonance.[18]

  • Spectrometer Setup:

    • Load a selective 1D TOCSY pulse sequence on the spectrometer (e.g., selmlgp on Bruker instruments).[19]

    • Set the transmitter offset to the center of the resolved signal you identified in step 1.

  • Acquisition Parameters:

    • Selective Pulse: Choose an appropriate selective pulse shape (e.g., Gaussian) and calibrate its length and power to excite only the desired resonance.

    • TOCSY Mixing Time: This is a crucial parameter that determines the extent of magnetization transfer through the spin system. Start with a short mixing time (e.g., 20 ms) to observe correlations to directly coupled protons. Gradually increase the mixing time (e.g., 40, 60, 80, 100 ms) in subsequent experiments to see correlations to more distant protons within the same spin system.[20]

    • Set the number of scans to achieve adequate signal-to-noise.

  • Data Acquisition and Processing:

    • Acquire the 1D TOCSY spectrum.

    • Process the data as you would for a standard 1D spectrum. The resulting spectrum will only show signals from the protons that are part of the same spin system as the irradiated proton.[18]

Mandatory Visualization

Troubleshooting_Workflow Start Start: Overlapping Signals in 1D ¹H NMR Solvent Change Deuterated Solvent (e.g., Benzene-d₆, Pyridine-d₅) Start->Solvent Check1 Are Signals Resolved? Solvent->Check1 TwoD_NMR Acquire 2D NMR Spectra (COSY, HSQC, HMBC) Check1->TwoD_NMR No End Structure Elucidated Check1->End Yes Check2 Is Resolution Sufficient? TwoD_NMR->Check2 Advanced_2D Advanced 2D NMR (HSQC-TOCSY) Check2->Advanced_2D No Stereochem Stereochemistry Ambiguous? Check2->Stereochem Yes Advanced_2D->Stereochem NOESY_ROESY NOESY / ROESY / Selective 1D NOE Stereochem->NOESY_ROESY Yes LSR Use Lanthanide Shift Reagents (LSRs) Stereochem->LSR No NOESY_ROESY->End Derivatization Chemical Derivatization LSR->Derivatization Derivatization->End

Caption: Troubleshooting workflow for resolving signal overlap in this compound NMR spectra.

Experimental_Workflow_2D_NMR cluster_1D 1D NMR Analysis cluster_2D_Core Core 2D NMR for Connectivity cluster_2D_Advanced Advanced 2D NMR for Overlap & Stereochemistry H1_NMR ¹H NMR (Initial Assessment) COSY ¹H-¹H COSY (H-H Connectivity) H1_NMR->COSY C13_NMR ¹³C NMR & DEPT (Carbon Skeleton) HSQC ¹H-¹³C HSQC (Direct C-H Correlation) C13_NMR->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) COSY->HMBC HSQC->HMBC HSQC_TOCSY HSQC-TOCSY (Resolve Overlapping Spin Systems) HMBC->HSQC_TOCSY NOESY_ROESY NOESY/ROESY (Through-Space Correlations for Stereochemistry) HSQC_TOCSY->NOESY_ROESY

Caption: Standard experimental workflow for this compound structure elucidation using 2D NMR.

References

Technical Support Center: Addressing Assay Interference in Lanostane Bioactivity Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common assay interferences encountered during the bioactivity screening of lanostanes.

Troubleshooting Guides

Guide 1: Troubleshooting False Positives in High-Throughput Screening (HTS)

Symptom: A high hit rate is observed in the primary screen, with many lanostane compounds showing apparent activity.

Possible Cause Suggested Solution
Compound Aggregation Some lanostanes, particularly those with poor aqueous solubility, can form aggregates that non-specifically inhibit enzymes or sequester proteins, leading to false-positive results.[1] 1. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. A significant decrease in a compound's apparent activity in the presence of a detergent is indicative of aggregation-based interference. 2. Perform a centrifugation-based counter-screen. Aggregates can often be removed by centrifugation, leading to a loss of activity in the supernatant.[2] 3. Visually inspect assay wells for precipitation.
Fluorescence Interference Many lanostanes possess intrinsic fluorescence that can interfere with fluorescence-based assays (e.g., fluorescence polarization, FRET).[3][4][5] This can lead to either false positives (increased signal) or false negatives (quenching). 1. Pre-read plates containing only the this compound compounds in the assay buffer to measure their intrinsic fluorescence. Subtract this background from the final assay signal. 2. Use a red-shifted fluorophore in your assay, as interference from natural products is often more pronounced at lower wavelengths.[3][6][7] 3. If possible, use an alternative assay with a different detection method (e.g., luminescence or absorbance).
Luciferase Inhibition Lanostanes can directly inhibit luciferase enzymes, a common reporter in cell-based assays.[8][9] This leads to a decrease in the luminescent signal, which can be misinterpreted as a biological effect. 1. Perform a counter-screen using purified luciferase enzyme to directly test for inhibition by the this compound hits. 2. Use a different reporter system (e.g., β-galactosidase) for orthogonal validation.
Redox Activity Some this compound structures may have redox-cycling capabilities, leading to the generation of reactive oxygen species (ROS) or interference with assays that rely on redox-sensitive reagents (e.g., MTT, resazurin).[10] 1. Include a reducing agent, such as dithiothreitol (DTT), in the assay buffer to see if it reverses the compound's effect. 2. Use assays that are less sensitive to redox interference for hit confirmation.
Compound Purity and Solubility Impurities in the this compound sample or poor solubility can lead to inconsistent and artifactual results. 1. Verify the purity of your this compound samples using techniques like HPLC or LC-MS. 2. Ensure complete solubilization of the compounds in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay is low and consistent across all wells (typically <0.5%).
Guide 2: Troubleshooting Inconsistent Cytotoxicity Results (e.g., MTT Assay)

Symptom: High variability in IC50 values between experiments or results that do not align with expected outcomes.

Possible Cause Suggested Solution
This compound Interference with MTT Reduction Some lanostanes may directly interact with the MTT reagent, either by reducing it themselves or by interfering with the cellular reductases responsible for formazan production. This can lead to an overestimation or underestimation of cell viability. 1. Perform a cell-free control by incubating the this compound compound with MTT in the assay medium to check for direct reduction. 2. Use an alternative viability assay with a different readout, such as CellTiter-Glo® (luminescence-based, measures ATP) or a lactate dehydrogenase (LDH) release assay (measures membrane integrity).
Inconsistent Cell Seeding Uneven cell numbers across wells will lead to significant variability in the final absorbance readings. 1. Ensure a homogenous single-cell suspension before and during plating. Gently mix the cell suspension between seeding each plate or a set of rows. 2. Use a calibrated multichannel pipette for cell seeding.
Precipitation of this compound in Culture Medium Lanostanes with poor solubility may precipitate out of the culture medium upon dilution from a DMSO stock, reducing the effective concentration and leading to inconsistent results. 1. Visually inspect the wells under a microscope for any signs of compound precipitation after addition to the medium. 2. Prepare serial dilutions of the this compound in the culture medium just before adding to the cells to minimize the time for precipitation to occur.
Edge Effects Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the this compound and affect cell growth, leading to skewed results. 1. Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.

Frequently Asked Questions (FAQs)

Q1: How can I proactively design my screening cascade to minimize assay interference from lanostanes?

A1: A well-designed screening cascade should include orthogonal assays and counter-screens from the outset.

  • Primary Screen: Use an assay that is known to be robust and less prone to common interferences.

  • Hit Confirmation: Confirm hits from the primary screen in a secondary assay that measures the same biological endpoint but uses a different detection technology.

  • Interference Counter-Screens: Routinely run counter-screens for common artifacts like aggregation (with and without detergent) and luciferase inhibition (if applicable) on all confirmed hits.

  • Orthogonal Biological Assays: Validate the biological activity of promising hits in a different cell line or with a different biological readout to ensure the observed effect is not an artifact of the primary assay system.

Q2: My this compound compound is colored. How does this affect my absorbance-based assays?

A2: Colored compounds can interfere with absorbance readings by contributing to the overall signal. To correct for this, you should run a parallel set of wells containing the this compound compound in the assay medium but without cells. The absorbance from these wells should be subtracted from the absorbance of the corresponding wells with cells.[4][11]

Q3: Can lanostanes interfere with fluorescence polarization (FP) assays?

A3: Yes, lanostanes can interfere with FP assays in two main ways: by contributing to the overall fluorescence signal if they are fluorescent themselves, or by light scattering if they are not fully soluble.[3][6][7] This can lead to a decrease in the measured polarization and be misinterpreted as inhibition of a binding interaction. Using red-shifted fluorescent probes and pre-reading the plates for compound autofluorescence can help mitigate these issues.[3][6][7]

Q4: What is a simple way to test for compound aggregation?

A4: The detergent test is a straightforward method. Re-test your active this compound in the primary assay with and without a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%). If the compound's activity is significantly reduced in the presence of the detergent, it is likely an aggregator.[2]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is for assessing the effect of this compound compounds on cell viability in a 96-well format.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Sterile PBS

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in complete culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the this compound. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C in a humidified CO2 incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

Protocol 2: Luciferase Interference Counter-Screen

This protocol is to determine if a this compound compound directly inhibits firefly luciferase.

Materials:

  • Purified recombinant firefly luciferase

  • Luciferase assay buffer

  • Luciferin substrate

  • This compound compounds dissolved in DMSO

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the luciferase assay reagent by combining the luciferase assay buffer and luciferin substrate according to the manufacturer's instructions.

  • Compound Addition: Add the this compound compounds at various concentrations to the wells of a white, opaque 96-well plate. Include a known luciferase inhibitor as a positive control and DMSO as a vehicle control.

  • Enzyme Addition: Add a solution of purified firefly luciferase in assay buffer to each well.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for the compound to interact with the enzyme.

  • Signal Initiation and Measurement: Place the plate in a luminometer and inject the luciferase assay reagent into each well. Immediately measure the luminescence. A decrease in luminescence in the presence of the this compound compound indicates direct inhibition of the luciferase enzyme.[13][14][15]

Signaling Pathways and Workflows

Below are diagrams of signaling pathways often modulated by lanostanes and a general workflow for identifying and mitigating assay interference.

G cluster_0 mTOR/PI3K/AKT Signaling Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Inhibition Apoptosis Inhibition AKT->Apoptosis Inhibition Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation This compound This compound This compound->PI3K inhibits This compound->AKT inhibits

Caption: this compound-mediated inhibition of the mTOR/PI3K/AKT signaling pathway.[16][17][18][19][20]

G cluster_1 Rho-Associated Kinase (ROCK) Signaling Pathway Extracellular Ligands Extracellular Ligands GPCR GPCR Extracellular Ligands->GPCR activate RhoA-GTP RhoA-GTP GPCR->RhoA-GTP activates RhoA RhoA-GDP RhoA-GDP ROCK ROCK RhoA-GTP->ROCK activates p-MLC p-MLC ROCK->p-MLC phosphorylates MLC This compound This compound This compound->ROCK inhibits MLC MLC Actin Cytoskeleton Actin Cytoskeleton p-MLC->Actin Cytoskeleton regulates Cell Migration Cell Migration Actin Cytoskeleton->Cell Migration Invasion Invasion Actin Cytoskeleton->Invasion

Caption: this compound-mediated inhibition of the ROCK signaling pathway.[21][22][23][24][]

G cluster_2 Workflow for Addressing Assay Interference Primary HTS Primary HTS Hit Identification Hit Identification Primary HTS->Hit Identification Interference Counter-Screens Interference Counter-Screens Hit Identification->Interference Counter-Screens Aggregation Assay Aggregation Assay Interference Counter-Screens->Aggregation Assay Fluorescence Check Fluorescence Check Interference Counter-Screens->Fluorescence Check Luciferase Assay Luciferase Assay Interference Counter-Screens->Luciferase Assay False Positive False Positive Aggregation Assay->False Positive Positive Confirmed Hit Confirmed Hit Aggregation Assay->Confirmed Hit Negative Fluorescence Check->False Positive Positive Fluorescence Check->Confirmed Hit Negative Luciferase Assay->False Positive Positive Luciferase Assay->Confirmed Hit Negative Orthogonal Assay Orthogonal Assay Confirmed Hit->Orthogonal Assay Validated Lead Validated Lead Orthogonal Assay->Validated Lead

Caption: A logical workflow for identifying and eliminating false positives due to assay interference.

References

Technical Support Center: Optimizing Solvent Systems for Lanostane Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the solvent system for lanostane extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor to consider when selecting a solvent for this compound extraction?

A1: The primary factor is the polarity of the solvent. Lanostanes are triterpenoids, which are generally lipophilic, but their polarity can vary depending on the specific functional groups attached to the this compound skeleton. Therefore, a solvent or a combination of solvents with appropriate polarity is crucial for efficient extraction. Non-polar solvents will favor the extraction of less polar lanostanes, while more polar solvents are needed for glycosylated or highly hydroxylated lanostanes.

Q2: What are the most commonly used solvents for initial this compound extraction?

A2: Ethanol and methanol are the most commonly used solvents for the initial extraction of lanostanes from fungal materials like Ganoderma species.[1] They are effective at extracting a broad range of triterpenoids. Following the initial extraction, a series of solvents with varying polarities, such as petroleum ether, chloroform, and ethyl acetate, are often used for fractionation.[2]

Q3: Are there more advanced and efficient extraction techniques available?

A3: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) are gaining popularity due to their higher efficiency and shorter extraction times.[1] UAE uses sound waves to disrupt cell walls and enhance solvent penetration, while SFE, typically using supercritical CO2 with a co-solvent like ethanol, offers a green and highly selective extraction method.[3][4]

Q4: How does the physical state of the source material affect extraction efficiency?

A4: The physical state of the source material is critical. For effective solvent penetration, the material, such as medicinal mushrooms, should be dried to a low moisture content and then ground into a fine powder. A smaller particle size increases the surface area available for solvent contact, leading to a more efficient extraction.

Q5: What is the typical order of solvent use in a sequential extraction process?

A5: A common strategy is to start with a non-polar solvent (e.g., hexane or petroleum ether) to remove lipids and other non-polar impurities. This is followed by extraction with solvents of increasing polarity, such as ethyl acetate, chloroform, and finally a highly polar solvent like methanol or ethanol, to isolate the this compound triterpenoids.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield - Inappropriate solvent polarity.- Insufficient extraction time or temperature.- Inadequate grinding of the source material.- Inefficient extraction method.- Test a range of solvents with varying polarities.- Optimize extraction time and temperature for your specific material.- Ensure the source material is finely powdered.- Consider using advanced techniques like UAE or SFE.
Co-extraction of Impurities - Solvent system is not selective enough.- Presence of highly abundant interfering compounds in the source material.- Perform a pre-extraction step with a non-polar solvent to remove lipids.- Use a sequential extraction with solvents of increasing polarity.- Employ chromatographic techniques for purification after initial extraction.
Emulsion Formation during Liquid-Liquid Extraction - Presence of surfactants or amphiphilic molecules in the extract.- Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase.- Centrifuge the mixture to break the emulsion.- Filter the mixture through a bed of celite or glass wool.
Degradation of Lanostanes - High extraction temperatures for prolonged periods.- Use of harsh solvents or extreme pH.- Use lower extraction temperatures, especially for thermolabile compounds.- Employ non-thermal extraction methods like UAE at controlled temperatures.- Use neutral pH conditions unless specified for a particular protocol.

Experimental Protocols

Protocol 1: Conventional Maceration Extraction

This protocol outlines a basic maceration technique for the extraction of lanostanes from dried medicinal mushrooms.

Materials:

  • Dried and powdered mushroom material (e.g., Ganoderma lucidum)

  • Ethanol (95%)

  • Filter paper or vacuum filtration system

  • Rotary evaporator

Procedure:

  • Weigh 100 g of the dried and powdered mushroom material.

  • Place the powder in a large flask and add 1 L of 95% ethanol.

  • Seal the flask and allow it to macerate at room temperature for 48-72 hours with occasional shaking.

  • After the maceration period, filter the mixture to separate the extract from the solid residue.

  • Wash the residue with a small amount of fresh ethanol to ensure maximum recovery.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain the crude this compound extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol provides a method for the rapid extraction of lanostanes using ultrasonication.[1]

Materials:

  • Dried and powdered mushroom material (e.g., Ganoderma lucidum)

  • Aqueous ethanol (50%, v/v)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried and powdered mushroom material.

  • Place the powder in a flask and add 500 mL of 50% aqueous ethanol (liquid to solid ratio of 50 mL/g).[1]

  • Place the flask in an ultrasonic bath and sonicate at a power of 210 W and a temperature of 80°C for 100 minutes.[1]

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid residue.

  • Decant the supernatant (the extract).

  • Concentrate the extract using a rotary evaporator to obtain the crude this compound extract.

Protocol 3: Supercritical Fluid Extraction (SFE)

This protocol describes the extraction of lanostanes using supercritical CO2 with an ethanol co-solvent.[3][4]

Materials:

  • Dried and powdered mushroom material (e.g., Ganoderma lucidum)

  • Supercritical fluid extraction system

  • CO2 cylinder (SFC grade)

  • Ethanol (as co-solvent)

Procedure:

  • Load the extraction vessel of the SFE system with a known amount of dried and powdered mushroom material.

  • Set the extraction parameters:

    • Pressure: 153 bar[4]

    • Temperature: 59°C[4]

    • CO2 flow rate: 14 g/min [4]

    • Co-solvent (Ethanol) concentration: 14% (w/w)[4]

    • Extraction time: 120 minutes[4]

  • Start the extraction process. The supercritical CO2 with ethanol will pass through the mushroom powder, dissolving the lanostanes.

  • The extract is collected in a separator vessel where the pressure and temperature are lowered, causing the CO2 to return to a gaseous state and leaving behind the this compound-rich extract.

  • Collect the crude extract from the separator.

Data Presentation

Table 1: Comparison of this compound/Triterpenoid Yields from Ganoderma lucidum using Different Extraction Methods

Extraction MethodSolvent SystemKey ParametersTriterpenoid Yield/ContentReference(s)
Maceration95% EthanolRoom temperature, 6 hoursSimilar to UACE[1]
Ultrasound-Assisted Co-Extraction (UACE)50% Aqueous Ethanol210 W, 80°C, 100 min, 50 mL/g ratio0.38%[1]
Supercritical Fluid Extraction (SFE)Supercritical CO2 with 14% Ethanol153 bar, 59°C, 120 min88.9% (Triterpene yield extraction)[4]
Supercritical Fluid Extraction (SFE)Supercritical CO2 with 7% Ethanol380 bar, 60°C1.49 g/100g [3][5]
Hot Water ExtractionWater95°C, 2 hours-[1]

Mandatory Visualization

Lanostane_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Isopentenyl pyrophosphate (IPP) Isopentenyl pyrophosphate (IPP) Mevalonate->Isopentenyl pyrophosphate (IPP) Dimethylallyl pyrophosphate (DMAPP) Dimethylallyl pyrophosphate (DMAPP) Isopentenyl pyrophosphate (IPP)->Dimethylallyl pyrophosphate (DMAPP) Geranyl pyrophosphate (GPP) Geranyl pyrophosphate (GPP) Isopentenyl pyrophosphate (IPP)->Geranyl pyrophosphate (GPP) Dimethylallyl pyrophosphate (DMAPP)->Geranyl pyrophosphate (GPP) Farnesyl pyrophosphate (FPP) Farnesyl pyrophosphate (FPP) Geranyl pyrophosphate (GPP)->Farnesyl pyrophosphate (FPP) Squalene Squalene Farnesyl pyrophosphate (FPP)->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol synthase This compound Triterpenoids This compound Triterpenoids Lanosterol->this compound Triterpenoids Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification & Isolation Source_Material Source Material (e.g., Medicinal Mushroom) Drying Drying Source_Material->Drying Grinding Grinding Drying->Grinding Extraction_Step Extraction (Maceration, UAE, SFE) Grinding->Extraction_Step Filtration Filtration / Centrifugation Extraction_Step->Filtration Solvent_Selection Solvent(s) Selection Solvent_Selection->Extraction_Step Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Fractionation Fractionation (e.g., Liquid-Liquid Extraction) Concentration->Fractionation Chromatography Chromatographic Purification (e.g., Column, HPLC) Fractionation->Chromatography Pure_Lanostanes Pure Lanostanes Chromatography->Pure_Lanostanes

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of closely related lanostane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification and analysis of these complex triterpenoids.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of closely related this compound isomers so challenging?

A1: this compound isomers, such as diastereomers and constitutional isomers, often possess very similar physicochemical properties, including polarity, molecular weight, and shape. This structural similarity leads to nearly identical retention behaviors in many chromatographic systems, making their separation difficult. Furthermore, many this compound-type triterpenoids, like ganoderic acids, lack strong chromophores, which complicates their detection by UV-Vis detectors, often requiring analysis at low wavelengths (e.g., 205-210 nm) where baseline noise can be a significant issue.

Q2: What are the primary chromatographic techniques for separating this compound isomers?

A2: The most commonly employed and effective techniques are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), frequently coupled with Mass Spectrometry (MS) for enhanced sensitivity and structural confirmation. Reversed-phase HPLC using C18 or C30 columns is a standard approach. Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative due to its lower environmental impact and often faster separation times. For preparative scale, techniques like preparative HPLC and high-speed counter-current chromatography (HSCCC) are utilized.

Q3: How can I improve the resolution between two co-eluting this compound isomers in my HPLC method?

A3: Improving resolution requires a systematic optimization of several chromatographic parameters:

  • Mobile Phase Composition: The choice and ratio of organic modifier (e.g., acetonitrile vs. methanol) to the aqueous phase can significantly alter selectivity. Acetonitrile often provides better selectivity for isomeric compounds.

  • Mobile Phase Additives: For acidic this compound triterpenoids, such as those with carboxylic acid moieties, adding a small amount of an acid like formic acid or acetic acid (typically 0.1% v/v) to the mobile phase can suppress ionization, leading to sharper peaks and improved retention.

  • Stationary Phase Chemistry: If a standard C18 column does not provide adequate separation, switching to a C30 column can be beneficial. C30 columns offer enhanced shape selectivity for hydrophobic, structurally related isomers.

  • Column Temperature: Adjusting the column temperature can affect the viscosity of the mobile phase and the thermodynamics of the analyte-stationary phase interactions, which can influence selectivity.

  • Gradient Elution: Employing a shallower gradient can increase the separation window between closely eluting peaks.

Q4: What are the best detection methods for this compound isomers that lack strong UV chromophores?

A4: While UV detection at low wavelengths (205-210 nm) is common, other detection methods offer better sensitivity and universality for these compounds:

  • Mass Spectrometry (MS): LC-MS is a powerful tool that provides high sensitivity and selectivity, along with mass information for peak identification.

  • Evaporative Light Scattering Detection (ELSD): ELSD is a mass-based detector that is suitable for non-volatile compounds and does not rely on the presence of a chromophore.

  • Charged Aerosol Detection (CAD): Similar to ELSD, CAD is another mass-based detection method that offers a more uniform response for non-volatile analytes, irrespective of their optical properties.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of this compound isomers.

HPLC Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Poor Resolution / Peak Co-elution 1. Inappropriate mobile phase composition.2. Suboptimal stationary phase.3. Inadequate column temperature.4. Flow rate is too high.1. Optimize Mobile Phase: - Adjust the organic-to-aqueous solvent ratio. A lower percentage of the organic solvent will generally increase retention and may improve resolution. - Try a different organic modifier (e.g., switch from methanol to acetonitrile). - For acidic lanostanes, add 0.1% formic or acetic acid to the mobile phase.2. Change Stationary Phase: - Switch from a C18 to a C30 column for better shape selectivity.3. Optimize Temperature: - Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to see the effect on selectivity

Technical Support Center: Enhancing the Resolution of Lanostane Peaks in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of lanostane peaks in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments in a direct question-and-answer format.

Q1: Why am I observing poor resolution or co-elution of my this compound peaks?

A1: Poor resolution, where two or more peaks are not well separated, is a common challenge in the analysis of structurally similar compounds like lanostanes.[1][2][3] This issue can stem from several factors related to your HPLC method. The primary goal is to improve the column's selectivity (α) and efficiency (N).[4]

  • Inadequate Mobile Phase Composition: The choice and ratio of organic solvents (e.g., acetonitrile, methanol) and the aqueous phase can significantly impact selectivity.[4][5][6][7] Acetonitrile and methanol offer different selectivities, so switching between them can improve separation.[4]

  • Suboptimal Stationary Phase: The column chemistry may not be suitable for your specific this compound analytes. For closely related isomers, standard C18 columns might not provide sufficient resolution.[2][8]

  • Incorrect Flow Rate: A flow rate that is too high can lead to peak broadening and reduced separation.[6][9][10]

  • Temperature Fluctuations: Inconsistent column temperature can affect solvent viscosity and analyte retention times, leading to poor reproducibility and resolution.[9][11]

Q2: My this compound peaks are tailing. What could be the cause and how can I fix it?

A2: Peak tailing, an asymmetry where the latter half of the peak is drawn out, can compromise quantification and resolution.[1][3][12]

  • Secondary Silanol Interactions: Active silanol groups on the silica backbone of the column can interact with polar functional groups on lanostanes, causing tailing.[1][12] To mitigate this, you can use a mobile phase with a lower pH (for acidic compounds) or add a competing base like triethylamine (TEA) to mask the silanols.[4]

  • Column Contamination or Voids: A blocked frit or a void at the column inlet can distort peak shape.[1][13] Consider using a guard column to protect your analytical column from contaminants.[14] If the problem persists, the analytical column may need to be replaced.[1]

  • Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of an acidic or basic this compound, the compound can exist in both ionized and non-ionized forms, leading to tailing.[1][12] Adjusting the pH away from the pKa can resolve this.

Q3: I'm not detecting my this compound peaks, or the signal is very weak. What should I do?

A3: Lanostanes, like many triterpenoids, lack strong chromophores, which can result in low UV absorption and poor sensitivity.[2][15]

  • Low Wavelength Detection: To improve sensitivity, detection at low wavelengths, such as 205-210 nm, is often necessary.[2][15] However, this requires high-purity solvents to minimize baseline noise.

  • Insufficient Analyte Concentration: The concentration of lanostanes in your sample may be too low for detection.[1] Consider using a more efficient extraction technique or concentrating your sample before analysis.

  • Alternative Detection Methods: If UV detection is insufficient, consider alternative detectors like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS), which do not require a chromophore and can offer higher sensitivity.[2]

Frequently Asked Questions (FAQs)

What is the best starting point for developing an HPLC method for lanostanes?

For initial method development for lanostanes, a reversed-phase C18 column is a common starting point.[4][16] A mobile phase consisting of a gradient of acetonitrile or methanol and water is typically used.[15] A scouting gradient from a low to high organic phase concentration can help determine the elution range of your compounds.[4]

How can I improve the separation of this compound isomers?

Separating isomers is challenging due to their similar physical and chemical properties.

  • Optimize Selectivity (α): This is the most critical factor for separating closely related compounds.

    • Change the organic modifier: Switching between acetonitrile and methanol can alter selectivity.[4][5]

    • Adjust the mobile phase pH: For ionizable lanostanes, small changes in pH can significantly affect retention and selectivity.[4][7]

    • Change the stationary phase: If mobile phase optimization is insufficient, consider columns with different selectivities, such as phenyl-hexyl or polar-embedded phases.[17][18] C30 columns have also shown excellent selectivity for triterpenoids.[2]

  • Increase Efficiency (N):

    • Use a longer column or a column with a smaller particle size (UHPLC).[4][19]

  • Adjust Temperature: Varying the column temperature can alter selectivity and improve resolution.[11][19][20]

Should I use an isocratic or gradient elution for this compound analysis?

For complex samples containing multiple lanostanes with a wide range of polarities, a gradient elution is generally preferred.[16] Gradient elution helps to resolve all compounds with good peak shape in a reasonable analysis time.[5][7] Isocratic elution, where the mobile phase composition remains constant, is suitable for simpler mixtures.[7][15]

Quantitative Data Summary

The following table summarizes typical HPLC parameters that can be optimized for enhancing the resolution of this compound and other triterpenoid peaks.

ParameterTypical Range/ValueEffect on ResolutionReference(s)
Stationary Phase C18, C30, Phenyl-HexylDifferent selectivities can improve separation of isomers.[2][4][16]
Particle Size 1.7 - 5 µmSmaller particles increase efficiency and resolution.[2][21]
Column Dimensions 50 - 250 mm length, 2.1 - 4.6 mm I.D.Longer columns increase efficiency but also analysis time and backpressure.[4][19]
Mobile Phase Acetonitrile/Water, Methanol/WaterChoice of organic modifier affects selectivity.[4][15]
pH 2.5 - 7.5 (for silica-based columns)Affects retention and selectivity of ionizable compounds.[4][22]
Flow Rate 0.5 - 2.0 mL/minLower flow rates can improve resolution but increase run time.[6][10]
Column Temperature 30 - 60 °CCan alter selectivity and efficiency, and reduce backpressure.[11][20]
Injection Volume 1 - 20 µLOverloading can cause peak broadening and fronting.[10][13]
Detection Wavelength 205 - 210 nmOptimal for compounds lacking strong chromophores.[2][15]

Experimental Protocols

Protocol 1: Mobile Phase Optimization
  • Initial Scouting Gradient:

    • Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

    • Run a broad linear gradient from 5% to 95% B over 20-30 minutes to determine the elution profile of the lanostanes.

  • Varying the Organic Modifier:

    • Replace acetonitrile with methanol as mobile phase B and repeat the scouting gradient. Compare the chromatograms for changes in selectivity.

  • Adjusting the Gradient Slope:

    • Based on the scouting run, design a shallower gradient around the elution time of the peaks of interest to improve their separation.

  • pH Adjustment (for ionizable lanostanes):

    • Prepare mobile phase A with different pH values (e.g., pH 3, 5, 7) using appropriate buffers (e.g., phosphate, acetate).

    • Run the analysis at each pH to observe the effect on retention and selectivity.

Protocol 2: Sample Preparation for this compound Analysis
  • Extraction:

    • Accurately weigh the sample material (e.g., plant extract, fungal culture).

    • Perform an appropriate extraction method (e.g., sonication, Soxhlet) using a suitable solvent (e.g., methanol, ethanol, chloroform).

  • Concentration:

    • If the expected this compound concentration is low, evaporate the extraction solvent under reduced pressure.

  • Dissolution:

    • Dissolve the dried extract in a known volume of a solvent compatible with the initial mobile phase conditions (e.g., methanol or a mixture of mobile phase A and B).[4]

  • Filtration:

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove particulate matter that could clog the column.[4]

Visualizations

HPLC_Troubleshooting_Workflow Start Poor this compound Peak Resolution Check_Method Review Method Parameters (Column, Mobile Phase, Temp, Flow Rate) Start->Check_Method Optimize_Mobile_Phase Optimize Mobile Phase Check_Method->Optimize_Mobile_Phase Optimize_Temp Optimize Temperature Check_Method->Optimize_Temp Check_Stationary_Phase Evaluate Stationary Phase Check_Method->Check_Stationary_Phase Change_Solvent Switch Organic Solvent (ACN <=> MeOH) Optimize_Mobile_Phase->Change_Solvent Adjust_Gradient Adjust Gradient Slope Change_Solvent->Adjust_Gradient Adjust_pH Adjust pH (if applicable) Adjust_Gradient->Adjust_pH Resolution_OK Resolution Acceptable? Adjust_pH->Resolution_OK Test Separation Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Optimize_Flow->Check_Stationary_Phase New_Column Select New Column (e.g., C30, Phenyl-Hexyl) Check_Stationary_Phase->New_Column New_Column->Optimize_Mobile_Phase Re-optimize Resolution_OK->Optimize_Temp No End Method Optimized Resolution_OK->End Yes

Caption: Workflow for troubleshooting poor this compound peak resolution in HPLC.

Resolution_Factors cluster_Efficiency Influenced by: cluster_Selectivity Influenced by: cluster_Retention Influenced by: Resolution Peak Resolution (Rs) Efficiency Efficiency (N) Plate Number Resolution->Efficiency Selectivity Selectivity (α) Separation Factor Resolution->Selectivity Retention Retention (k) Capacity Factor Resolution->Retention Particle_Size Particle Size Efficiency->Particle_Size Column_Length Column Length Efficiency->Column_Length Flow_Rate_E Flow Rate Efficiency->Flow_Rate_E Stationary_Phase Stationary Phase Selectivity->Stationary_Phase Mobile_Phase_Comp Mobile Phase Composition Selectivity->Mobile_Phase_Comp Temperature_S Temperature Selectivity->Temperature_S Solvent_Strength Solvent Strength Retention->Solvent_Strength Temperature_R Temperature Retention->Temperature_R

Caption: Key factors influencing HPLC peak resolution and their relationships.

References

Technical Support Center: Enhancing Lanostane Biosynthesis in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the efficiency of lanostane biosynthesis in Saccharomyces cerevisiae.

Section 1: Frequently Asked Questions (FAQs)

Q1: My engineered yeast strain is producing very low titers of this compound. What are the most common bottlenecks?

A: Low this compound yield is a frequent challenge that typically points to one or more metabolic bottlenecks. The most common issues include:

  • Insufficient Precursor Supply: The biosynthesis of this compound is highly demanding on the central metabolism, requiring a large flux of acetyl-CoA and the redox cofactor NADPH.[1][2]

  • Rate-Limiting Enzymes: The endogenous mevalonate (MVA) pathway contains several rate-limiting steps. A key regulatory enzyme is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). Overexpressing a truncated, soluble version (tHMGR) is a common strategy to boost precursor supply.[3]

  • Competition with Native Pathways: The this compound pathway shares precursors with the essential ergosterol biosynthesis pathway. Native yeast enzymes can divert intermediates, reducing the flux towards your desired product.[4]

  • Low Activity of Heterologous Enzymes: The this compound synthase (LSS) you have introduced may have suboptimal expression or activity in the yeast cytosolic environment.

Q2: I'm observing a high accumulation of squalene but very little this compound. What is the likely cause and how can I fix it?

A: This is a classic indicator that the steps downstream of squalene are rate-limiting. Squalene is the direct precursor to 2,3-oxidosqualene, which is then cyclized to form this compound. The issue likely lies with one of two enzymes:

  • Squalene epoxidase (ERG1): This enzyme converts squalene to 2,3-oxidosqualene. Its activity might be insufficient to handle the increased squalene flux. Consider overexpressing ERG1.

  • Lanosterol synthase (LSS): The enzyme responsible for cyclizing 2,3-oxidosqualene into this compound may be poorly expressed, misfolded, or have low catalytic activity. Verify its expression via Western blot and consider codon-optimizing the gene for yeast.

Interestingly, some strategies intentionally modulate related pathways. For example, downregulating the gene ERG9 (squalene synthase) has been used to increase the production of other terpenes, demonstrating its critical role in controlling the flux of squalene.[5]

Q3: My yeast strain shows significantly impaired growth after introducing the this compound biosynthesis pathway. What could be the reason?

A: Poor cell health and slow growth often result from metabolic burden or the accumulation of toxic intermediates.[6]

  • Metabolic Burden: Overexpression of many genes, especially those from the MVA pathway, consumes significant cellular resources (ATP, amino acids, cofactors), which can slow growth.[7]

  • Toxicity of Intermediates: The accumulation of certain intermediates in the MVA pathway, such as HMG-CoA or farnesyl pyrophosphate (FPP), can be toxic to the cell.

  • Redox Imbalance: Engineering the MVA pathway can disrupt the cell's delicate redox balance (NAD+/NADH, NADP+/NADPH), leading to oxidative stress.

To mitigate these effects, consider using lower-strength promoters or inducible promoter systems to control the expression of pathway genes, separating the growth phase from the production phase.[6]

Q4: How can I systematically increase the supply of the primary precursor, acetyl-CoA?

A: Enhancing the cytosolic pool of acetyl-CoA is a powerful strategy.[1] In yeast, acetyl-CoA is produced in different cellular compartments, and the cytosolic pool is often limited. Key strategies include:

  • Overexpression of Acetyl-CoA Synthase (ACS): This enzyme converts acetate into acetyl-CoA.[2]

  • Expression of a Heterologous Pyruvate Dehydrogenase (PDH) complex in the cytosol: This provides a direct route from pyruvate to acetyl-CoA.

  • Engineering the Pyruvate-Citrate-ACL Pathway: This involves deleting genes to increase citrate accumulation and expressing a heterologous ATP-citrate lyase (ACL) to convert citrate into cytosolic acetyl-CoA.[1]

Q5: What is the most effective way to reduce competition from the native ergosterol pathway?

A: The most direct approach is to block the ergosterol pathway at a point after the this compound branch point. This compound is a natural intermediate in the ergosterol pathway. The subsequent steps are catalyzed by enzymes encoded by genes such as ERG11, ERG24, ERG25, etc. Creating knockouts or using CRISPRi to downregulate genes downstream of this compound synthesis can prevent its conversion to other sterols. However, since ergosterol is essential for yeast viability, complete knockouts of some genes can be lethal. A common strategy is to use a regulatable promoter (e.g., a tetracycline-repressible or copper-inducible promoter) to control the expression of an essential ERG gene, allowing you to first grow the cells and then switch off the competing pathway during the production phase.

Section 2: Troubleshooting Guide

SymptomPossible Cause(s)Suggested Solution(s)
Low this compound Titer 1. Insufficient precursor (acetyl-CoA) supply. 2. Rate-limiting MVA pathway. 3. Competition from ergosterol pathway. 4. Poor Lanosterol Synthase (LSS) activity.1. Implement strategies to boost cytosolic acetyl-CoA (see FAQ Q4). 2. Overexpress a truncated tHMGR and other key MVA pathway genes (ERG8, ERG12, ERG13).[3] 3. Downregulate or block genes downstream of this compound in the ergosterol pathway (e.g., ERG11). 4. Codon-optimize LSS for yeast; confirm expression with Western blot; test LSS from different organisms.
High Squalene Accumulation 1. Insufficient squalene epoxidase (ERG1) activity. 2. Inefficient LSS enzyme.1. Overexpress the native yeast ERG1 gene. 2. See "Poor LSS activity" solution above.
Poor Cell Growth / Low Final OD 1. Metabolic burden from gene overexpression. 2. Accumulation of toxic intermediates (e.g., FPP). 3. Disrupted cellular proteostasis (protein folding and quality control).1. Use lower-strength promoters or inducible systems for pathway genes. 2. Balance the pathway by carefully titrating the expression levels of each enzyme. 3. Consider co-overexpressing chaperones if protein aggregation is suspected. The GET pathway has been identified as a bottleneck in protein quality control.[8]
High Batch-to-Batch Variability 1. Inconsistent fermentation conditions. 2. Genetic instability of the engineered strain.1. Use a Design of Experiments (DoE) approach to identify and optimize critical process parameters like temperature, pH, and media composition.[9][10] 2. Integrate all expression cassettes into the yeast genome to ensure stable inheritance.[5]

Section 3: Key Experimental Protocols

Protocol 1: High-Efficiency Yeast Transformation

This protocol is based on the standard Lithium Acetate/Single-Stranded Carrier DNA/Polyethylene Glycol (LiAc/ss-DNA/PEG) method.

  • Preparation: Inoculate a single yeast colony in 5 mL of YPD medium and grow overnight at 30°C with shaking.

  • Main Culture: Dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2. Grow at 30°C until the OD₆₀₀ reaches 0.8-1.0.

  • Harvesting: Centrifuge the cells at 3,000 x g for 5 minutes. Discard the supernatant.

  • Washing: Resuspend the cell pellet in 25 mL of sterile water, and centrifuge again. Repeat. Resuspend the final pellet in 1 mL of sterile water.

  • Transformation Mix: In a microfuge tube, combine the following in order:

    • 100 µL of washed yeast cells

    • 240 µL of PEG 3350 (50% w/v)

    • 36 µL of 1.0 M LiAc

    • 25 µL of single-stranded carrier DNA (2 mg/mL)

    • 1-5 µg of plasmid DNA or linear DNA fragments (in ≤ 20 µL volume)

  • Incubation: Vortex vigorously for 1 minute. Incubate at 42°C for 40 minutes.

  • Plating: Centrifuge at 8,000 x g for 1 minute. Remove the supernatant and resuspend the pellet in 100-200 µL of sterile water. Plate onto selective agar plates.

  • Growth: Incubate plates at 30°C for 2-4 days until colonies appear.

Protocol 2: CRISPR/Cas9-Mediated Gene Knockout

This protocol outlines the general steps for using a plasmid-based CRISPR/Cas9 system for gene deletion.

  • gRNA Design: Design a 20-bp guide RNA (gRNA) targeting a coding region within your gene of interest (e.g., ERG11). Ensure the target is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG). Use online tools to check for off-target effects.

  • Plasmid Construction: Clone the designed gRNA sequence into a yeast expression plasmid that also co-expresses the Cas9 nuclease. These plasmids typically carry a selectable marker (e.g., URA3).

  • Repair Template Design: Synthesize a ~100-120 bp single-stranded or double-stranded DNA repair template. This template should consist of ~50-60 bp of homology upstream of the Cas9 cut site and ~50-60 bp of homology downstream, effectively flanking the region to be deleted.

  • Co-transformation: Transform the yeast strain with the Cas9/gRNA plasmid and the DNA repair template simultaneously using Protocol 1.

  • Selection & Screening: Plate the transformed cells on a medium that selects for the Cas9 plasmid.

  • Verification: Screen the resulting colonies by colony PCR using primers that anneal outside the targeted region. A successful deletion will result in a smaller PCR product compared to the wild-type. Confirm the deletion by Sanger sequencing.

Protocol 3: Quantification of this compound by GC-MS
  • Sample Preparation:

    • Harvest 10-20 OD₆₀₀ units of yeast cells from your culture by centrifugation.

    • Perform cell lysis using glass beads in the presence of methanol.

    • Add 10 M KOH for saponification (hydrolysis of steryl esters) and incubate at 80°C for 1.5 hours.

  • Extraction:

    • Cool the samples to room temperature.

    • Perform a liquid-liquid extraction of the non-saponifiable lipids (sterols) using n-hexane. Vortex thoroughly and centrifuge to separate the phases.

    • Collect the upper hexane phase and repeat the extraction twice.

    • Pool the hexane fractions and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To improve volatility for GC analysis, derivatize the sterols. Resuspend the dried extract in 100 µL of pyridine and add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Incubate at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into a GC-MS system.

    • Use a non-polar column (e.g., HP-5ms).

    • Run a temperature gradient (e.g., start at 150°C, ramp to 300°C).

    • Identify the this compound peak based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify using a calibration curve generated from the standard.

Section 4: Data & Strategies

Table 1: Summary of Metabolic Engineering Strategies for Triterpenoid Production in Yeast
StrategyGenetic Modification(s)Target ProductReported Titer ImprovementReference
Precursor Pathway Upregulation Overexpression of tHMGR, ERG8, ERG12, ERG13Taxadiene~47-fold increase compared to a strain with only TS and BTS1 overexpression.[3]
Redirection of Carbon Flux Downregulation of ERG9 geneSantalenes & SantalolsSantalenes increased from 94.6 mg/L to 164.7 mg/L. Santalols increased from 24.6 mg/L to 68.8 mg/L.[5]
Cofactor Engineering Engineering cytosolic redox metabolism to increase NADPH supply.LipidsResulted in lipid content of 90 g/L in Y. lipolytica.[2]
Combined Approach Upregulation of MVA pathway + Downregulation of competing pathwaysSteroidsGeneral strategy noted to significantly enhance yields.[4][7]
Table 2: Key Genes in the this compound Biosynthesis Pathway for Engineering
Gene(s)EnzymePathway StepEngineering StrategyRationale
tHMGR, ERG13, ERG12, ERG8, ERG19, IDI1, ERG20 MVA Pathway EnzymesAcetyl-CoA → FPPOverexpressionIncrease precursor supply for all isoprenoids.[3][4]
ERG9 Squalene synthaseFPP → SqualeneOverexpression (or Downregulation for other products)Pushes flux towards squalene, the direct precursor.
ERG1 Squalene epoxidaseSqualene → 2,3-OxidosqualeneOverexpressionPrevents squalene accumulation bottleneck.
LSS (heterologous) Lanosterol synthase2,3-Oxidosqualene → this compoundOverexpression, Codon OptimizationThe final production step for the target molecule.
ERG11, ERG24, etc. Ergosterol Pathway EnzymesThis compound → ErgosterolKnockout / DownregulationPrevents conversion of this compound into other sterols.[4]

Section 5: Visual Guides

Lanostane_Pathway cluster_precursor Precursor Supply acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway (tHMGR, ERG12, ERG8, etc.) acetyl_coa->mva_pathway Multiple Steps fpp Farnesyl Pyrophosphate (FPP) mva_pathway->fpp Upregulate [+] squalene Squalene fpp->squalene ERG9 (Squalene Synthase) oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene ERG1 (Squalene Epoxidase) This compound This compound oxidosqualene->this compound LSS (Lanosterol Synthase) ergosterol_pathway Ergosterol Biosynthesis This compound->ergosterol_pathway ERG11, etc. Downregulate [-]

Caption: Simplified this compound biosynthesis pathway in engineered yeast.

Troubleshooting_Workflow start Low this compound Yield check_growth Is cell growth impaired? start->check_growth address_toxicity Address Toxicity/ Metabolic Burden check_growth->address_toxicity Yes analyze_intermediates Analyze intermediates (GC-MS) check_growth->analyze_intermediates No inducible_promoters Use inducible promoters or lower-strength promoters address_toxicity->inducible_promoters high_squalene High Squalene? analyze_intermediates->high_squalene upregulate_erg1_lss Overexpress ERG1 and/or optimize LSS high_squalene->upregulate_erg1_lss Yes low_precursors Low levels of all intermediates? high_squalene->low_precursors No upregulate_mva Upregulate MVA Pathway (e.g., tHMGR) low_precursors->upregulate_mva Yes end Re-evaluate low_precursors->end No (Check LSS/other issues)

Caption: Troubleshooting workflow for low this compound yield.

Engineering_Strategies yeast Engineered Yeast Host upregulate UPREGULATE Precursor Supply upregulate->yeast downregulate DOWNREGULATE Competing Pathways downregulate->yeast express EXPRESS Heterologous Enzymes express->yeast optimize OPTIMIZE Fermentation optimize->yeast mva MVA Pathway Genes (tHMGR) mva->upregulate acetylcoa Acetyl-CoA Pathway acetylcoa->upregulate erg Ergosterol Genes (ERG11, etc.) erg->downregulate lss Lanosterol Synthase (LSS) lss->express doe Media & Process Parameters (DoE) doe->optimize

Caption: Core metabolic engineering strategies for yeast.

References

Validation & Comparative

A Comparative Analysis of Lanostane and Cycloartenol Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biosynthetic pathways of lanosterol and cycloartenol, two pivotal triterpenoids that serve as precursors to a vast array of sterols across different kingdoms of life. Understanding the nuances of their synthesis is critical for advancements in drug development, particularly for antifungal and cholesterol-lowering agents, as well as for metabolic engineering in plants.

Introduction: The Divergence of Sterol Precursors

The biosynthesis of sterols, essential components of eukaryotic cell membranes, begins with the cyclization of a common precursor, (S)-2,3-oxidosqualene. This crucial step is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). The two primary OSCs dictating the initial sterol framework are Lanosterol Synthase (LAS; EC 5.4.99.7) and Cycloartenol Synthase (CAS; EC 5.4.99.8).

  • Lanosterol Synthase (LAS) is the cornerstone of sterol biosynthesis in animals and fungi, producing lanosterol as the first tetracyclic intermediate.[1] Lanosterol is the precursor to cholesterol in animals and ergosterol in fungi.[1]

  • Cycloartenol Synthase (CAS) initiates the biosynthesis of phytosterols in plants by producing the pentacyclic triterpenoid, cycloartenol.[1][2]

Interestingly, some plant species, such as Arabidopsis thaliana, possess genes for both LAS and CAS, indicating the presence of dual biosynthetic pathways, although the lanosterol pathway is generally a minor contributor to the overall phytosterol pool.[1][3][4]

The Biosynthetic Pathways: A Tale of Two Cyclizations

Both LAS and CAS catalyze a complex cascade of reactions involving protonation of the epoxide, a series of ring closures, and rearrangements. The fundamental distinction between the two enzymes lies in the final deprotonation step, which dictates the ultimate structure of the product.

The shared substrate, (S)-2,3-oxidosqualene, is first protonated, initiating a series of concerted cyclization reactions to form a common protosteryl cation intermediate.[1] The fate of this cation is where the pathways diverge:

  • Lanosterol Biosynthesis: LAS facilitates the deprotonation from the C-9 position of the protosteryl cation, leading to the formation of a double bond between C-8 and C-9 and yielding the tetracyclic lanosterol.[1]

  • Cycloartenol Biosynthesis: CAS mediates a proton abstraction from the C-19 methyl group. This results in the formation of a cyclopropane ring between C-9 and C-19, giving rise to the pentacyclic cycloartenol.[1]

Lanosterol_vs_Cycloartenol_Biosynthesis cluster_0 Common Pathway cluster_1 Divergent Pathways cluster_2 Downstream Products Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate HMG-CoA Reductase Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) IPP IPP Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) IPP->Farnesyl Pyrophosphate (FPP) FPP FPP Squalene Squalene FPP->Squalene Squalene Synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Protosteryl Cation Protosteryl Cation 2,3-Oxidosqualene->Protosteryl Cation Lanosterol Lanosterol Protosteryl Cation->Lanosterol Lanosterol Synthase (LAS) (Animals, Fungi, some Plants) Cycloartenol Cycloartenol Protosteryl Cation->Cycloartenol Cycloartenol Synthase (CAS) (Plants) Cholesterol / Ergosterol Cholesterol / Ergosterol Lanosterol->Cholesterol / Ergosterol Phytosterols Phytosterols Cycloartenol->Phytosterols

Figure 1. Overview of Lanosterol and Cycloartenol Biosynthetic Pathways.

Comparative Enzyme Analysis

While both LAS and CAS are oxidosqualene cyclases, their subtle structural differences lead to distinct product outcomes. A direct comparative study of their kinetic parameters across a wide range of organisms under identical conditions is limited in the literature.[5] However, available data provides valuable insights.

FeatureLanosterol Synthase (LAS)Cycloartenol Synthase (CAS)
EC Number 5.4.99.75.4.99.8
Substrate (S)-2,3-Oxidosqualene(S)-2,3-Oxidosqualene
Product LanosterolCycloartenol
Organism Animals, Fungi, some Plants[1][6]Plants[2]
Catalytic Step Deprotonation at C-9[1]Proton abstraction from C-19 methyl group, forming a cyclopropane ring[1]

Table 1: General Comparison of Lanosterol Synthase and Cycloartenol Synthase.

Substrate Specificity

Both enzymes exhibit high specificity for their natural substrate, (S)-2,3-oxidosqualene. Studies using substrate analogs have been instrumental in probing the active site topology and catalytic mechanisms of these enzymes.

Substrate AnalogLanosterol Synthase (LAS) ActivityCycloartenol Synthase (CAS) ActivityReference
(S)-2,3-Oxidosqualene HighHigh[5]
2,3;22,23-Diepoxysqualene Produces 24(S),25-epoxylanosterolNot extensively reported[7]
Various Aza-squalenes Potent inhibitorsPotent inhibitors

Table 2: Substrate Specificity of Lanosterol Synthase and Cycloartenol Synthase. Note: Direct comparative quantitative data is scarce.

Experimental Protocols

The characterization of LAS and CAS typically involves heterologous expression of the enzymes, followed by in vitro assays and product analysis.

Experimental_Workflow cluster_0 Gene Cloning and Expression cluster_1 Enzyme Assay and Product Analysis Gene Isolation Gene Isolation Cloning into Expression Vector Cloning into Expression Vector Gene Isolation->Cloning into Expression Vector e.g., pYES2 for yeast Heterologous Expression Heterologous Expression Cloning into Expression Vector->Heterologous Expression e.g., S. cerevisiae Microsome Isolation Microsome Isolation Heterologous Expression->Microsome Isolation In vitro Enzyme Assay In vitro Enzyme Assay Microsome Isolation->In vitro Enzyme Assay + 2,3-Oxidosqualene Sterol Extraction Sterol Extraction In vitro Enzyme Assay->Sterol Extraction Derivatization Derivatization Sterol Extraction->Derivatization e.g., Silylation GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Product Identification & Quantification Product Identification & Quantification GC-MS Analysis->Product Identification & Quantification

Figure 2. General Experimental Workflow for LAS/CAS Characterization.
Heterologous Expression of Oxidosqualene Cyclases

Objective: To produce active LAS or CAS for in vitro studies.

Methodology:

  • Gene Cloning: The full-length cDNA encoding the target LAS or CAS is amplified and cloned into a suitable expression vector, such as pYES2 for expression in Saccharomyces cerevisiae (yeast).[5][8]

  • Yeast Transformation: The expression vector is transformed into a yeast strain deficient in its endogenous LAS (e.g., erg7 mutant), which prevents background lanosterol production.[8]

  • Protein Expression: The transformed yeast is cultured under inducing conditions (e.g., galactose-containing medium for the GAL1 promoter in pYES2) to express the recombinant enzyme.[2]

  • Microsome Preparation: Yeast cells are harvested, lysed, and the microsomal fraction containing the membrane-associated OSC is isolated by ultracentrifugation.[2]

In Vitro Enzyme Assay

Objective: To determine the enzymatic activity and product profile of the expressed LAS or CAS.

Methodology:

  • Reaction Setup: The microsomal preparation is incubated with the substrate, (S)-2,3-oxidosqualene, in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[2]

  • Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Termination and Saponification: The reaction is stopped, and the lipids are saponified by adding a strong base (e.g., KOH in ethanol) to hydrolyze any esterified sterols.[2]

  • Sterol Extraction: The non-saponifiable lipids, including the enzymatic products, are extracted with an organic solvent like n-hexane or ethyl acetate.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the sterol products.

Methodology:

  • Derivatization: The hydroxyl groups of the extracted sterols are derivatized (e.g., silylated using BSTFA) to increase their volatility and improve chromatographic separation.[9]

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5ms). The temperature program is optimized to separate different sterols based on their retention times.[3][9]

  • MS Detection: As the compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented in the mass spectrometer.

  • Identification and Quantification: The products are identified by comparing their retention times and mass fragmentation patterns with those of authentic standards (lanosterol and cycloartenol). Quantification can be performed by integrating the peak areas and comparing them to a standard curve.[3][9]

Logical Relationships and Evolutionary Significance

The existence of both LAS and CAS suggests a fascinating evolutionary divergence. It is hypothesized that LAS may have evolved from an ancestral CAS.[4] In plants, the minor lanosterol pathway may contribute to the synthesis of specific signaling molecules or defense compounds rather than bulk membrane sterols.[4][10] The expression of LAS1 in Arabidopsis is induced by jasmonate, a plant defense hormone, supporting this hypothesis.[3][4]

Evolutionary_Relationship Ancestral Oxidosqualene Cyclase Ancestral Oxidosqualene Cyclase Cycloartenol Synthase (CAS) Cycloartenol Synthase (CAS) Ancestral Oxidosqualene Cyclase->Cycloartenol Synthase (CAS) Predominant in Plants Lanosterol Synthase (LAS) Lanosterol Synthase (LAS) Cycloartenol Synthase (CAS)->Lanosterol Synthase (LAS) Evolutionary Divergence Phytosterol Biosynthesis (Primary Metabolism) Phytosterol Biosynthesis (Primary Metabolism) Cycloartenol Synthase (CAS)->Phytosterol Biosynthesis (Primary Metabolism) Predominant in Animals & Fungi Predominant in Animals & Fungi Lanosterol Synthase (LAS)->Predominant in Animals & Fungi Specialized Metabolism in some Plants (e.g., Defense) Specialized Metabolism in some Plants (e.g., Defense) Lanosterol Synthase (LAS)->Specialized Metabolism in some Plants (e.g., Defense)

Figure 3. Hypothesized Evolutionary Relationship between CAS and LAS.

Conclusion

The biosynthesis of lanosterol and cycloartenol represents a critical bifurcation in sterol metabolism, defining the sterol profiles of different eukaryotic kingdoms. While both pathways originate from the same precursor and share a common catalytic intermediate, the distinct final deprotonation step catalyzed by LAS and CAS leads to structurally and functionally diverse products. The presence of both pathways in some plants adds a layer of complexity and suggests specialized roles for lanosterol-derived molecules beyond their structural function in membranes. Further research, particularly direct comparative kinetic and structural studies of LAS and CAS from a variety of organisms, will be crucial for a deeper understanding of their catalytic mechanisms and for the rational design of specific inhibitors for therapeutic and agricultural applications.

References

structure-activity relationship of lanostane derivatives against cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led researchers to explore a vast array of natural compounds. Among these, lanostane-type triterpenoids, a class of tetracyclic triterpenoids, have emerged as a promising scaffold for the development of new cancer therapeutics.[1][2][3] These compounds, isolated from various natural sources, particularly fungi of the Ganoderma genus, have demonstrated significant cytotoxic activities against a range of human cancer cell lines.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, summarizing key quantitative data and outlining the experimental protocols used for their evaluation.

Structure-Activity Relationship of this compound Derivatives

The anticancer potency of this compound derivatives is intricately linked to their structural features. Modifications at various positions of the this compound skeleton, including the tetracyclic core and the side chain, can significantly influence their cytotoxic effects.

Key Structural Features Influencing Anticancer Activity:
  • Oxygenation Patterns: The presence and position of oxygen-containing functional groups, such as hydroxyl, ketone, and carboxyl groups, on the this compound skeleton are critical for activity. For instance, studies on this compound triterpenoids from Ganoderma luteomarginatum suggest that a conjugated double-bond system at ∆7,9(11) in the tetracyclic core appears to be more important for potential cytotoxic activity than a (∆8)α,β-unsaturated ketone system.[2]

  • Acetylation: Acetylation of hydroxyl groups can modulate cytotoxicity. For example, (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one exhibited high cytotoxicity against HeLa and A549 cell lines, with IC50 values of 1.29 and 1.50 μM, respectively.[3] Similarly, 15-acetylpolycarpol displayed potent cytotoxic activity against HeLa cancer cells with an IC50 value of 4.6 μM.[4]

  • Side Chain Modifications: The structure of the side chain plays a crucial role in determining the anticancer profile. The presence of double bonds and hydroxyl groups in the side chain can enhance cytotoxic activity.[5] For instance, a carboxylic group in the side chain of ganoderma acids is essential for α-glucosidase inhibitory activity, which can be relevant to cancer cell metabolism.[5]

  • Glycosylation: The addition of sugar moieties to the this compound core can alter the compound's biological activity and selectivity. A study on synthetic this compound-type triterpenoid N-glycosides showed that N-β-d-galactoside (12) exhibited cytotoxicity against HL-60 and MKN45 cells but not against normal WI-38 cells, suggesting a degree of cancer cell selectivity.[6] This compound was also found to induce apoptosis through the activation of caspases-3, 8, and 9.[6]

  • Unusual Skeletons: this compound derivatives with unconventional carbon skeletons, such as 27-nor-lanostane, have also been identified and shown to possess cytotoxic properties.[3]

Quantitative Comparison of Cytotoxic Activity

The following table summarizes the cytotoxic activity (IC50 values) of selected this compound derivatives against various human cancer cell lines. This data allows for a direct comparison of the potency of different structural modifications.

CompoundCancer Cell LineIC50 (µM)Source
(5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-oneHeLa1.29[3]
(5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-oneA5491.50[3]
Piptolinic acid AHL-601.77[7]
N-β-d-galactoside (12)HL-600.0021[6]
N-β-d-galactoside (12)MKN454.0[6]
15-acetylpolycarpol (2)HeLa4.6[4]
Uvariamicin-II (9)A5495.0[4]
Polycarpol (3)A5496.1[4]
Piptolinic acid ATHP-18.21[7]
This compoundMB-15715[8]
Poricolide A (1)A549, SMMC-7721, MCF-7, SW48016.19 - 27.74[9]
Poricolide B (2)A549, SMMC-7721, MCF-7, SW48016.19 - 27.74[9]

Mechanisms of Anticancer Action

This compound derivatives exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting cell proliferation.

  • Apoptosis Induction: Many this compound derivatives have been shown to trigger apoptosis in cancer cells.[4][6][10] This is often mediated through the activation of caspases, key enzymes in the apoptotic cascade.[6] For example, N-β-d-galactoside induces apoptosis by activating caspases-3, 8, and 9.[6] Another study showed that this compound's antiproliferative effects were modulated through the Bax/Bcl-2 pathway, a critical regulator of apoptosis.[8]

  • Cell Cycle Arrest: Some this compound-type triterpenoids can cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[2] This can occur through the downregulation of key cell cycle proteins like cyclin D1.[2]

  • Inhibition of Signaling Pathways: this compound derivatives have been found to modulate critical signaling pathways involved in cancer cell growth and survival. One such pathway is the m-TOR/PI3K/AKT pathway, which is often dysregulated in cancer.[10] this compound has been shown to target this pathway in human gastric cancer cells.[10] Furthermore, this compound has been observed to inhibit the Rho-associated kinase (ROCK) signaling pathway, which is involved in the metastasis of breast cancer.[8]

  • Autophagy: In addition to apoptosis, some this compound compounds can induce autophagy, a cellular process of self-digestion, in cancer cells.[10]

Experimental Protocols

The evaluation of the anticancer activity of this compound derivatives involves a series of standard in vitro assays.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability.

    • Methodology: Cancer cells are seeded in 96-well plates and treated with varying concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and quantify apoptotic cells.

    • Methodology: Cells treated with the this compound derivative are harvested and stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells. The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Hoechst 33258 Staining: This fluorescence microscopy-based assay is used to visualize nuclear changes characteristic of apoptosis.

    • Methodology: Treated cells are stained with Hoechst 33258, a fluorescent dye that binds to DNA. Apoptotic cells exhibit condensed or fragmented nuclei, which can be visualized under a fluorescence microscope.[10]

  • Western Blot Analysis: This technique is used to detect the expression levels of key apoptosis-related proteins, such as caspases, Bax, and Bcl-2.

    • Methodology: Protein lysates from treated and untreated cells are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies conjugated to an enzyme. The protein bands are visualized using a chemiluminescent substrate.

Visualizing the Pathways and Processes

To better understand the complex interactions and experimental procedures, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis synthesis Synthesis/Isolation of This compound Derivatives cell_culture Cancer Cell Culture treatment Treatment with This compound Derivatives cell_culture->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt apoptosis Apoptosis Assays (Annexin V/PI, Hoechst) treatment->apoptosis western_blot Western Blot (Protein Expression) treatment->western_blot ic50 IC50 Calculation mtt->ic50 mechanism Mechanism of Action Determination apoptosis->mechanism western_blot->mechanism

Caption: General experimental workflow for evaluating the anticancer activity of this compound derivatives.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Derivatives bax Bax (Pro-apoptotic) This compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Downregulates caspase8 Caspase-8 This compound->caspase8 Activates caspase9 Caspase-9 bax->caspase9 Activates bcl2->caspase9 Inhibits caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates caspase8->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway of apoptosis induction by this compound derivatives.

mtor_pathway This compound This compound Derivatives pi3k PI3K This compound->pi3k Inhibits akt AKT pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation Promotes

Caption: Inhibition of the m-TOR/PI3K/AKT signaling pathway by this compound derivatives.

References

A Comparative Guide to the Cytotoxic Effects of Lanostane Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lanostane triterpenoids, a class of tetracyclic triterpenoids, have garnered significant interest in oncological research due to their potent cytotoxic activities against a wide range of cancer cell lines. These natural compounds, predominantly isolated from fungi of the Ganoderma genus, exhibit promising potential for the development of novel anticancer therapeutics. This guide provides a comparative analysis of the cytotoxic effects of various this compound triterpenoids, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.

Comparative Cytotoxicity of this compound Triterpenoids

The cytotoxic efficacy of different this compound triterpenoids varies depending on their chemical structure and the cancer cell line being targeted. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for comparing cytotoxicity. The following table summarizes the IC50 values for several this compound triterpenoids against various human cancer cell lines.

This compound TriterpenoidCancer Cell LineIC50 (µM)Incubation Time (h)Reference
Ganoderal A SK-Hep-1 (Hepatocellular carcinoma)43.09 ± 2.8648[1][2]
HepG2 (Hepatocellular carcinoma)42.31 ± 1.7848[1][2]
Hela (Cervical cancer)46.51 ± 1.9548[1][2]
Ganodermenonol Hela (Cervical cancer)44.70 ± 2.3248[1][2]
Hela/VCR (Vinblastine-resistant cervical cancer)41.33 ± 2.1548[1][2]
3-oxo-5α-lanosta-7,9(11)-dien-24-oic acid methyl ester Hela/VCR (Vinblastine-resistant cervical cancer)87.13 ± 3.6648[2][3]
(5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one HeLa (Cervical cancer)1.29Not Specified[4]
A549 (Lung carcinoma)1.50Not Specified[4]
This compound Triterpenoid N-β-d-galactoside (Synthetic) HL-60 (Promyelocytic leukemia)0.0021Not Specified[5]
MKN45 (Gastric cancer)4.0Not Specified[5]
This compound Triterpenoid N-β-d-2-acetamido-2-deoxyglucoside (Synthetic) HL-60 (Promyelocytic leukemia)0.0078Not Specified[5]
A549 (Lung carcinoma)Not SpecifiedNot Specified[5]
MKN45 (Gastric cancer)Not SpecifiedNot Specified[5]
WI-38 (Normal human lung fibroblasts)2.8Not Specified[5]
Polycarpol A549 (Lung carcinoma)6.1Not Specified[6]
Vero (Normal kidney epithelial cells)7.5Not Specified[6]
15-acetylpolycarpol HeLa (Cervical cancer)4.6Not Specified[6]
Uvariamicin-II A549 (Lung carcinoma)5.0Not Specified[6]

Experimental Protocols

The following is a detailed methodology for the MTT assay, a common colorimetric assay used to assess the in vitro cytotoxic activity of compounds.

MTT Cytotoxicity Assay

Objective: To determine the concentration of a this compound triterpenoid that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., SK-Hep-1, HepG2, Hela)[1][2]

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound triterpenoids of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well. The plates are then incubated for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound triterpenoids. A control group with medium and a vehicle control group (e.g., DMSO) are also included. The plates are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the this compound triterpenoid and fitting the data to a dose-response curve.

G MTT Assay Experimental Workflow cluster_0 MTT Assay Experimental Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound triterpenoids B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Dissolve formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Signaling Pathways in this compound Triterpenoid-Induced Apoptosis

This compound triterpenoids exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. Several key signaling pathways are implicated in this process, including the PI3K/Akt and MAPK pathways.

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation.[8] this compound triterpenoids have been shown to inhibit this pathway, leading to a decrease in the phosphorylation of Akt.[8] This inhibition can subsequently trigger the apoptotic cascade.

The Mitogen-Activated Protein Kinase (MAPK) pathway , which includes ERK, JNK, and p38, plays a complex role in apoptosis.[8] Depending on the cellular context and the specific triterpenoid, activation of JNK and p38 pathways and inhibition of the ERK pathway can promote apoptosis.[8]

The convergence of these signaling events often leads to the activation of caspases , a family of proteases that execute the final stages of apoptosis. Specifically, the activation of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3) results in the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.[5] Some lanostanoids have been shown to induce apoptosis through the activation of caspases-3, 8, and 9.[5]

G Proposed Signaling Pathway for this compound Triterpenoid-Induced Apoptosis cluster_0 cluster_1 Signaling Cascades cluster_2 Caspase Activation LT This compound Triterpenoids PI3K PI3K/Akt Pathway LT->PI3K Inhibition MAPK MAPK Pathway (JNK, p38) LT->MAPK Modulation Apoptosis Apoptosis PI3K->Apoptosis Caspases Caspase-8, Caspase-9 MAPK->Caspases Caspase3 Caspase-3 Caspases->Caspase3 Caspase3->Apoptosis

Caption: Modulation of PI3K/Akt and MAPK pathways by this compound triterpenoids leading to apoptosis.

References

Lanostane's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of action of bioactive compounds is paramount. This guide provides an objective comparison of the biological activities of lanostane-type triterpenoids against other prominent triterpenoid classes, namely oleanane, ursane, and lupane. The information herein is supported by experimental data to facilitate informed decisions in drug discovery and development.

Triterpenoids are a large and structurally diverse class of natural products that have garnered significant attention for their broad range of pharmacological activities, including anti-cancer and anti-inflammatory effects. Among these, the tetracyclic this compound-type triterpenoids, particularly those isolated from medicinal mushrooms of the Ganoderma genus, have been extensively studied. This guide will delve into the molecular mechanisms of lanostanes and provide a comparative analysis with the pentacyclic oleanane, ursane, and lupane skeletons.

Comparative Analysis of Anticancer Mechanisms

The anticancer effects of triterpenoids are multifaceted, often involving the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and metastasis. While there are overlaps in the pathways targeted by different triterpenoid classes, the specific molecular interactions and the potency of these effects can vary.

This compound-type triterpenoids, such as ganoderic acids, have been shown to exert their anticancer effects through the induction of apoptosis and autophagy, and by targeting critical signaling pathways like mTOR/PI3K/AKT and Rho-associated kinase (ROCK).[1] These actions lead to a dose-dependent inhibition of cancer cell growth.[1]

In comparison, other triterpenoid classes also exhibit potent anticancer activities by targeting similar pathways. For instance, lupane-type triterpenes like betulinic acid and lupeol are known to modulate NF-κB, Wnt/β-catenin, and PI3K/Akt signaling, leading to the induction of apoptosis. Oleanane and ursane-type triterpenoids also interfere with these critical cancer-related pathways.

The following table summarizes the cytotoxic activities of representative triterpenoids from different classes against various cancer cell lines, providing a quantitative comparison of their potency.

Table 1: Comparative Cytotoxic Activity (IC50) of Triterpenoids against Cancer Cell Lines
Triterpenoid ClassCompoundCancer Cell LineIC50 (µM)Reference
This compound Ganoderic Acid ASMMC7721 (Hepatocellular Carcinoma)158.9
Ganoderic Acid AHepG2 (Hepatocellular Carcinoma)187.6
(5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-oneHeLa (Cervical Cancer)1.29
(5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-oneA549 (Lung Cancer)1.50
Oleanane Hederagenin-3-O-α-L-arabinopyranosideAGS (Gastric Adenocarcinoma)10.5
Ursane Hederagenin-3-O-β-D-glucopyranosyl(1→3)-α-L-arabinopyranosideAGS (Gastric Adenocarcinoma)10.2
Lupane Betulinic AcidA2780 (Ovarian Cancer)12.5

Comparative Analysis of Anti-inflammatory Mechanisms

Chronic inflammation is a key factor in the development of numerous diseases, including cancer. Triterpenoids from various classes have demonstrated significant anti-inflammatory properties.

This compound triterpenoids, such as poricoic acids from Wolfiporia cocos, have been shown to inhibit the production of nitric oxide (NO) and the expression of iNOS and COX-2 by suppressing the NF-κB and MAPK signaling pathways.[2] Similarly, ganoderic acids from Ganoderma species inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.

Oleanane, ursane, and lupane-type triterpenoids also exert their anti-inflammatory effects primarily through the inhibition of the NF-κB pathway. A comparative study on the anti-inflammatory activity of extracts from this compound-rich species revealed that Poria cocos extract had a more potent and lasting effect in reducing PLA2-induced mouse paw edema compared to extracts from Pistacia terebinthus and Ganoderma lucidum.[3]

The following table provides a comparison of the anti-inflammatory activities of different triterpenoids.

Table 2: Comparative Anti-inflammatory Activity of Triterpenoids
Triterpenoid ClassCompound/ExtractModelKey FindingsReference
This compound Poricoic Acid GMLPS-induced RAW264.7 cellsIC50 for NO inhibition: 9.73 µM[2]
Poria cocos extractPLA2-induced mouse paw edemaMore potent and longer-lasting effect than P. terebinthus and G. lucidum extracts[3]
Oleanane Oleanolic AcidLPS-stimulated RAW264.7 cellsSignificant inhibition of NO and IL-6 release
Ursane Asiatic AcidLPS-stimulated RAW264.7 cellsSignificant inhibition of NO release
Lupane Betulinic Acid-Exhibits anti-inflammatory properties

Signaling Pathways and Visualization

The biological activities of triterpenoids are underpinned by their interaction with complex intracellular signaling networks. The PI3K/AKT/mTOR and NF-κB pathways are two of the most critical cascades modulated by these compounds.

PI3K/AKT/mTOR Signaling Pathway

This pathway is central to cell survival, proliferation, and growth. This compound triterpenoids have been shown to inhibit this pathway, leading to apoptosis and autophagy in cancer cells.

PI3K_AKT_mTOR_Pathway This compound This compound Triterpenoids PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

This compound inhibition of the PI3K/AKT/mTOR pathway.
NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and is also implicated in cancer development. Many triterpenoids, including lanostanes, exert their anti-inflammatory and some of their anticancer effects by inhibiting this pathway.

NFkB_Pathway cluster_0 Nucleus Triterpenoids This compound & Other Triterpenoids IKK IKK Triterpenoids->IKK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_n NF-κB NFkB_n->Inflammatory_Genes

Triterpenoid inhibition of the NF-κB signaling pathway.

Experimental Protocols

To ensure the reproducibility of the findings cited in this guide, detailed methodologies for key experiments are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Triterpenoid compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triterpenoid compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for Protein Expression

Western blotting is a technique used to detect specific proteins in a sample. This protocol is for analyzing the expression of proteins in the PI3K/AKT signaling pathway.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Triterpenoid compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with triterpenoid compounds as described for the MTT assay.

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in loading buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the protein expression levels.

The following diagram illustrates a general experimental workflow for comparing the anticancer activity of different triterpenoids.

Experimental_Workflow Start Start Cell_Culture Cancer Cell Culture (e.g., A549, HeLa) Start->Cell_Culture Treatment Treatment with Triterpenoids (this compound, Oleanane, etc.) Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis (IC50, Protein Levels) MTT->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Workflow for comparing the anticancer effects of triterpenoids.

Conclusion

This compound-type triterpenoids represent a promising class of natural products with potent anticancer and anti-inflammatory activities. Their mechanisms of action often involve the modulation of key signaling pathways such as PI3K/AKT/mTOR and NF-κB. While other triterpenoid classes like oleananes, ursanes, and lupanes target similar pathways, there are variations in their potency and specific molecular interactions that warrant further investigation. Direct comparative studies under standardized experimental conditions are crucial to fully elucidate the structure-activity relationships and to identify the most promising candidates for further drug development. This guide provides a foundational comparison to aid researchers in this endeavor.

References

Validating the Anti-inflammatory Effects of Lanostane Triterpenoids in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory effects of lanostane triterpenoids, a class of natural compounds, as validated in established animal models of inflammation. We present a synthesis of experimental data, detailed protocols for key assays, and visualizations of the implicated biological pathways to support researchers in the evaluation and potential development of this compound-based anti-inflammatory therapeutics.

Overview of this compound Triterpenoids' Anti-inflammatory Potential

This compound triterpenoids, primarily isolated from medicinal fungi such as Ganoderma lucidum (Reishi) and Poria cocos, have demonstrated significant anti-inflammatory properties in a variety of preclinical studies. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators. This guide focuses on the in vivo evidence supporting these claims, utilizing two widely accepted animal models: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation.

Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a classic and reliable method for evaluating the efficacy of acute anti-inflammatory agents. Injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent elicits a localized inflammatory response characterized by swelling (edema), which can be quantified over time.

Comparative Efficacy of this compound-Containing Extracts

While data on isolated this compound compounds in this model is limited in the reviewed literature, studies on extracts rich in these triterpenoids provide valuable insights into their potential.

TreatmentAnimal ModelDosageTime Point% Inhibition of EdemaReference
Ganoderma lucidum Methanol ExtractMice500 mg/kg3 hoursNot specified, but significant inhibition reported[1]
Ganoderma lucidum Ethyl Acetate ExtractMice500 mg/kg3 hoursNot specified, but significant inhibition reported[1]
Gano Oil (Ganoderma lucidum extract)Not Specified10 mg/kg (oral)Not Specified42%[2]
Gano Oil (Ganoderma lucidum extract)Not Specified25 mg/kg (oral)Not Specified58%[2]
Gano Oil (Ganoderma lucidum extract)Not Specified50 mg/kg (oral)Not Specified73%[2]
Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol outlines the standard procedure for inducing and measuring paw edema in rodents.

Materials:

  • Male Wistar rats or Swiss albino mice (6-8 weeks old)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

  • Test compound (this compound or extract) and vehicle

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

  • Grouping: Randomly divide animals into control, standard, and test groups.

  • Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal.

  • Dosing: Administer the vehicle, standard drug, or test compound to the respective groups, typically via oral gavage or intraperitoneal injection, 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[3][4][5]

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Experimental Workflow for Carrageenan-Induced Paw Edema

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_post Post-treatment Analysis acclimatize Animal Acclimatization grouping Grouping acclimatize->grouping baseline Baseline Paw Measurement grouping->baseline dosing Dosing (Vehicle/Standard/Lanostane) baseline->dosing carrageenan Carrageenan Injection dosing->carrageenan measure Measure Paw Edema carrageenan->measure calculate Calculate % Inhibition measure->calculate

Caption: Workflow for the carrageenan-induced paw edema model.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation. Administering LPS to animals triggers a robust inflammatory response, leading to the release of pro-inflammatory cytokines into the bloodstream. This model is invaluable for assessing the systemic anti-inflammatory effects of therapeutic agents.

Impact of this compound-Containing Compounds on Pro-inflammatory Cytokines

Studies investigating the effects of this compound-containing extracts and isolated compounds on LPS-induced inflammation have demonstrated a consistent reduction in key pro-inflammatory cytokines.

TreatmentAnimal ModelDosageCytokine Measured% ReductionReference
Water-soluble Poria cocos polysaccharideMiceNot SpecifiedSerum TNF-αSignificant reduction
Water-soluble Poria cocos polysaccharideMiceNot SpecifiedSerum IL-6Significant reduction
Water-soluble Poria cocos polysaccharideMiceNot SpecifiedSerum IL-1βSignificant reduction
Ganoderic Acid A (in vitro)Mouse Microglial Cells100 µg/mlTNF-α~25%[6]
Ganoderic Acid A (in vitro)Mouse Microglial Cells100 µg/mlIL-6~25%[6]
Ganoderic Acid A (in vitro)Mouse Microglial Cells100 µg/mlIL-1β~25%[6]

Note: While the Poria cocos study utilized a polysaccharide extract, it originates from a known source of anti-inflammatory this compound triterpenoids and provides a relevant in vivo comparison.

Experimental Protocol: LPS-Induced Systemic Inflammation

This protocol details the methodology for inducing and analyzing systemic inflammation in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound or extract) and vehicle

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Anesthesia and blood collection supplies

Procedure:

  • Animal Acclimatization: House animals under standard conditions for at least one week.

  • Grouping: Divide mice into control, LPS, and LPS + test compound groups.

  • Dosing: Administer the vehicle or test compound to the respective groups, typically 1 hour before LPS challenge.

  • Induction of Inflammation: Inject LPS (e.g., 10 μ g/mouse , intranasally or intraperitoneally) to induce an inflammatory response.[7]

  • Sample Collection: At a predetermined time point (e.g., 6, 16, or 24 hours post-LPS), anesthetize the mice and collect blood via cardiac puncture.[7] Bronchoalveolar lavage fluid (BALF) can also be collected to assess lung-specific inflammation.[7]

  • Cytokine Analysis: Separate serum from the blood and measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the treated group to the LPS-only group to determine the percentage reduction.

Experimental Workflow for LPS-Induced Systemic Inflammation

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_post Post-treatment Analysis acclimatize Animal Acclimatization grouping Grouping acclimatize->grouping dosing Dosing (Vehicle/Lanostane) grouping->dosing lps LPS Injection dosing->lps sample Blood/BALF Collection lps->sample elisa Cytokine ELISA sample->elisa analyze Data Analysis elisa->analyze

Caption: Workflow for the LPS-induced systemic inflammation model.

Underlying Signaling Pathways

The anti-inflammatory effects of this compound triterpenoids are largely attributed to their ability to interfere with pro-inflammatory signaling cascades. In vitro studies using LPS-stimulated macrophages have consistently pointed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways as central mechanisms.

Simplified Signaling Pathway of this compound Anti-inflammatory Action

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK Nucleus Nucleus MAPK->Nucleus IkB IκB IKK->IkB inhibits NFkB NF-κB NFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines transcription This compound This compound Triterpenoids This compound->MAPK inhibits This compound->IKK inhibits

Caption: Lanostanes inhibit LPS-induced inflammation via MAPK and NF-κB.

Upon binding of LPS to Toll-like receptor 4 (TLR4), downstream signaling activates both the MAPK and IKK pathways. This leads to the phosphorylation and subsequent degradation of IκB, releasing NF-κB to translocate to the nucleus. In the nucleus, NF-κB, along with other transcription factors activated by the MAPK pathway, promotes the transcription of pro-inflammatory cytokines. This compound triterpenoids have been shown to inhibit the activation of both the MAPK and IKK pathways, thereby preventing NF-κB translocation and suppressing the expression of inflammatory mediators.

Conclusion

The evidence from animal models strongly supports the anti-inflammatory potential of this compound triterpenoids. Extracts rich in these compounds have demonstrated significant efficacy in reducing acute localized inflammation in the carrageenan-induced paw edema model. Furthermore, both extracts and isolated lanostanes have shown the ability to decrease the production of key pro-inflammatory cytokines in the context of systemic inflammation induced by LPS. The primary mechanism underlying these effects appears to be the inhibition of the NF-κB and MAPK signaling pathways. Further research focusing on the in vivo efficacy and pharmacokinetics of specific, purified this compound compounds is warranted to fully elucidate their therapeutic potential for inflammatory diseases.

References

comparative study of lanostane content in different fungal strains

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Lanostane Content in Different Fungal Strains

This guide provides a comparative analysis of this compound content in various fungal strains, with a focus on species from the Ganoderma genus, which are widely studied for their diverse this compound-type triterpenoids. The information is intended for researchers, scientists, and drug development professionals interested in the quantitative comparison and analysis of these bioactive fungal metabolites.

Data Presentation: Quantitative Comparison of this compound Content

The following table summarizes the quantitative data on the content of specific this compound triterpenoids (ganoderic acids) in different fungal species and strains, as determined by High-Performance Liquid Chromatography (HPLC).

Fungal Species/StrainThis compound AnalyteContent (µg/g of dry weight)Analytical MethodReference
Ganoderma spp. (20 Indian isolates)Ganoderic Acid A827.50 - 2010.36HPLC-DAD[1]
Ganoderic Acid B16.64 - 916.89HPLC-DAD[1]
Ganoderma lucidum (Wild, Vietnam)Total TriterpenesSignificantly higher than cultivatedHPLC-DAD[2]
Ganoderma lucidum (Cultivated, Vietnam)Total TriterpenesLower than wild samplesHPLC-DAD[2]
Ganoderma tsugae (8 samples)Total of nine ganoderic acids0.28% - 2.20% of dry weightRP-HPLC[3]
Ganoderma lucidum (Mycelia, 4 strains)Ganoderic Acid TQuantitative data validatedHPLC[4]
Ganoderic Acid SQuantitative data validatedHPLC[4]
Ganoderma formosanum (Mycelia)Triterpenoid profileDifferent from G. lucidum strainsHPLC[4]
Australian Ganoderma specimens (22)β-glucan content19.5% - 43.5%Megazyme β-glucan assay[5]
Ganoderma lingzhi (Mycelia)Eight ganoderic acidsQuantified at different fermentation timesUPLC-MS/MS[6]

Experimental Protocols

Detailed methodologies for the key experiments in this compound analysis are provided below.

Fungal Material and Preparation

Fruiting bodies or mycelia of the fungal strains are collected and dried. For analysis, the dried material is ground into a fine powder (approximately 100 mesh) to ensure homogeneity and increase the surface area for efficient extraction.[7]

Extraction of Lanostanes

A common method for extracting lanostanes involves solvent extraction. A precisely weighed amount of the powdered fungal sample (e.g., 0.5 g) is subjected to extraction with a suitable solvent, such as 80% ethanol.[7] To enhance the extraction efficiency, ultrasonication is often employed (e.g., for 3 hours at 60°C).[7] Other solvents reported for extraction include chloroform and methanol.

Quantification by High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of lanostanes is predominantly carried out using reverse-phase HPLC (RP-HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Chromatographic System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or DAD is typically used.[7]

  • Column: A reversed-phase C18 column is commonly employed for the separation of this compound triterpenoids.[1][3][7]

  • Mobile Phase: A gradient elution is generally used, consisting of a mixture of an organic solvent (e.g., acetonitrile or ethanol) and an aqueous solution, often with a small percentage of acid (e.g., 0.1% acetic acid or 2% acetic acid) to improve peak shape.[1][3][4]

  • Detection: The detection wavelength is typically set in the UV range, for instance, at 252 nm or 254 nm, where lanostanes exhibit absorbance.[1][3]

  • Quantification: The concentration of individual lanostanes is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using certified reference standards of the respective compounds.

Mandatory Visualization

Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow for the quantitative analysis of this compound content in fungal samples.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Quantification A Fungal Fruiting Body or Mycelia B Drying A->B C Grinding to Fine Powder B->C D Solvent Extraction (e.g., 80% Ethanol) C->D E Ultrasonication D->E F Filtration/Centrifugation E->F G Crude Extract F->G H HPLC Analysis (RP-C18 Column) G->H I Data Acquisition (UV Detection) H->I J Peak Integration I->J K Comparison with Standard Curve J->K L This compound Content (µg/g) K->L

Workflow for this compound Quantification.
Simplified this compound Biosynthesis Pathway

This diagram outlines the initial steps in the biosynthesis of this compound-type triterpenoids in fungi, starting from acetyl-CoA.

G A Acetyl-CoA B Mevalonate Pathway A->B Multiple Steps C Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) B->C D Squalene C->D E 2,3-Oxidosqualene D->E F Lanosterol E->F Lanosterol Synthase G This compound-type Triterpenoids (e.g., Ganoderic Acids) F->G Tailoring Enzymes (P450s, etc.)

Simplified this compound Biosynthesis.

References

A Comparative Guide to the Cross-Validation of Lanostane Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lanostane-type triterpenoids, a class of bioactive compounds with significant therapeutic potential, is critical for quality control, pharmacological studies, and drug development. The selection of an appropriate analytical method is a pivotal decision that influences the reliability, sensitivity, and efficiency of research outcomes. This guide provides an objective comparison of four commonly employed analytical techniques for this compound quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

The validation of an analytical method is the process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[1] Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.[2] Cross-validation of different analytical methods is crucial to ensure the consistency and reliability of results, particularly when transferring methods between laboratories or when comparing data from different studies.[3]

Quantitative Performance Comparison

The following table summarizes the typical validation parameters for the quantification of this compound-type triterpenoids (primarily ganoderic acids) and other similar triterpenoids using HPLC-UV, LC-MS/MS, GC-MS, and HPTLC. Data has been compiled from various studies to provide a comparative overview.

Parameter HPLC-UV LC-MS/MS GC-MS HPTLC
Linearity (r²) >0.999[4]>0.998[5]>0.999[6]>0.998[6][7]
LOD 0.08–0.65 µg/mL[8]1.01–9.23 ng/mL[5]Terpene dependent, in µg/mL range[9]16.82–20.77 ng/band[10]
LOQ 0.24–1.78 µg/mL[8]3.91–27.4 ng/mL[5]Terpene dependent, in µg/mL range[9]50.96–62.93 ng/band[10]
Accuracy (% Recovery) 93–103%[4]98.11%–103.8%[5]98.3–101.6%[6]98.7–101.2 %[11]
Precision (%RSD) <2%[4]<4.25%[5]<2.56%[6]<2%[12]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of analytical results. The following sections describe representative experimental protocols for the quantification of lanostanes using HPLC-UV, LC-MS/MS, GC-MS, and HPTLC.

Sample Preparation (General for Ganoderma species)

A critical initial step for analyzing lanostanes from their common source, Ganoderma mushrooms, is efficient extraction.

  • Grinding: Dried fruiting bodies or mycelia of Ganoderma are ground into a fine powder.

  • Extraction: The powdered sample is typically extracted using solvents such as chloroform, ethanol, or methanol.[4][13] Ultrasonic extraction is a common and effective method.[13] For example, a powdered sample can be sonicated in chloroform for 90 minutes.[13]

  • Concentration: The solvent is evaporated under reduced pressure to yield a crude triterpenoid extract.[13]

  • Reconstitution: The dried extract is redissolved in a suitable solvent (e.g., methanol) to a known concentration for analysis.[13]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of major this compound triterpenoids like ganoderic acids.[4]

  • HPLC System: An Agilent 1260 Infinity HPLC system or equivalent.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient elution is typically used, consisting of acetonitrile and an aqueous solution of a weak acid like 0.03% phosphoric acid.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 252 nm is commonly used for ganoderic acids.[4]

  • Column Temperature: 35°C.[1]

  • Injection Volume: 10-20 µL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the quantification of lanostanes at low concentrations or in complex biological matrices.[14]

  • UPLC System: An ACQUITY UPLC system or equivalent.

  • Column: An ACQUITY UPLC BEH C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution with 0.1% (v/v) formic acid in water and acetonitrile.

  • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative mode electrospray ionization (ESI-) is often used for ganoderic acids.[15]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing high specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile triterpenoids like lanostanes, a derivatization step is mandatory to increase their volatility.[7][8]

  • Derivatization Protocol (Silylation):

    • The dried sample extract is incubated with a methoxyamine hydrochloride solution in pyridine to protect carbonyl groups.

    • This is followed by the addition of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubation to replace active hydrogens with trimethylsilyl (TMS) groups.

  • GC-MS System: An Agilent 7890B GC coupled to a 5977A MS or equivalent.[9]

  • Column: A capillary column such as a 5% phenyl methyl siloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]

  • Injector Temperature: Typically around 280°C.[7]

  • Oven Temperature Program: A temperature gradient is used, for example, starting at 80°C and ramping up to 280°C.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method for fingerprinting and quantification.[9]

  • HPTLC System: CAMAG HPTLC system or equivalent.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[9]

  • Sample Application: Samples and standards are applied as bands using an automated applicator.

  • Mobile Phase: A mixture of solvents is used for development, for instance, dichloromethane:methanol (9:1, v/v) for triterpenes in Ganoderma.[9]

  • Development: The plate is developed in a twin-trough chamber.

  • Derivatization (for visualization): After development, the plate is often sprayed with a derivatizing agent like 10% H₂SO₄ in ethanol and heated to visualize the separated compounds.[9]

  • Detection and Quantification: Densitometric scanning is performed at a specific wavelength (e.g., under UV light at 366 nm after derivatization) to generate chromatograms and quantify the analytes.[9]

Method Comparison and Workflow Diagrams

The selection of an analytical method depends on various factors including the required sensitivity, selectivity, sample matrix, and available instrumentation.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison Sample Biological or Herbal Matrix Extraction Extraction of Lanostanes Sample->Extraction Purification Purification / Clean-up Extraction->Purification HPLC_UV HPLC-UV Purification->HPLC_UV LC_MSMS LC-MS/MS Purification->LC_MSMS GC_MS GC-MS (with Derivatization) Purification->GC_MS HPTLC HPTLC Purification->HPTLC Data Quantitative Data Acquisition HPLC_UV->Data LC_MSMS->Data GC_MS->Data HPTLC->Data Validation Validation Parameters (Linearity, LOD, LOQ, Accuracy, Precision) Data->Validation Comparison Comparative Analysis Validation->Comparison LCMSMS_Pathway cluster_LC Liquid Chromatography (LC) cluster_MS Tandem Mass Spectrometry (MS/MS) Analyte This compound Mixture Column C18 Column Analyte->Column Separated Separated Lanostanes Column->Separated IonSource Ion Source (e.g., ESI) Separated->IonSource Q1 Q1: Precursor Ion Selection IonSource->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Data Quantitative Data Detector->Data Signal Processing

References

Efficacy of Lanostane Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various lanostane derivatives as inhibitors of a range of clinically relevant enzymes. The data presented herein is collated from recent studies to facilitate an objective evaluation of their potential as therapeutic agents.

Comparative Efficacy of this compound Derivatives

The inhibitory activities of selected this compound derivatives against various enzymes are summarized below. The data, presented as IC50 values, highlight the diverse potential of this class of triterpenoids.

This compound Derivative Class/NameEnzyme TargetIC50 (µM)Source Organism/Method
Synthetic this compound DerivativesDNA Topoisomerase II1.86 - 149.97Synthesis from 3-oxolanost-9(11)-en-24S,25-diol isolated from Pinus luchuensis[1]
Methyl Ganoderate AFatty Acid Amide Hydrolase (FAAH)Displayed 61% inhibition at 100 µMGanoderma lucidum[2]
This compound Triterpenes (18 compounds)Acetylcholinesterase9.40 - 31.03Ganoderma lucidum[3]
Ganoleucoins A–P & known triterpenesHMG-CoA ReductaseStronger inhibition than atorvastatin (qualitative)Ganoderma leucocontextum[4]
Ganoleucoins M, N, and Pα-Glucosidase13.6, 2.5, and 5.9 respectivelyGanoderma leucocontextum[4]
Lanosta-7,9(11),24-trien-3β,15α,22β-triacetoxy-26-oic acidNitric Oxide (NO) Production0.6 ± 0.1Ganoderma sinense[5]
Various this compound TriterpenoidsNitric Oxide (NO) Production3.65 ± 0.41 - 28.04 ± 2.81Ganoderma curtisii[6]

Key Signaling Pathways and Experimental Workflow

To provide a broader context, the following diagrams illustrate a key signaling pathway targeted by this compound derivatives and a generalized workflow for inhibitor screening.

experimental_workflow cluster_discovery Discovery & Isolation cluster_screening Inhibitor Screening cluster_characterization Lead Characterization A Natural Source (e.g., Ganoderma sp.) B Extraction & Fractionation A->B C Isolation of this compound Derivatives B->C D Enzyme Inhibition Assays (e.g., HTS) C->D E Determination of IC50 Values D->E F Hit Identification E->F G Mechanism of Action Studies F->G H Structure-Activity Relationship (SAR) G->H I In vivo Efficacy & Toxicity H->I J Drug Candidate I->J Preclinical Development cholesterol_biosynthesis Cholesterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMGCoAReductase HMG-CoA Reductase (Rate-limiting step) HMGCoA->HMGCoAReductase Mevalonate Mevalonate Isoprenes Activated Isoprenes Mevalonate->Isoprenes Squalene Squalene Isoprenes->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol HMGCoAReductase->Mevalonate Inhibitor This compound Derivatives (e.g., Ganoleucoins) Inhibitor->HMGCoAReductase Inhibition

References

Lanostane as a Fungal Biomarker: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The early and accurate diagnosis of fungal infections, along with the reliable quantification of fungal biomass in various applications, is a critical challenge. This guide provides a comprehensive comparison of lanostane-type triterpenoids as potential fungal biomarkers against the more established biomarker, ergosterol. We present available experimental data, detailed methodologies, and logical workflows to aid researchers in evaluating and potentially validating this compound for their specific applications.

Performance Comparison of Fungal Biomarkers

The efficacy of a biomarker is determined by its specificity, sensitivity, and the reliability of its detection methods. While ergosterol is a well-established pan-fungal biomarker, this compound and its derivatives are more specific to certain fungal taxa, particularly within the phylum Basidiomycota, such as the genus Ganoderma. Below is a summary of their key characteristics.

Table 1: Comparison of this compound and Ergosterol as Fungal Biomarkers

FeatureThis compound-Type TriterpenoidsErgosterol
Fungal Specificity High (Often specific to certain genera like Ganoderma)High (Present in most fungi, absent in plants and bacteria)[1]
Biomarker Type Secondary MetabolitePrimary Sterol in Fungal Cell Membranes[2][3]
Potential Application Chemotaxonomic identification, specific fungal detectionGeneral fungal biomass estimation, diagnosis of fungal infections[1][2][3]
Detection Methods HPLC, LC-MS/MS, GC-MS[4][5]HPLC, GC-MS, Spectrophotometry[1][6][7]
Validation Status Primarily used in chemotaxonomy and phytochemical analysis; limited validation as a quantitative biomarker.Well-validated for fungal biomass quantification in environmental and clinical samples.[1][2][3][6]
Reported Concentrations Varies significantly by species and growth conditions.Ranges from approximately 2.6 to 42 µg/mg of dry fungal mass.[6] For example, Aspergillus niger contains around 4.62 µg/mg, while Candida tropicalis can have as high as 22.84 µg/mg.[2][3]

Table 2: Performance Metrics of Established Fungal Biomarkers for Invasive Fungal Disease Diagnosis

For context, the following table presents the diagnostic performance of other commonly used fungal biomarkers. Data for this compound is not available in this context.

BiomarkerSample TypeSensitivity (%)Specificity (%)
(1→3)-β-D-glucan (BDG) Serum77 - 8063 - 85[8]
Galactomannan (GM) Serum71 - 7981 - 89[9]
Galactomannan (GM) BAL84 - 8689[8]
Mannan/Anti-Mannan Serum8386[8]
Cryptococcal Antigen (CrAg) CSF, Serum>95>95[10]

BAL: Bronchoalveolar Lavage

Biosynthesis and Cellular Location of this compound and Ergosterol

The biosynthetic pathway highlights the fundamental difference between this compound and ergosterol. Both originate from the cyclization of squalene to lanosterol.[1] In most fungi, lanosterol is a precursor that is further metabolized to ergosterol, the primary functional sterol in the cell membrane. However, in certain fungi, lanosterol is the starting point for a diverse array of this compound-type triterpenoids, which are secondary metabolites.

G Simplified Fungal Sterol Biosynthesis Pathway cluster_0 Mevalonate Pathway cluster_1 Post-Squalene Synthesis cluster_2 Divergent Sterol Pathways Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate (IPP)->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Ergosterol Biosynthesis Pathway Ergosterol Biosynthesis Pathway Lanosterol->Ergosterol Biosynthesis Pathway This compound Triterpenoid Biosynthesis This compound Triterpenoid Biosynthesis Lanosterol->this compound Triterpenoid Biosynthesis Ergosterol (Primary Metabolite) Ergosterol (Primary Metabolite) Ergosterol Biosynthesis Pathway->Ergosterol (Primary Metabolite) Fungal Cell Membrane Component Fungal Cell Membrane Component Ergosterol (Primary Metabolite)->Fungal Cell Membrane Component This compound-Type Triterpenoids (Secondary Metabolites) This compound-Type Triterpenoids (Secondary Metabolites) This compound Triterpenoid Biosynthesis->this compound-Type Triterpenoids (Secondary Metabolites) Accumulate in Fruiting Bodies/Mycelia Accumulate in Fruiting Bodies/Mycelia This compound-Type Triterpenoids (Secondary Metabolites)->Accumulate in Fruiting Bodies/Mycelia

Fungal Sterol Biosynthesis Pathways

Experimental Protocols

Detailed and standardized experimental protocols are essential for the validation and comparison of biomarkers. Below are methodologies for the extraction and quantification of this compound and ergosterol.

Protocol 1: Quantification of Ergosterol by HPLC

This protocol is adapted from established methods for ergosterol quantification from fungal biomass.

1. Sample Preparation (Saponification and Extraction):

  • Weigh 20-50 mg of lyophilized fungal mycelium or sample.

  • Add 10 ml of 10% (w/v) potassium hydroxide in methanol.

  • Heat the mixture at 80°C for 30 minutes in a sealed tube to saponify lipids.

  • Allow the sample to cool to room temperature.

  • Perform a liquid-liquid extraction with a non-polar solvent such as n-hexane or cyclohexane to isolate the non-saponifiable fraction containing ergosterol. Repeat the extraction three times.

  • Evaporate the pooled organic solvent to dryness under a stream of nitrogen.

2. HPLC Analysis:

  • Reconstitute the dried extract in a known volume of HPLC-grade methanol or isopropanol.

  • Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

  • Use an isocratic mobile phase, for example, methanol:acetonitrile (95:5 v/v).

  • Detect ergosterol using a UV detector at 282 nm.

  • Quantify the ergosterol concentration by comparing the peak area to a standard curve prepared with pure ergosterol.[1]

Protocol 2: Analysis of this compound-Type Triterpenoids by LC-MS/MS

This protocol provides a general workflow for the analysis of this compound triterpenoids, which can be adapted for quantitative purposes.

1. Sample Preparation (Extraction):

  • Lyophilize and grind the fungal material (e.g., fruiting bodies or mycelia).

  • Perform a solvent extraction using methanol, ethanol, or ethyl acetate. This can be done through maceration or sonication.

  • Concentrate the crude extract under reduced pressure.

  • For complex samples, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.

2. LC-MS/MS Analysis:

  • Reconstitute the extract in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject the sample into an ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[5]

  • Use a C18 column with a gradient elution, for example, with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile.

  • Set the mass spectrometer to operate in a multiple reaction monitoring (MRM) mode for quantitative analysis, using specific precursor-product ion transitions for the target this compound triterpenoids.[5]

  • For qualitative analysis, full scan and product ion scan modes can be used to identify and characterize different this compound derivatives.[4]

Experimental and Validation Workflow

The following diagram illustrates a logical workflow for the validation of a novel fungal biomarker like this compound and its comparison with an established marker such as ergosterol.

G Biomarker Validation and Comparison Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Analytical Validation cluster_2 Phase 3: Comparative Analysis A Extraction Protocol Development (this compound & Ergosterol) B Analytical Method Optimization (LC-MS/MS for this compound, HPLC-UV for Ergosterol) A->B C Linearity & Range B->C D Accuracy & Precision C->D E Limit of Detection (LOD) & Limit of Quantification (LOQ) D->E F Selectivity & Specificity E->F G Analysis of Pure Fungal Cultures (Diverse Species) F->G H Correlation with Fungal Biomass (Dry Weight, Spore Count) G->H I Analysis of Spiked & Clinical/Environmental Samples H->I J Statistical Comparison of Performance Metrics I->J K K J->K Final Validation Report

Workflow for Biomarker Validation

Conclusion and Future Directions

Ergosterol remains a robust and well-validated biomarker for the general quantification of fungal biomass. Its presence across a wide range of fungal species makes it a valuable tool for broad-spectrum fungal detection.

This compound-type triterpenoids, on the other hand, present an opportunity for more targeted fungal detection. Their high diversity and specificity to certain fungal groups could be leveraged for the development of chemotaxonomic tools or diagnostic assays for specific fungal pathogens known to produce these compounds. However, significant research is required to validate this compound as a quantitative biomarker. This includes establishing standardized analytical methods, determining its correlation with fungal load across various species and growth conditions, and evaluating its performance in relevant clinical or environmental matrices. Future studies should focus on direct comparative analyses of this compound and ergosterol in well-defined experimental setups to fully elucidate the potential of this compound as a specific fungal biomarker.

References

Safety Operating Guide

Navigating the Safe Disposal of Lanostane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Lanostane Chemical and Physical Properties

Understanding the fundamental properties of this compound is essential for its safe handling and disposal. This compound is a tetracyclic triterpenoid.[1][2][3] The following table summarizes key data for this compound.

PropertyValue
Chemical Formula C₃₀H₅₄
Molar Mass 414.762 g·mol⁻¹[1]
Appearance Solid
Melting Point 98 to 99 °C (208 to 210 °F; 371 to 372 K)[1]
CAS Number 474-20-4 (5α-Lanostane)[1]

Experimental Protocols: General Disposal Procedure for this compound

The following protocol is a general guideline based on established laboratory safety practices for the disposal of non-reactive solid chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements, as waste disposal regulations can vary.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Designate a specific, clearly labeled hazardous waste container for all this compound-contaminated materials. This includes:

    • Unused or expired solid this compound.

    • Contaminated consumables such as weighing paper, pipette tips, and gloves.

    • Rinsate from cleaning contaminated glassware (collect as liquid waste if a solvent was used for cleaning).

  • The container should be made of a material compatible with solid organic compounds and should have a secure lid to prevent spillage.

  • Solid waste should be collected separately from liquid waste.

3. Container Labeling:

  • Label the waste container clearly with the words "Hazardous Waste."

  • Include the full chemical name: "this compound."

  • Indicate the approximate quantity of waste in the container.

  • Add any other information required by your institution's EHS department.

4. Storage:

  • Store the hazardous waste container in a designated, secure area, away from incompatible chemicals.

  • The storage area should be well-ventilated.

5. Waste Pickup and Disposal:

  • Follow your institution's established procedures for requesting a hazardous waste pickup.

  • Complete all necessary waste disposal forms as required.

6. Decontamination:

  • Thoroughly clean any spills and decontaminate the work area after handling this compound. Use an appropriate solvent (e.g., ethanol or acetone), and collect the cleaning materials as hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.

LanostaneDisposalWorkflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type 2. Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused this compound, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Contaminated Solvents) waste_type->liquid_waste Liquid collect_solid 3a. Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid 3b. Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage 4. Store Securely in Designated Waste Area collect_solid->storage collect_liquid->storage request_pickup 5. Request Hazardous Waste Pickup (Follow Institutional Protocol) storage->request_pickup end End: Proper Disposal request_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and protecting the broader ecosystem. Always prioritize safety and consult with your institution's safety officers for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.